molecular formula C27H56O6S B12421066 Dilaurylglycerosulfate

Dilaurylglycerosulfate

Numéro de catalogue: B12421066
Poids moléculaire: 508.8 g/mol
Clé InChI: YRGBJPWCSAZWNR-UHFFFAOYSA-N
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Description

Dilaurylglycerosulfate is a useful research compound. Its molecular formula is C27H56O6S and its molecular weight is 508.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C27H56O6S

Poids moléculaire

508.8 g/mol

Nom IUPAC

2,3-didodecoxypropyl hydrogen sulfate

InChI

InChI=1S/C27H56O6S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,28,29,30)

Clé InChI

YRGBJPWCSAZWNR-UHFFFAOYSA-N

SMILES canonique

CCCCCCCCCCCCOCC(COS(=O)(=O)O)OCCCCCCCCCCCC

Origine du produit

United States

Foundational & Exploratory

Dilaurylglycerosulfate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of dilaurylglycerosulfate. It also outlines its primary application as a co-emulsifier in diagnostic assays and presents a generalized experimental protocol for its use.

Molecular Structure and Chemical Formula

This compound is an anionic surfactant with the chemical formula C27H56O6S . Its structure consists of a central glycerol (B35011) backbone. Two lauryl (dodecanoyl) fatty acid chains are attached to the primary alcohol positions (sn-1 and sn-3) of the glycerol via ester bonds. A sulfate (B86663) group is esterified to the secondary alcohol position (sn-2), conferring the molecule's anionic and hydrophilic properties. This specific arrangement is chemically named 1,3-dilauroyl-2-glycerosulfate.

molecular_structure cluster_glycerol Glycerol Backbone cluster_lauryl1 Lauryl Group 1 cluster_lauryl2 Lauryl Group 2 cluster_sulfate Sulfate Group C1 C1 (sn-1) C2 C2 (sn-2) C1->C2 C3 C3 (sn-3) C2->C3 L1 O-CO-(CH2)10-CH3 L1->C1 Ester Linkage L2 O-CO-(CH2)10-CH3 L2->C3 Ester Linkage S -O-SO3- S->C2 Sulfate Ester Linkage

Caption: Molecular structure of 1,3-Dilauroyl-2-glycerosulfate.

Physicochemical and Quantitative Data

This compound is a white powder that functions as a co-emulsifier. Its amphiphilic nature, with a hydrophobic region composed of the two lauryl chains and a hydrophilic region consisting of the sulfate group, allows it to reduce surface tension and facilitate the formation of emulsions.

PropertyValueReference
Chemical Formula C27H56O6S[1]
Molecular Weight 508.8 D[1]
Appearance White powder[1]
Purity (from Carbon) ≥90%[1]
Carbon Content ≥57.3%[1]
Hydrogen Content ≥10.0%[1]
Water Content (K. Fischer) ≤5%[1]

Synthesis

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, the general chemical approach involves a two-step process. First, the sn-1 and sn-3 hydroxyl groups of glycerol are esterified with lauric acid to form 1,3-dilauroylglycerol. In the second step, the remaining hydroxyl group at the sn-2 position is sulfated using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex. This is followed by purification to remove unreacted reagents and byproducts.

Applications and Experimental Protocols

The primary application of this compound is as a co-emulsifier in diagnostic tests for the determination of lipase (B570770) activity.[2]

Experimental Protocol: General Lipase Activity Assay

This protocol describes a generalized method for using this compound in a colorimetric lipase assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, such as Tris-HCl, at the optimal pH for the lipase being assayed (e.g., pH 8.0-9.0 for pancreatic lipase).

  • Substrate Solution: Dissolve a chromogenic lipase substrate (e.g., 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester) in an appropriate organic solvent (e.g., dimethyl sulfoxide (B87167) or ethanol).

  • This compound Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the millimolar range.

  • Lipase Standard: Prepare a series of known concentrations of a purified lipase to generate a standard curve.

  • Sample: Prepare the biological sample (e.g., serum, plasma) to be tested. It may require dilution in the assay buffer.

2. Assay Procedure:

  • Prepare Substrate Emulsion: In a suitable vessel, combine the assay buffer, the this compound solution, and any necessary cofactors (e.g., colipase, calcium chloride). Add the substrate solution while vortexing or sonicating to form a stable, milky emulsion.

  • Reaction Setup: In a 96-well microplate or cuvettes, add the substrate emulsion.

  • Initiate Reaction: Add the lipase standard, sample, or a blank (assay buffer) to the appropriate wells/cuvettes to start the reaction.

  • Incubation and Measurement: Incubate the reaction at a constant temperature (e.g., 37°C). Measure the increase in absorbance at the appropriate wavelength for the chromogenic product at regular intervals using a microplate reader or spectrophotometer.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each standard and sample from the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the blank from all readings.

  • Plot the rate of reaction for the lipase standards against their known concentrations to create a standard curve.

  • Determine the lipase activity in the sample by interpolating its rate of reaction on the standard curve.

experimental_workflow prep Reagent Preparation (Buffer, Substrate, DGS, Sample) emulsion Create Substrate Emulsion (Buffer + DGS + Substrate) prep->emulsion setup Reaction Setup (Add Emulsion to Plate/Cuvettes) emulsion->setup initiate Initiate Reaction (Add Sample/Standard) setup->initiate measure Incubate & Measure Absorbance (Kinetic Read) initiate->measure analyze Data Analysis (Calculate Rate, Use Standard Curve) measure->analyze

Caption: General workflow for a lipase assay using this compound.

Signaling Pathways

Currently, there is no scientific literature to suggest that this compound has a role in biological signaling pathways. Its design and application are primarily for in vitro diagnostic use as a synthetic surfactant.

References

An In-depth Technical Guide to the Synthesis and Purification of Dilaurylglycerosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of Dilaurylglycerosulfate. The procedures outlined are based on established principles of organic chemistry and analogous lipid modifications, offering a robust framework for its preparation in a laboratory setting. This document details the synthetic pathway, purification strategies, and the necessary analytical techniques for characterization.

Introduction

This compound is a sulfated diacylglycerol of interest for various biochemical and pharmaceutical applications. Its amphiphilic nature, combining the hydrophobic dilauryl glycerol (B35011) backbone with a charged sulfate (B86663) headgroup, suggests its potential utility as a surfactant, emulsifier, or in the formulation of lipid-based drug delivery systems. This guide delineates a plausible and detailed multi-step synthesis and purification scheme to obtain this target molecule with high purity.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in two primary stages: first, the regioselective synthesis of the 1,2-dilauryl-sn-glycerol precursor, followed by the sulfation of the primary hydroxyl group.

Synthesis of 1,2-dilauryl-sn-glycerol

A key challenge in the synthesis of 1,2-diacylglycerols is achieving regioselectivity to prevent the formation of the 1,3-isomer. This can be accomplished through the use of a protecting group for the primary hydroxyl at the sn-3 position of glycerol. A common and effective protecting group for this purpose is the trityl group.

The proposed synthetic scheme is as follows:

Synthesis of 1,2-dilauryl-sn-glycerol glycerol sn-Glycerol trityl_glycerol 1-O-Trityl-sn-glycerol glycerol->trityl_glycerol Trityl chloride, Pyridine (B92270) dilauryl_trityl_glycerol 1-O-Trityl-2,3-di-O-lauroyl-sn-glycerol trityl_glycerol->dilauryl_trityl_glycerol Lauroyl chloride, Pyridine dilaurylglycerol 1,2-di-O-lauroyl-sn-glycerol dilauryl_trityl_glycerol->dilaurylglycerol Boric acid, Trimethyl borate

Caption: Proposed synthesis of 1,2-dilauryl-sn-glycerol.

Experimental Protocol: Synthesis of 1,2-dilauryl-sn-glycerol

  • Protection of the sn-3 Hydroxyl Group:

    • In a round-bottom flask, dissolve sn-glycerol in anhydrous pyridine.

    • Add trityl chloride in a portion-wise manner while stirring at room temperature.

    • The reaction is typically allowed to proceed for 12-16 hours.

    • The reaction mixture is then poured into ice-water and extracted with diethyl ether.

    • The organic layer is washed with a dilute acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-O-Trityl-sn-glycerol.

  • Acylation with Lauroyl Chloride:

    • Dissolve the obtained 1-O-Trityl-sn-glycerol in anhydrous pyridine.

    • Cool the solution in an ice bath and add lauroyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • The work-up procedure is similar to the previous step, involving extraction with diethyl ether and washing with dilute acid and bicarbonate solutions to yield 1-O-Trityl-2,3-di-O-lauroyl-sn-glycerol.

  • Deprotection of the Trityl Group:

    • Dissolve the tritylated diacylglycerol in a solution of boric acid in trimethyl borate.

    • Heat the mixture under reflux for 1-2 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield pure 1,2-di-O-lauroyl-sn-glycerol.

Sulfation of 1,2-dilauryl-sn-glycerol

The final step is the sulfation of the free primary hydroxyl group of 1,2-dilauryl-sn-glycerol. The sulfur trioxide pyridine complex is a mild and effective reagent for this transformation.[1][2][3][4][5]

Sulfation of 1,2-dilauryl-sn-glycerol dilaurylglycerol 1,2-di-O-lauroyl-sn-glycerol This compound This compound dilaurylglycerol->this compound SO3-Pyridine complex, Pyridine

Caption: Sulfation of 1,2-dilauryl-sn-glycerol.

Experimental Protocol: Synthesis of this compound

  • Sulfation Reaction:

    • Dissolve 1,2-di-O-lauroyl-sn-glycerol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add sulfur trioxide pyridine complex portion-wise to the stirred solution at room temperature.

    • The reaction is typically stirred for 4-6 hours.

    • The reaction is quenched by the slow addition of water.

  • Work-up and Isolation:

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in a chloroform/methanol mixture and washed with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.

Purification of this compound

The purification of the final product is crucial to remove unreacted starting materials, by-products, and any remaining reagents. A multi-step purification strategy is recommended.

Purification Workflow crude_product Crude this compound silica_gel Silica Gel Chromatography crude_product->silica_gel Removal of non-polar impurities ion_exchange Ion-Exchange Chromatography (DEAE-cellulose) silica_gel->ion_exchange Separation based on charge final_product Pure this compound ion_exchange->final_product analysis Purity Assessment (TLC, HPLC, MS, NMR) final_product->analysis

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

  • Silica Gel Chromatography:

    • The crude product is first subjected to column chromatography on silica gel.

    • A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with methanol, is used to separate the non-polar impurities and unreacted 1,2-dilauryl-sn-glycerol.

  • Ion-Exchange Chromatography:

    • Fractions containing the sulfated product are pooled and further purified by ion-exchange chromatography using a DEAE-cellulose column.[6]

    • The column is equilibrated with a neutral buffer.

    • The sample is loaded, and the column is washed to remove any remaining neutral or weakly bound species.

    • The this compound is eluted using a salt gradient (e.g., ammonium (B1175870) acetate (B1210297) or sodium chloride).

  • Final Desalting and Characterization:

    • The salt is removed from the purified product by dialysis or size-exclusion chromatography.

    • The final product is characterized by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and assess its purity.

Data Presentation

The following tables summarize the expected materials and representative quantitative data for the synthesis and purification of this compound.

Table 1: Key Reagents and Materials

Reagent/MaterialPurposeSupplier (Example)
sn-GlycerolStarting materialSigma-Aldrich
Trityl chlorideProtecting groupAcros Organics
Lauroyl chlorideAcylating agentTCI Chemicals
Pyridine (anhydrous)Solvent and baseFisher Scientific
Boric acidDeprotection reagentJ.T. Baker
Trimethyl borateSolvent for deprotectionAlfa Aesar
Sulfur trioxide pyridine complexSulfating agentMilliporeSigma
Silica gel (for column chromatography)Stationary phaseSorbent Technologies
DEAE-celluloseIon-exchange resinWhatman

Table 2: Representative Reaction Conditions and Expected Outcomes

StepKey ParametersExpected YieldPurity (Post-step)
Synthesis of 1,2-dilauryl-sn-glycerol
ProtectionRoom temperature, 12-16 h~85-95%>95%
Acylation0°C to room temp., 12-16 h~80-90%>95%
Deprotection & PurificationReflux 1-2 h, Column chromatography~70-80%>98%
Sulfation Room temperature, 4-6 h~60-75%Crude
Purification of this compound
Silica Gel ChromatographyGradient elution-Partially purified
Ion-Exchange ChromatographySalt gradient elution~80-90% (of loaded)>99%
Overall Yield ~30-45% >99%

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions and scale.

Conclusion

This technical guide provides a detailed and scientifically grounded methodology for the synthesis and purification of this compound. By employing a protecting group strategy for the regioselective synthesis of the 1,2-diacylglycerol precursor, followed by a mild sulfation and a robust two-step chromatographic purification, it is feasible to obtain the target compound with high purity. The provided protocols and diagrams offer a clear roadmap for researchers and professionals in the fields of lipid chemistry and drug development to produce and study this promising molecule.

References

In-depth Technical Guide on Dilaurylglycerosulfate as a Co-emulsifier in Diagnostic Tests

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and technical documentation reveals a notable absence of specific information regarding the use of Dilaurylglycerosulfate as a co-emulsifier in diagnostic tests. While the principles of emulsion technology and the role of surfactants are well-established in the field of diagnostics, specific data, experimental protocols, and established signaling pathways or workflows for this compound in this application are not publicly available.

This guide, therefore, aims to provide a foundational understanding of the potential role of sulfated glycerides, like this compound, in diagnostic assays by drawing parallels with structurally and functionally similar surfactants. The information presented herein is based on the general principles of surfactant chemistry and its application in diagnostic test development.

Introduction to Emulsifiers in Diagnostic Tests

Emulsifiers are critical components in many diagnostic assays, particularly those involving hydrophobic reagents or requiring the stable suspension of particles. They are amphiphilic molecules, possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) portion. This dual nature allows them to reduce interfacial tension between immiscible liquids, such as oil and water, leading to the formation of stable emulsions. In diagnostics, this is crucial for:

  • Reagent Stability: Ensuring the uniform suspension of hydrophobic antigens, antibodies, or indicator molecules in aqueous buffers.

  • Assay Performance: Facilitating the interaction between reactants by providing a stable reaction environment.

  • Preventing Non-specific Binding: Blocking hydrophobic surfaces on assay components (e.g., microtiter plates, latex beads) to reduce background noise and improve signal-to-noise ratio.

Potential Role and Mechanism of Action of this compound

This compound is a sulfated diglyceride. The sulfate (B86663) group provides a strong hydrophilic head, while the two lauryl (C12) fatty acid chains constitute a significant hydrophobic tail. This structure suggests its potential utility as an effective anionic surfactant and co-emulsifier in diagnostic reagents.

As a co-emulsifier, this compound could potentially contribute to:

  • Enhanced Emulsion Stability: Working in conjunction with a primary emulsifier to create a more robust and stable emulsion. This is often achieved by optimizing the packing of surfactant molecules at the oil-water interface.

  • Control of Particle Size: Influencing the size and size distribution of emulsion droplets or latex particles, which can be critical for the sensitivity and specificity of certain assays.

  • Improved Analyte Presentation: Orienting antigens or antibodies at the surface of an emulsion droplet in a manner that enhances their accessibility for binding.

The logical workflow for the action of a co-emulsifier like this compound in a diagnostic emulsion formulation is depicted below.

G cluster_formulation Emulsion Formulation cluster_process Emulsification Process cluster_result Resulting Emulsion Properties cluster_application Diagnostic Assay Application Primary_Emulsifier Primary Emulsifier Homogenization High-Shear Homogenization Primary_Emulsifier->Homogenization This compound This compound (Co-emulsifier) This compound->Homogenization Oil_Phase Oil Phase (e.g., containing hydrophobic analyte) Oil_Phase->Homogenization Aqueous_Phase Aqueous Phase (Buffer) Aqueous_Phase->Homogenization Reduced_Interfacial_Tension Reduced Interfacial Tension Homogenization->Reduced_Interfacial_Tension Creates droplets Stable_Emulsion Stable Emulsion Optimized_Particle_Size Optimized Particle Size Stable_Emulsion->Optimized_Particle_Size Increased_Specificity Increased Assay Specificity Stable_Emulsion->Increased_Specificity Prevents aggregation Enhanced_Reagent_Stability Enhanced Reagent Stability Stable_Emulsion->Enhanced_Reagent_Stability Improved_Sensitivity Improved Assay Sensitivity Optimized_Particle_Size->Improved_Sensitivity Reduced_Interfacial_Tension->Stable_Emulsion Stabilized by emulsifiers Increased_Specificity->Improved_Sensitivity Enhanced_Reagent_Stability->Improved_Sensitivity

Logical workflow of a co-emulsifier in a diagnostic formulation.

Parallels with Other Sulfated Surfactants in Diagnostics

While specific data for this compound is lacking, the function of other anionic sulfated surfactants, such as Sodium Dodecyl Sulfate (SDS), is well-documented in diagnostic applications like latex agglutination tests and lateral flow assays.

  • In latex agglutination tests , surfactants are used to stabilize the suspension of antibody-coated latex particles and to prevent non-specific aggregation. The negative charge from the sulfate group can contribute to electrostatic repulsion between particles, preventing them from clumping in the absence of the target analyte.

  • In lateral flow assays , surfactants are incorporated into buffers to facilitate the smooth and even flow of the sample along the nitrocellulose membrane. They also play a role in preventing the non-specific binding of conjugate-pad reagents to the membrane, thereby reducing background signal.

The general workflow for a latex agglutination test incorporating a sulfated surfactant is illustrated below.

G cluster_reagents Reagent Preparation cluster_assay Agglutination Assay Latex_Beads Latex Beads Coating Antibody Coating Latex_Beads->Coating Antibody Antibody Antibody->Coating Sulfated_Surfactant Sulfated Surfactant (e.g., this compound) Stabilization Stabilization & Blocking Sulfated_Surfactant->Stabilization Buffer Buffer Buffer->Stabilization Coating->Stabilization Sensitized_Particles Sensitized Latex Particles Stabilization->Sensitized_Particles Mixing Mixing Sensitized_Particles->Mixing Sample Sample (with or without Antigen) Sample->Mixing Incubation Incubation Mixing->Incubation Observation Observation Incubation->Observation Result_Positive Agglutination (Positive Result) Observation->Result_Positive Antigen Present Result_Negative No Agglutination (Negative Result) Observation->Result_Negative Antigen Absent

Experimental workflow for a latex agglutination test.

Synthesis of Sulfated Glycerides

The synthesis of sulfated glycerides, such as this compound, would likely follow a multi-step chemical process. A plausible, though not experimentally verified for this specific molecule from the search results, synthetic route is outlined below.

General Experimental Protocol for Synthesis:

  • Protection of Glycerol (B35011): One hydroxyl group of glycerol is protected to ensure selective acylation at the other two positions.

  • Acylation: The two free hydroxyl groups are esterified with lauroyl chloride to form the diglyceride.

  • Deprotection: The protecting group is removed to expose the remaining free hydroxyl group.

  • Sulfation: The free hydroxyl group is sulfated using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex.

  • Purification: The final product, this compound, is purified using techniques like chromatography to remove unreacted starting materials and by-products.

A conceptual diagram illustrating this synthetic pathway is provided.

G Glycerol Glycerol Protected_Glycerol Protected_Glycerol Glycerol->Protected_Glycerol 1. Protection Dilauroyl_Protected_Glycerol Dilauroyl_Protected_Glycerol Protected_Glycerol->Dilauroyl_Protected_Glycerol 2. Acylation with Lauroyl Chloride Dilaurylglycerol Dilaurylglycerol Dilauroyl_Protected_Glycerol->Dilaurylglycerol 3. Deprotection Lauroyl_Chloride Lauroyl_Chloride Lauroyl_Chloride->Dilauroyl_Protected_Glycerol This compound This compound Dilaurylglycerol->this compound 4. Sulfation with SO3-Pyridine Purified_Product Purified_Product This compound->Purified_Product 5. Purification SO3_Pyridine SO3_Pyridine SO3_Pyridine->this compound

Conceptual synthetic pathway for this compound.

Quantitative Data and Tables

Due to the absence of specific studies on this compound as a co-emulsifier in diagnostic tests, no quantitative data on its performance characteristics (e.g., critical micelle concentration in assay buffers, optimal concentration for emulsion stability, effect on assay sensitivity/specificity) can be provided at this time. For a comprehensive evaluation, such data would need to be generated through empirical studies.

Conclusion

While this compound possesses the structural characteristics of a potentially effective co-emulsifier for diagnostic applications, a lack of specific research and data prevents a detailed technical analysis of its use. The principles outlined in this guide, based on the known functions of similar sulfated surfactants, provide a theoretical framework for its potential application and a starting point for future research and development in this area. Researchers and drug development professionals are encouraged to conduct empirical studies to determine the specific performance characteristics of this compound in their diagnostic assay systems.

The Role of Dilaurylglycerosulfate in Lipase Determination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester, herein referred to as dilaurylglycerosulfate (DGGR), as a chromogenic substrate for the determination of lipase (B570770) activity. This document details the underlying biochemical principles, comprehensive experimental protocols, and extensive quantitative data to support its application in research and clinical diagnostics.

Introduction to Lipase and the DGGR Substrate

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. The accurate measurement of lipase activity is crucial in various fields, including the diagnosis of pancreatic diseases such as acute and chronic pancreatitis, where elevated lipase levels are a key indicator.[1][2][3][4]

This compound (DGGR) is a highly specific chromogenic substrate designed for the kinetic colorimetric determination of pancreatic lipase activity.[1][2][5][6] Its specificity is enhanced by the inclusion of cofactors such as colipase and bile salts in the assay, which selectively activate pancreatic lipase over other lipolytic enzymes.[2]

Principle of the DGGR-Based Lipase Assay

The determination of lipase activity using DGGR is based on a two-step enzymatic and subsequent spontaneous reaction. In the presence of pancreatic lipase and essential cofactors, DGGR is hydrolyzed, leading to the formation of a colored product that can be measured spectrophotometrically.

The reaction sequence is as follows:

  • Enzymatic Hydrolysis: Pancreatic lipase, in the presence of colipase, bile acids (desoxycholate and taurodesoxycholate), and calcium ions, catalyzes the cleavage of the DGGR substrate. This reaction yields 1,2-O-dilauryl-rac-glycerol and an unstable intermediate, glutaric acid-(6'-methylresorufin) ester.[1][3][4][5]

  • Spontaneous Decomposition: The glutaric acid-(6'-methylresorufin) ester intermediate is unstable in an alkaline environment and spontaneously decomposes into glutaric acid and methylresorufin.[1][5][6]

  • Colorimetric Detection: Methylresorufin is a red-purple chromophore with a maximum absorbance at approximately 578-580 nm.[2][5][7] The rate of increase in absorbance at this wavelength is directly proportional to the lipase activity in the sample.[1][5]

Below is a diagram illustrating the reaction pathway of the DGGR lipase assay.

Reaction_Pathway sub 1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR) int 1,2-O-Dilauryl-rac-glycerol + Glutaric acid-(6'-methylresorufin) ester (unstable intermediate) sub->int Hydrolysis prod1 Glutaric acid int->prod1 prod2 Methylresorufin (Colored Product, λmax ≈ 580 nm) int->prod2 lipase Pancreatic Lipase + Colipase + Bile Acids + Ca²⁺ spontaneous Spontaneous Decomposition

Reaction pathway of the DGGR lipase assay.

Quantitative Data and Performance Characteristics

The DGGR lipase assay has been validated in numerous studies, demonstrating excellent analytical performance. The following tables summarize key quantitative data from validation studies, primarily in canine and feline models, which are highly relevant for preclinical research and veterinary diagnostics.

Table 1: Assay Performance and Validation Parameters
ParameterValueSpeciesReference
Linearity 8 - 2792 U/LCanine[3][8][9]
Up to 300 U/L (dilution recommended above)Human[4]
Within-Run CV < 3%Canine[3][8][9]
Within-Day CV < 3%Canine[3][8][9]
Day-to-Day CV ≤ 14%Canine[3][8][9]
Reference Interval 8 - 120 U/LCanine[3][8][9]
≤ 38 U/LHuman[1]
0 - 35 U/LFeline[10]
Analytical Range 5.0 - 250 U/LHuman[1]

CV: Coefficient of Variation

Table 2: Diagnostic Sensitivity and Specificity for Pancreatitis
AssaySensitivitySpecificitySpeciesReference
DGGR Assay93%53%Canine[3][8][9]
1,2-Diglyceride Assay60%73%Canine[3][8][9]
DGGR Assay (>245 IU/L)PoorExcellentCanine (Acute Pancreatitis)[11][12][13]
Spec cPL (>400 µg/L)PoorExcellentCanine (Acute Pancreatitis)[11][12][13]

Spec cPL: Specific canine pancreatic lipase immunoreactivity assay

Table 3: Interference Studies
SubstanceConcentrationEffectReference
HemoglobinUp to 150 mg/dLNo significant interference[5]
Up to 500 mg/dLNo significant interference[1]
BilirubinUp to 20 mg/dLNo significant interference[5]
Up to 60 mg/dLNo significant interference[1]
Triglycerides (Lipemia)> 300 mg/dLNegative interference (reduces activity)[5]
Up to 300 mg/dLNo significant interference[1][10]

Experimental Protocols

This section provides a detailed methodology for the determination of lipase activity using the DGGR substrate. The protocol is based on commercially available assay kits and can be adapted for use with automated analyzers or manual spectrophotometers.

Reagent Composition

The assay typically involves two main reagents:

  • Reagent 1 (R1 - Buffer):

    • TRIS Buffer (pH 8.3): 40 mmol/L[5][6]

    • Colipase: ≥ 1 mg/L[5]

    • Desoxycholate: 1.8 mmol/L[4][5]

    • Taurodeoxycholate: 7.0 - 7.2 mmol/L[4][5]

  • Reagent 2 (R2 - Substrate):

    • Tartrate Buffer (pH 4.0): 15 mmol/L[4][5]

    • DGGR Substrate: ≥ 0.7 mmol/L[4][5][6]

    • Calcium Chloride (CaCl₂): 0.1 - 1 mmol/L[4][5]

Specimen Handling and Preparation
  • Specimen Type: Serum or heparinized plasma is preferred.[2][5] Avoid anticoagulants such as EDTA, oxalate, or citrate (B86180) as they can chelate calcium and inhibit lipase activity.[2]

  • Stability: Lipase in serum is stable for up to 7 days at 2-8°C and for longer periods when frozen at -20°C.[5] It is recommended to separate serum from cells within 2 hours of collection.[2]

  • Sample Preparation: Serum or plasma samples can often be used directly or diluted with normal saline if lipase activity is expected to be above the linear range of the assay.[4]

Manual Assay Procedure

The following is a generalized manual procedure. Specific volumes and timings may need to be optimized based on the specific reagent kit and spectrophotometer used.

  • Reagent Preparation: Ensure both R1 and R2 are at the reaction temperature (typically 37°C) and are ready to use. Gently swirl the R2 vial before use as it is a micro-emulsion.[5]

  • Reaction Setup:

    • Pipette the specified volume of R1 into a cuvette.

    • Add the sample (serum, plasma, or control) to the cuvette and mix gently.

    • Pre-incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.[2]

  • Initiate Reaction:

    • Add the specified volume of R2 to the cuvette to start the reaction.

    • Mix gently by inversion.

  • Spectrophotometric Measurement:

    • Place the cuvette in a spectrophotometer set to 37°C and a wavelength of 578 nm or 580 nm.[2][5]

    • Record the initial absorbance immediately after a short lag phase (e.g., 1 minute).[5]

    • Continue to record the absorbance at fixed intervals (e.g., every minute for 2-3 minutes).[5]

  • Calculation:

    • Calculate the mean change in absorbance per minute (ΔA/min).

    • Lipase activity (U/L) is calculated using the following formula: Activity (U/L) = (ΔA/min_sample - ΔA/min_blank) x Factor The factor is derived from the molar extinction coefficient of methylresorufin and the assay volumes, and is often provided in the reagent kit insert or determined using a calibrator.

A one-unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of methylresorufin from the substrate per minute at 37°C.[5]

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical DGGR lipase assay workflow.

Experimental_Workflow start Start prep Prepare Reagents (R1, R2) and Samples at 37°C start->prep setup Pipette R1 and Sample into Cuvette prep->setup incubate Pre-incubate at 37°C (e.g., 3-5 minutes) setup->incubate initiate Add R2 to Initiate Reaction and Mix incubate->initiate measure Measure Absorbance at 580 nm (e.g., at 1, 2, and 3 minutes) initiate->measure calculate Calculate ΔA/min measure->calculate activity Determine Lipase Activity (U/L) using Calibrator/Factor calculate->activity end End activity->end

Generalized experimental workflow for the DGGR lipase assay.

Conclusion

The use of this compound (DGGR) as a substrate provides a rapid, sensitive, and reliable method for the determination of pancreatic lipase activity. The high specificity of the assay, conferred by the inclusion of colipase and bile salts, makes it a valuable tool in both clinical diagnostics and preclinical research. The robust performance characteristics, including good linearity and precision, further underscore its utility. This technical guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of the DGGR lipase assay in a laboratory setting. Researchers and drug development professionals can leverage this methodology for high-throughput screening of lipase inhibitors, characterization of pancreatic function, and other applications where accurate lipase measurement is critical.

References

Dilaurylglycerosulfate: A Technical Guide for Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dilaurylglycerosulfate (DLGS) is an anionic surfactant belonging to the family of sulfated monoglycerides. Its molecular structure, featuring a hydrophilic sulfate (B86663) group attached to a glycerol (B35011) backbone and two hydrophobic lauryl (C12) chains, suggests its potential as a potent detergent for use in various diagnostic and life science applications. Anionic detergents are critical components in many diagnostic assays, playing key roles in cell lysis, protein solubilization, prevention of non-specific binding, and modulation of enzyme activities. This technical guide provides an in-depth overview of the theoretical properties, potential applications, and hypothetical experimental protocols for the use of DLGS as a detergent in diagnostic assays, aimed at researchers, scientists, and drug development professionals.

Core Properties of Anionic Surfactants for Diagnostic Assays

The utility of a detergent in a diagnostic assay is primarily determined by its physicochemical properties. While specific data for DLGS is unavailable, we can infer its likely characteristics based on its structure and comparison with other anionic surfactants.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles.[1][2] This is a crucial parameter as many detergent properties, such as solubilization capacity, change significantly above the CMC. The presence of two lauryl chains in DLGS would likely result in a lower CMC compared to single-chain surfactants like SDS, indicating a higher efficiency in forming micelles.

Protein Denaturation and Solubilization

Anionic surfactants like SDS are known for their strong protein-denaturing capabilities.[3][4][5][6][7] DLGS, with its two hydrophobic tails, is expected to interact strongly with the hydrophobic cores of proteins, leading to the disruption of their tertiary and secondary structures. This property is highly valuable for applications requiring complete protein solubilization, such as in immunoassays for the detection of intracellular antigens or in sample preparation for electrophoretic analysis. However, for assays requiring the preservation of protein structure and function (e.g., enzyme activity assays), the concentration of DLGS would need to be carefully optimized, likely used at sub-micellar concentrations.

Interaction with Biological Membranes

The amphipathic nature of DLGS allows it to readily intercalate into and disrupt biological membranes. This is a key function for cell lysis to release intracellular components for analysis in diagnostic assays. The efficiency of lysis will depend on the concentration of DLGS, the cell type, and the composition of the lysis buffer.

Data Presentation: Comparative Properties of Anionic Detergents

The following table summarizes the known properties of common anionic detergents and provides a hypothetical, extrapolated profile for this compound.

PropertySodium Dodecyl Sulfate (SDS)Sodium Deoxycholate (SDC)Hypothetical this compound (DLGS)
Chemical Structure Single C12 alkyl chain with a sulfate head groupSteroid-based with a carboxylate head groupTwo C12 alkyl chains on a glycerol backbone with a sulfate head group
Critical Micelle Concentration (CMC) ~8.2 mM (0.24%)[1]~2-6 mM (0.08-0.25%)Estimated: 0.1-1 mM (0.005-0.05%)
Aggregation Number ~622-10Estimated: >100
Denaturing Ability StrongModerateHypothesized: Very Strong
Dialyzable YesYesHypothesized: Slower than SDS due to larger micelle size

Disclaimer: The values for this compound are hypothetical and require experimental verification.

Experimental Protocols

The following are hypothetical, generalized protocols illustrating how DLGS could be incorporated into common diagnostic assays. These protocols must be optimized for each specific application.

Cell Lysis for Immunoassays (e.g., ELISA)

Objective: To release intracellular antigens for detection by antibodies.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (DLGS) stock solution (10% w/v in water)

  • Protease inhibitor cocktail

Procedure:

  • Prepare a lysis buffer containing 1% DLGS, 1x PBS, and 1x protease inhibitor cocktail.

  • Wash cultured cells twice with ice-cold PBS.

  • Add the DLGS lysis buffer to the cell pellet (e.g., 100 µL per 1 million cells).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the solubilized proteins for use in the immunoassay.

Blocking Buffer for Reduced Non-Specific Binding

Objective: To block non-specific binding sites on the solid phase of an immunoassay.

Materials:

  • Tris-Buffered Saline (TBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • This compound (DLGS) stock solution (10% w/v in water)

Procedure:

  • Prepare a blocking buffer consisting of 1x TBS, 1% BSA, and 0.05% DLGS.

  • After coating the microplate wells with the capture antibody and washing, add 200 µL of the DLGS-containing blocking buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the wells with a wash buffer (e.g., TBS with 0.01% DLGS) before adding the sample.

Enzyme Activity Assay with a Membrane-Bound Enzyme

Objective: To measure the activity of a membrane-bound enzyme by solubilizing the membrane without completely denaturing the enzyme.

Materials:

  • Assay buffer specific to the enzyme of interest

  • Substrate for the enzyme

  • This compound (DLGS) stock solution (1% w/v in water)

  • Membrane fraction containing the enzyme of interest

Procedure:

  • Determine the optimal sub-micellar concentration of DLGS that solubilizes the membrane without inactivating the enzyme. This requires a titration experiment.

  • Prepare the reaction mixture containing the assay buffer, substrate, and the optimal concentration of DLGS.

  • Add the membrane fraction to initiate the reaction.

  • Monitor the reaction progress by measuring the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of detergents in diagnostic assays.

Experimental_Workflow_ELISA cluster_PlatePrep Plate Preparation cluster_Assay Assay Procedure Coat Coat Plate with Capture Antibody Wash1 Wash Coat->Wash1 Block Block with DLGS-containing Buffer Wash1->Block AddSample Add Cell Lysate (prepared with DLGS) Block->AddSample Wash2 Wash AddSample->Wash2 AddDetectionAb Add Detection Antibody Wash2->AddDetectionAb Wash3 Wash AddDetectionAb->Wash3 AddEnzymeConj Add Enzyme Conjugate Wash3->AddEnzymeConj Wash4 Wash AddEnzymeConj->Wash4 AddSubstrate Add Substrate Wash4->AddSubstrate Read Read Signal AddSubstrate->Read

Caption: Hypothetical workflow for an ELISA utilizing DLGS.

Detergent_Action cluster_Monomers Below CMC cluster_Micelle Above CMC cluster_Protein Protein Interaction M1 DLGS Micelle Micelle M1->Micelle Aggregation M2 DLGS M3 DLGS NativeProtein Native Protein DenaturedProtein Denatured Protein NativeProtein->DenaturedProtein DLGS Addition

Caption: Conceptual actions of DLGS below and above its CMC.

Signaling_Pathway_Lysis Cell Intact Cell (Target Analyte Internal) DLGS DLGS Addition Cell->DLGS Lysis Membrane Disruption & Protein Solubilization DLGS->Lysis Analyte Released & Solubilized Analyte Lysis->Analyte Detection Detection in Assay (e.g., Immunoassay) Analyte->Detection

Caption: Logical flow of cell lysis using DLGS for analyte detection.

Conclusion

While direct experimental data on this compound for diagnostic assays is currently lacking, its chemical structure as a dual-chain anionic surfactant suggests it could be a highly effective detergent for applications requiring strong solubilization and denaturing properties. Its presumed low CMC may also offer advantages in terms of efficiency. However, for assays that depend on the native conformation of proteins, careful optimization of DLGS concentration will be critical. The information and protocols presented in this guide provide a theoretical framework for researchers to begin exploring the potential of DLGS in their specific diagnostic applications, with the strong recommendation that all parameters be empirically validated.

References

Understanding the Surfactant Properties of Dilaurylglycerosulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilaurylglycerosulfate is an anionic surfactant belonging to the family of sulfated glycerides. Its molecular structure, featuring a hydrophilic sulfate (B86663) group attached to a glycerol (B35011) backbone and two lipophilic lauryl (C12) chains, imparts amphiphilic properties that are of significant interest in various scientific and industrial applications, including diagnostics and potentially drug delivery. This technical guide provides a comprehensive overview of the known and inferred surfactant properties of this compound, detailed experimental protocols for its characterization, and a discussion of its potential applications in drug development.

While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon established principles of surfactant chemistry and data from structurally related compounds to provide a robust framework for its study and application.

Physicochemical Properties

Quantitative data for this compound is not widely available. The following table summarizes its known chemical properties and provides placeholders for key surfactant parameters that would be determined experimentally.

PropertyValueReference
Chemical Name 1-Propanol, 2,3-bis(dodecyloxy)-, 1-(hydrogen sulfate)[1]
Synonyms This compound[1]
CAS Number 99387-94-7[1]
Molecular Formula C27H56O6S[1]
Molecular Weight 508.795 g/mol [1]
Appearance Not Available
Solubility Expected to be soluble in water[2]
Critical Micelle Concentration (CMC) Not Available
Surface Tension at CMC (γCMC) Not Available
Hydrophilic-Lipophilic Balance (HLB) Not Available (Estimated to be in the range of 10-15)
Density 0.993 ± 0.06 g/cm³ (20 °C, 760 mmHg)[1]

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from glycerol. The first step is the etherification of glycerol with dodecyl bromide to form 1,2-dilaurylglycerol, followed by sulfation of the remaining primary hydroxyl group.

Synthesis_of_this compound cluster_step1 Step 1: Etherification cluster_step2 Step 2: Sulfation Glycerol Glycerol reaction1 Glycerol->reaction1 DodecylBromide 2 eq. Dodecyl Bromide DodecylBromide->reaction1 Base Base (e.g., NaH) Base->reaction1 Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->reaction1 Dilaurylglycerol 1,2-Dilaurylglycerol reaction2 Dilaurylglycerol->reaction2 SulfatingAgent Sulfating Agent (e.g., SO3-Pyridine complex) SulfatingAgent->reaction2 Solvent2 Aprotic Solvent (e.g., Dichloromethane) Solvent2->reaction2 This compound This compound reaction1->Dilaurylglycerol reaction2->this compound

Plausible synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • Glycerol

  • Dodecyl Bromide

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfur trioxide-pyridine complex

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step 1: Synthesis of 1,2-Dilaurylglycerol (Etherification)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve glycerol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (2.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Slowly add dodecyl bromide (2.0 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1,2-dilaurylglycerol.

Step 2: Synthesis of this compound (Sulfation)

  • Dissolve the purified 1,2-dilaurylglycerol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Add the sulfur trioxide-pyridine complex (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, if necessary, by a suitable method such as crystallization or chromatography.

Characterization: The structure of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Surfactant Properties and Experimental Protocols

The surfactant properties of this compound are crucial for understanding its behavior in solution and its potential applications. The following sections detail the key surfactant properties and the experimental protocols to determine them.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a fundamental parameter that dictates the onset of many surfactant-based phenomena.

Experimental Protocol: Determination of CMC by Surface Tensiometry

  • Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of the surfactant.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the graph.

CMC_Determination_Workflow start Start prep_stock Prepare Stock Solution of this compound start->prep_stock serial_dilute Perform Serial Dilutions prep_stock->serial_dilute measure_st Measure Surface Tension (Tensiometer) serial_dilute->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC from Graph Inflection Point plot_data->determine_cmc end End determine_cmc->end

Workflow for CMC determination by surface tensiometry.
Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. It is useful for selecting surfactants for specific applications like emulsification.

Experimental Protocol: Estimation of HLB by Griffin's Method

For anionic surfactants like this compound, a modified Griffin's method or Davies' method can be used for estimation. However, experimental determination is often more reliable. An experimental approach involves preparing a series of emulsions with a known oil phase and different surfactant blends of known HLB values. The stability of these emulsions is then observed to determine the required HLB for that oil, which corresponds to the HLB of the most stable emulsion.

Calculation of HLB (Davies' Method): HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

For this compound, the group numbers would be assigned as follows:

  • Sulfate group (OSO₃⁻Na⁺): ~38.7

  • Ester group (COO): ~-0.475 per group (though this is an ether linkage, a similar value for the linking oxygen can be used as an approximation)

  • CH₂ group: -0.475 per group

  • CH₃ group: -0.475 per group

A precise calculation is challenging without established group numbers for the specific linkages in this compound.

Applications in Drug Development

The amphiphilic nature of this compound suggests its potential utility in various aspects of drug development, particularly in formulation and delivery.

Solubilization of Poorly Water-Soluble Drugs

Surfactants are widely used to solubilize hydrophobic drugs, enhancing their bioavailability. Above its CMC, this compound can form micelles that can encapsulate lipophilic drug molecules within their hydrophobic core, thereby increasing their apparent solubility in aqueous media.

Formulation of Nanoemulsions and Liposomes

As a co-emulsifier, this compound can be used to stabilize nanoemulsions, which are promising carriers for targeted drug delivery.[1] It can also be incorporated into the lipid bilayer of liposomes to modify their surface properties and stability.

Permeation Enhancement

Anionic surfactants can interact with biological membranes, potentially leading to an increase in their permeability. This property could be harnessed to enhance the absorption of drugs across biological barriers.

Drug_Delivery_Applications DGS This compound Solubilization Solubilization of Poorly Soluble Drugs DGS->Solubilization Nanoformulations Formulation of Nanoemulsions & Liposomes DGS->Nanoformulations Permeation Permeation Enhancement DGS->Permeation

Potential drug delivery applications of this compound.

Biocompatibility and Toxicity

The biocompatibility of any surfactant intended for pharmaceutical use is of paramount importance. Anionic surfactants, in general, can exhibit some level of toxicity by interacting with cell membranes and proteins. Therefore, a thorough evaluation of the biocompatibility and cytotoxicity of this compound is essential.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture a relevant cell line (e.g., Caco-2 for intestinal absorption, HaCaT for dermal application) in appropriate media.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

This compound is an anionic surfactant with a chemical structure that suggests promising surfactant properties. While specific experimental data is scarce, this guide provides a comprehensive framework for its synthesis and characterization based on established methodologies for similar compounds. Its potential applications in drug delivery, particularly in the formulation of poorly soluble drugs, warrant further investigation. A critical aspect of its future development will be a thorough assessment of its biocompatibility and toxicity profile. The detailed protocols and conceptual diagrams presented herein are intended to facilitate and guide future research into the surfactant properties and applications of this compound.

References

Glycerol-Based Surfactants in Biochemical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of glycerol-based surfactants, their physicochemical properties, and their applications in biochemical research. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed methodologies and insights into the use of these versatile compounds.

Introduction to Glycerol-Based Surfactants

Glycerol-based surfactants are a class of non-ionic surfactants derived from the esterification of glycerol (B35011), a simple polyol, with fatty acids.[1] Their amphiphilic nature, arising from the hydrophilic glycerol head and the lipophilic fatty acid tail, allows them to reduce surface and interfacial tension, making them effective emulsifiers, stabilizers, and solubilizing agents.[2][3] These surfactants are widely utilized in various industries, including pharmaceuticals, cosmetics, and food, due to their biocompatibility, biodegradability, and low toxicity.[4][5] In biochemical research, they are instrumental in a range of applications, from drug delivery and nanoparticle formulation to protein chemistry and cell culture.

Common examples of glycerol-based surfactants include glycerol monostearate (GMS), glycerol monolaurate (GML), and glycerol monooleate (GMO). Polyglycerol esters, formed by the esterification of polyglycerol with fatty acids, represent a broader class with a wide range of hydrophilic-lipophilic balance (HLB) values, allowing for greater versatility in applications.[6][7][8]

Physicochemical Properties of Common Glycerol-Based Surfactants

The functionality of a surfactant is dictated by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles, and the Hydrophile-Lipophile Balance (HLB), an indicator of the surfactant's solubility in water or oil. A low HLB value (typically 3-6) indicates a more lipophilic character, favoring the formation of water-in-oil emulsions, while a high HLB value (8-18) signifies a more hydrophilic nature, suitable for oil-in-water emulsions.[9][10][11]

Below is a table summarizing the physicochemical properties of several common glycerol-based surfactants.

SurfactantMolecular FormulaMolecular Weight ( g/mol )HLB ValueCritical Micelle Concentration (CMC)
Glycerol Monostearate (GMS)C21H42O4358.563.82.40 x 10⁻² - 4.50 x 10⁻² mol/dm³[12][13][14]
Glycerol Monolaurate (GML)C15H30O4274.405.2[9]~1.5 x 10⁻⁴ M
Glycerol Monooleate (GMO)C21H40O4356.543.8[15]~2.5 x 10⁻⁵ M
Polyglyceryl-3 StearateVariesVaries~9Data not readily available
Polyglyceryl-5 OleateVariesVaries~11.5Data not readily available
Glyceryl Stearate CitrateVariesVaries~12Data not readily available
Polyglycerol Polyricinoleate (PGPR)VariesVaries4-6Data not readily available

Key Applications and Experimental Protocols

Glycerol-based surfactants are employed in a multitude of biochemical research applications. This section details some of the most significant uses and provides relevant experimental protocols.

Synthesis of Glycerol-Based Surfactants

The synthesis of glycerol-based surfactants can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred due to its specificity and milder reaction conditions.

This protocol describes the lipase-catalyzed esterification of glycerol with lauric acid.

Materials:

Methodology:

  • Reactant Preparation: In a reaction vessel, combine glycerol and lauric acid in a desired molar ratio (e.g., 2:1 to enhance monoester formation). Add tert-butanol as a solvent to create a homogenous reaction mixture.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The amount of enzyme is typically a percentage of the total substrate weight (e.g., 10% w/w).

  • Reaction Conditions: Heat the mixture to a specific temperature (e.g., 60°C) with constant stirring. To drive the equilibrium towards ester formation, remove the water produced during the reaction using a vacuum or by adding molecular sieves to the reaction setup.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and determining the acid value by titration with a standard solution of potassium hydroxide.

  • Product Isolation and Purification: Once the reaction reaches the desired conversion, the immobilized enzyme is filtered off. The solvent is then removed by evaporation under reduced pressure. The resulting product, primarily glyceryl laurate, can be further purified using techniques like column chromatography to separate mono-, di-, and triglycerides.

PGPR is a complex polymeric ester used extensively as a viscosity-reducing agent. Its synthesis involves the polymerization of both glycerol and ricinoleic acid.[6][16][17][18]

Materials:

  • Glycerol

  • Castor oil fatty acids (ricinoleic acid)

  • Alkaline catalyst (e.g., NaOH or Ca(OH)₂)

  • Reaction flask with stirrer, nitrogen inlet, and a Dean-Stark trap for water removal

Methodology:

  • Polyglycerol Formation: Heat glycerol in the presence of an alkaline catalyst to over 200°C to induce polymerization and form polyglycerol.[6]

  • Polyricinoleic Acid Formation: In a separate reactor, heat castor oil fatty acids to over 200°C to promote interesterification and the formation of polyricinoleic acid.[6]

  • Esterification: Combine the polyglycerol and polyricinoleic acid in the reaction flask. Heat the mixture to around 200°C under a nitrogen sweep while continuously removing the water of reaction using the Dean-Stark trap.[16]

  • Monitoring and Completion: Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined level.[16]

  • Purification: The final product, PGPR, can be used directly or may undergo further purification steps depending on the desired application.

Membrane Protein Extraction and Solubilization

While specific protocols detailing the primary use of simple glycerol-based surfactants for membrane protein extraction are not abundant in the literature, their amphiphilic nature makes them suitable candidates for this application. The general principles of surfactant-based extraction can be applied.

General Workflow for Surfactant-Based Protein Extraction:

G cluster_0 Cell Lysis & Membrane Preparation cluster_1 Solubilization cluster_2 Purification CellPellet Cell Pellet LysisBuffer Lysis Buffer Homogenization Homogenization LysisBuffer->Homogenization Centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (pellet membranes) Supernatant1->Centrifugation2 MembranePellet Membrane Pellet Centrifugation2->MembranePellet SolubilizationBuffer Solubilization Buffer (with Glycerol-Based Surfactant) Incubation Incubation SolubilizationBuffer->Incubation Centrifugation3 Ultracentrifugation (pellet insoluble material) Incubation->Centrifugation3 SolubilizedProteins Supernatant (Solubilized Membrane Proteins) Centrifugation3->SolubilizedProteins AffinityChromatography Affinity Chromatography PurifiedProtein Purified Membrane Protein AffinityChromatography->PurifiedProtein G Agonist Agonist Receptor GPCR / RTK Agonist->Receptor binds PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase AcylCoA1 Acyl-CoA AcylCoA1->LPA PA Phosphatidic Acid LPA->PA Acyltransferase AcylCoA2 Acyl-CoA AcylCoA2->PA DAG Diacylglycerol PA->DAG Phosphatase CDPDAG CDP-Diacylglycerol PA->CDPDAG Synthase TAG Triacylglycerol DAG->TAG Acyltransferase PC_PE Phosphatidylcholine (PC) Phosphatidylethanolamine (PE) DAG->PC_PE PI_PG_CL Phosphatidylinositol (PI) Phosphatidylglycerol (PG) Cardiolipin (CL) CDPDAG->PI_PG_CL

References

The Pivotal Role of Glycerol Derivatives in Metabolic Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Glycerol (B35011) and its derivatives are central to a multitude of metabolic pathways, acting as critical nodes in the intricate network of cellular energy and lipid homeostasis. This technical guide provides an in-depth exploration of the functions of key glycerol derivatives, including glycerol-3-phosphate, dihydroxyacetone phosphate (B84403), glyceraldehyde-3-phosphate, and acylglycerols. We will delve into their roles in glycolysis, gluconeogenesis, lipogenesis, and cellular signaling. This document presents a compilation of quantitative data, detailed experimental protocols for the analysis of these metabolites and associated enzymes, and visual representations of the pertinent metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

Glycerol, a simple triol, serves as the backbone for a diverse array of molecules that are fundamental to life. Its derivatives are not merely passive structural components but are active participants in a wide range of metabolic processes. From energy production through glycolysis to the synthesis of complex lipids for membrane structure and signaling, glycerol derivatives are at the heart of cellular function. Dysregulation of their metabolism is implicated in numerous diseases, including obesity, type 2 diabetes, and cardiovascular disease, making the enzymes and pathways involved prime targets for therapeutic intervention. This guide aims to provide a detailed technical overview of the core functions of these vital molecules.

Core Glycerol Derivatives and their Metabolic Functions

Glycerol-3-Phosphate (G3P)

Glycerol-3-phosphate (G3P) is a central intermediate that links carbohydrate and lipid metabolism.[1] It is primarily synthesized through two main pathways: the phosphorylation of glycerol by glycerol kinase (GK) and the reduction of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, by glycerol-3-phosphate dehydrogenase (GPDH).[2]

  • Role in Glycolysis and Gluconeogenesis: G3P can be oxidized back to DHAP by GPDH, allowing it to enter the glycolytic pathway to generate ATP or serve as a substrate for gluconeogenesis in the liver and kidneys.[1]

  • Backbone for Glycerolipid Synthesis: G3P is the primary acceptor of fatty acyl-CoAs in the de novo synthesis of glycerolipids. The sequential acylation of G3P leads to the formation of lysophosphatidic acid and then phosphatidic acid, a precursor for both triacylglycerols (TAGs) and phospholipids.[3]

  • The Glycerol-3-Phosphate Shuttle: G3P is a key component of the glycerol-3-phosphate shuttle, a mechanism for transferring reducing equivalents (NADH) from the cytosol to the mitochondrial electron transport chain for oxidative phosphorylation.[2]

Dihydroxyacetone Phosphate (DHAP)

DHAP is a triose phosphate intermediate in the glycolytic pathway.[4] It is formed from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase.[4]

  • Isomerization to Glyceraldehyde-3-Phosphate: DHAP is readily isomerized to glyceraldehyde-3-phosphate (GAP) by triosephosphate isomerase, allowing it to proceed through the energy-yielding phase of glycolysis.[4]

  • Precursor for G3P: As mentioned, DHAP is the direct precursor for the synthesis of G3P, linking glucose metabolism to lipid biosynthesis.[4] Normal plasma concentrations of DHAP in healthy adults are approximately 15.6 µM.[4]

Glyceraldehyde-3-Phosphate (GAP)

Glyceraldehyde-3-phosphate is another key triose phosphate intermediate in glycolysis and is also involved in other metabolic pathways.[5]

  • Central Role in Glycolysis: GAP is oxidized and phosphorylated to form 1,3-bisphosphoglycerate in a crucial energy-conserving step of glycolysis that generates NADH.[5]

  • Pentose (B10789219) Phosphate Pathway: GAP can be utilized in the pentose phosphate pathway, a critical route for the production of NADPH and the precursor for nucleotide biosynthesis.

  • Tryptophan Biosynthesis: In some organisms, GAP is a byproduct in the biosynthesis of the essential amino acid tryptophan.

Monoacylglycerols (MAGs) and Diacylglycerols (DAGs)

MAGs and DAGs are esters of glycerol with one and two fatty acids, respectively. They serve as both intermediates in lipid metabolism and as signaling molecules.

  • Intermediates in Triacylglycerol Synthesis: In the primary pathway for TAG synthesis, G3P is acylated to form lysophosphatidic acid and then phosphatidic acid, which is dephosphorylated to DAG. DAG is then acylated by diacylglycerol acyltransferase (DGAT) to form TAG.[6] An alternative pathway, particularly prominent in the intestine for dietary fat absorption, involves the acylation of monoacylglycerol by monoacylglycerol acyltransferase (MGAT).[6][7]

  • Signaling Molecules: DAG is a well-established second messenger in various signal transduction pathways. It is produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C and activates protein kinase C (PKC).

Glycerophospholipids

Glycerophospholipids are the main components of biological membranes and also participate in signaling. They consist of a glycerol-3-phosphate backbone with fatty acids esterified at the sn-1 and sn-2 positions and a polar head group attached to the phosphate.

  • Membrane Structure: The amphipathic nature of glycerophospholipids drives the formation of the lipid bilayer, providing the structural basis of all cellular membranes.

  • Signaling Precursors: Specific glycerophospholipids, such as phosphatidylinositol, serve as precursors for important signaling molecules like inositol (B14025) triphosphate (IP3) and DAG.

Quantitative Data on Key Enzymes and Metabolites

The following tables summarize key quantitative data for the enzymes and metabolites discussed. These values can vary depending on the organism, tissue, and experimental conditions.

EnzymeSubstrate(s)KmVmaxSource
Glycerol Kinase (GK) Glycerol15 µMNot specified[8]
ATP9 µMNot specified[8]
Glycerol-3-Phosphate Dehydrogenase (GPDH) Glycerol-3-Phosphate0.074 mMNot specified[9]
NAD+0.022 mMNot specified[9]
Glycerol-3-Phosphate Acyltransferase (GPAT) Data not readily available in searched literatureData not readily availableData not readily available
Monoacylglycerol Acyltransferase (MGAT) Data not readily available in searched literatureData not readily availableData not readily available
Diacylglycerol Acyltransferase (DGAT1) Oleoyl-CoASee noteSee note[10]
1,2-dioleoyl-sn-glycerolSee noteSee note[10]

Note on DGAT1 kinetics: The initial rates for hDGAT1 with varying diacylglycerol concentrations did not fit the traditional Michaelis-Menten equation but could be fit with an allosteric sigmoidal equation. For oleoyl-CoA, Km and Vmax were determined in the presence of 200 µM 1,2-dioleoyl-sn-glycerol.[10]

MetaboliteCellular CompartmentConcentrationSource
Glycerol-3-Phosphate (G3P) HepatocytesSufficient to be a substrate for G3PP at 5 or 25 mM glucose[11][12]
AdipocytesDerived from glycolysis in the fed state[13]
Dihydroxyacetone Phosphate (DHAP) Plasma (Human)~15.6 µM[4]
Glyceraldehyde-3-Phosphate (GAP) Unspecified~0.1 µM (as part of a complex with GAPDH)

Experimental Protocols

Enzymatic Assay for Glycerol Kinase (GK) Activity

This protocol describes a coupled spectrophotometric assay to measure GK activity. The production of ADP by GK is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions, leading to the oxidation of NADH, which can be monitored at 340 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate (B93156) (PEP), 10 U/mL PK, 20 U/mL LDH.

  • Glycerol solution (substrate).

  • Enzyme sample (e.g., cell lysate).

Procedure:

  • Prepare the assay buffer containing all coupling enzymes and substrates except glycerol.

  • Add a defined volume of the enzyme sample to a cuvette containing the assay buffer.

  • Incubate for 5 minutes at 37°C to allow for the consumption of any endogenous ADP.

  • Initiate the reaction by adding the glycerol solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. The rate is proportional to the GK activity.

Enzymatic Assay for Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity

This protocol outlines a colorimetric assay for GPDH activity based on the reduction of a tetrazolium salt.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Glycerol-3-phosphate solution (substrate).

  • NAD+ solution.

  • Phenazine methosulfate (PMS).

  • Nitrotetrazolium blue chloride (NBT).

  • Enzyme sample.

Procedure:

  • Prepare a reaction mixture containing assay buffer, G3P, NAD+, PMS, and NBT.

  • Add the enzyme sample to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 0.1 M HCl).

  • Measure the absorbance of the resulting formazan (B1609692) product at 570 nm.

  • The increase in absorbance is proportional to the GPDH activity.

Mass Spectrometry-Based Analysis of Glycerophospholipids

This protocol provides a general workflow for the extraction and analysis of glycerophospholipids from cultured cells using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Phosphate-buffered saline (PBS), ice-cold.

  • Methanol, Chloroform (B151607), and Water (LC-MS grade).

  • Internal standards (e.g., deuterated lipid standards).

  • LC-MS system equipped with an electrospray ionization (ESI) source.

Procedure:

  • Cell Harvesting: Wash cultured cells with ice-cold PBS and scrape them into a tube. Pellet the cells by centrifugation.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet, along with internal standards.

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform).

    • Inject the sample onto an appropriate LC column (e.g., a C18 column).

    • Perform a gradient elution to separate the different lipid classes.

    • Detect the eluting lipids using the mass spectrometer in both positive and negative ion modes.

    • Identify and quantify the glycerophospholipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

Stable Isotope Tracing of Glycerol Metabolism

This protocol describes a general approach for using stable isotope-labeled glycerol to trace its metabolic fate in vivo.

Materials:

  • Stable isotope-labeled glycerol (e.g., [1,2,3-¹³C₃]glycerol or [²H₅]glycerol).

  • Infusion pump.

  • Blood collection tubes.

  • Gas chromatography-mass spectrometry (GC-MS) or LC-MS system.

Procedure:

  • Tracer Infusion: Administer a primed-continuous intravenous infusion of the stable isotope-labeled glycerol to the subject to achieve a steady-state isotopic enrichment in the plasma.

  • Blood Sampling: Collect blood samples at baseline and at regular intervals during the infusion.

  • Sample Preparation: Separate plasma from the blood samples. Prepare plasma samples for analysis by deproteinization and derivatization (for GC-MS).

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of glycerol and its downstream metabolites (e.g., glucose) in the plasma samples using GC-MS or LC-MS.

  • Data Analysis: Calculate the rate of appearance (Ra) of glycerol and the fractional contribution of glycerol to gluconeogenesis using appropriate metabolic models and equations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows involving glycerol derivatives.

Glycolysis_and_Gluconeogenesis Glycolysis and Gluconeogenesis Intersection Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase G6P->Glucose Glucose-6-Phosphatase F6P Fructose-6-Phosphate G6P->F6P F6P->G6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase F16BP->F6P Fructose-1,6-Bisphosphatase DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase GAP->F16BP _13BPG 1,3-Bisphosphoglycerate GAP->_13BPG GAPDH _13BPG->GAP Pyruvate Pyruvate _13BPG->Pyruvate ... Pyruvate->_13BPG ...

Caption: Intersection of Glycolysis and Gluconeogenesis.

Lipid_Synthesis De Novo Lipogenesis Pathway cluster_glycolysis From Glycolysis DHAP Dihydroxyacetone Phosphate G3P Glycerol-3-Phosphate DHAP->G3P GPDH LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG Phosphatidate Phosphatase TAG Triacylglycerol DAG->TAG DGAT PL Phospholipids DAG->PL ... FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA FattyAcylCoA->PA FattyAcylCoA->TAG

Caption: Core pathway of de novo lipogenesis.

Experimental_Workflow LC-MS Lipidomics Workflow Sample Cell/Tissue Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS DataAnalysis Data Analysis (Identification & Quantification) MS->DataAnalysis Results Lipid Profile DataAnalysis->Results

Caption: A typical experimental workflow for LC-MS-based lipidomics.

Conclusion

The derivatives of glycerol are indispensable players in the orchestration of cellular metabolism. Their strategic positions at the crossroads of major metabolic pathways underscore their importance in maintaining energy and lipid homeostasis. A thorough understanding of their functions, the kinetics of the enzymes that govern their transformations, and the methodologies to study them is crucial for advancing our knowledge in metabolic research and for the development of novel therapeutic strategies against metabolic diseases. This guide provides a foundational resource for professionals in the field, consolidating key information to aid in their research and development endeavors.

References

An In-depth Technical Guide on the Postulated Role of Dilaurylglycerosulfate in Cell Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific role of Dilaurylglycerosulfate in the formation and dynamic rearrangement of cell membranes is limited in the available scientific literature. This technical guide has been constructed based on the confirmed identity of this compound as a surfactant and the established principles of anionic surfactant interactions with lipid bilayers. Quantitative data and experimental protocols are presented as illustrative examples based on analogous and structurally similar compounds to provide a comprehensive framework for research and development.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an anionic surfactant with the molecular formula C₂₇H₅₆O₆S and a molecular weight of 508.8 D.[1] Its primary documented application is as a co-emulsifier in diagnostic assays for lipase (B570770) determination.[1][2] Structurally, it is comprised of a glycerol (B35011) backbone esterified with two lauryl (dodecyl) fatty acid chains and a sulfate (B86663) group. This amphipathic architecture, featuring a negatively charged hydrophilic head group and two hydrophobic tails, suggests a significant potential for interaction with and modulation of biological cell membranes. This guide delineates the theoretical role of this compound in cell membrane formation and function, drawing parallels from well-characterized anionic surfactants.

Biochemical Properties and Postulated Interactions with Cell Membranes

As a double-chained anionic surfactant, this compound is expected to exhibit distinct interactions with the phospholipid bilayer of cell membranes. Anionic surfactants are known to have pronounced effects on membrane integrity and function.[3][4][5]

  • Insertion into the Lipid Bilayer: The two lauryl chains of this compound would readily partition into the hydrophobic core of the cell membrane. This insertion is thermodynamically favorable, driven by the hydrophobic effect.

  • Disruption of Lipid Packing: The presence of this compound molecules within the bilayer is anticipated to disrupt the ordered arrangement of phospholipids. This can lead to an increase in membrane fluidity and permeability.

  • Membrane Solubilization: At concentrations exceeding its critical micelle concentration (CMC), this compound, like other detergents, would likely lead to the solubilization of the cell membrane, forming mixed micelles and ultimately causing cell lysis.[6] This property is fundamental to the action of many antimicrobial and sclerosing agents.[4]

  • Interaction with Membrane Proteins: The anionic sulfate headgroup can interact with charged residues on membrane proteins, potentially altering their conformation and function.

Quantitative Data Summary

The following tables present illustrative quantitative data based on studies of analogous anionic surfactants, such as sodium dodecyl sulfate (SDS), to provide a framework for the anticipated biophysical properties of this compound.

Table 1: Illustrative Biophysical Properties of Anionic Surfactants

PropertyIllustrative Value RangeSignificance in Membrane InteractionReference (Analogous Compounds)
Critical Micelle Conc. (CMC)0.002 - 0.008 mol/LConcentration at which membrane solubilization is likely to occur.[7]
Effect on Membrane PotentialInduces negative chargeAlters ion gradients and membrane protein function.[8]
Impact on Skin PermeabilityIncreases permeabilityRelevant for transdermal drug delivery applications.[9]

Table 2: Illustrative Effects of Anionic Surfactants on Model Lipid Vesicles

ParameterObservation with Analogous SurfactantsImplication for this compound InteractionReference (Analogous Compounds)
Vesicle Leakage (Calcein Assay)Dose-dependent increase in leakageDisrupts membrane integrity, leading to loss of contents.[10][11][12]
Change in Membrane Fluidity (DPH)Increased fluidityAlters the microenvironment of membrane proteins.[13]
Vesicle Size (Dynamic Light Scat.)Changes in size distributionCan indicate vesicle fusion, aggregation, or solubilization.[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of this compound's effects on cell membranes.

This assay quantifies the ability of this compound to disrupt the integrity of lipid vesicles by measuring the release of an encapsulated fluorescent dye.

Materials:

  • Lipids (e.g., POPC, POPE/POPG)

  • Calcein (B42510)

  • Sephadex G-50 column

  • HEPES buffer (pH 7.4)

  • This compound stock solution

  • Fluorometer

Procedure:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) containing 70 mM calcein in HEPES buffer by lipid film hydration followed by extrusion.

  • Purification: Remove unencapsulated calcein by passing the vesicle suspension through a Sephadex G-50 column equilibrated with HEPES buffer.

  • Assay:

    • Dilute the calcein-loaded vesicles to a final lipid concentration of 30 µM in a cuvette containing HEPES buffer.

    • Add varying concentrations of this compound to the cuvette.

    • Monitor the increase in calcein fluorescence over time at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

    • At the end of the experiment, add Triton X-100 (0.1%) to lyse all vesicles and determine the maximum fluorescence (100% leakage).

  • Data Analysis: Calculate the percentage of leakage as a function of this compound concentration and time.

This method assesses changes in membrane fluidity by measuring the ratio of excimer to monomer fluorescence of a lipophilic pyrene (B120774) probe.[14]

Materials:

  • Adherent or suspension cells

  • Pyrenedecanoic acid (PDA)

  • Pluronic F-127

  • Cell culture medium

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation: Plate cells in a multi-well plate suitable for fluorescence measurements.

  • Labeling: Prepare a labeling solution of PDA and Pluronic F-127 in the appropriate cell culture medium. Incubate the cells with the labeling solution for 1 hour at 25°C in the dark.

  • Treatment: After labeling, treat the cells with various concentrations of this compound for the desired duration.

  • Fluorescence Measurement:

    • Excite the sample at 350 nm.

    • Measure the emission intensity at 400 nm (monomer) and 470 nm (excimer).[14]

  • Data Analysis: Calculate the ratio of excimer to monomer fluorescence intensity. An increase in this ratio indicates an increase in membrane fluidity.

Mandatory Visualizations

G cluster_membrane Phospholipid Bilayer cluster_surfactant This compound cluster_disrupted Disrupted Membrane p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 p4 t4 p4->t4 p5 t5 p5->t5 p6 t6 p6->t6 p7 t7 p7->t7 p8 t8 p8->t8 s1 S s1->p2 Insertion st1 s1->st1 st2 s1->st2 s2 S dp1 dt1 dp1->dt1 dp2 dt2 dp2->dt2 dp3 dt3 dp3->dt3

Caption: Insertion of this compound into the lipid bilayer, leading to membrane disruption.

G A Cell Seeding B Incubation (24h) A->B C Treatment with This compound B->C D Incubation (Dose & Time Dependent) C->D E Cell Viability Assay (e.g., MTT, LDH) D->E F Data Acquisition (Spectrophotometry) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for determining the cytotoxic effects of this compound on cultured cells.

Conclusion and Future Research Directions

Based on its molecular structure and the behavior of analogous anionic surfactants, this compound is postulated to interact significantly with cell membranes, leading to altered fluidity, permeability, and, at sufficient concentrations, loss of integrity. These properties make it a candidate for applications in drug delivery, as a permeation enhancer, or as an antimicrobial agent.

Future research should focus on empirically determining the biophysical parameters of this compound, such as its CMC and its partition coefficient in lipid bilayers. Detailed studies using model membrane systems and live-cell imaging will be crucial to fully elucidate its mechanism of action and to harness its potential in various biomedical and biotechnological applications.

References

Methodological & Application

Application Notes and Protocols for the Use of Dilaurylglycerosulfate in Lipase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Dilaurylglycerosulfate as a co-emulsifier in a chromogenic lipase (B570770) assay. The protocol is based on the well-established 1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin)ester (DGGR) method, which offers a sensitive and continuous measurement of lipase activity.

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of fats (triglycerides). They play crucial roles in various physiological processes, including digestion, fat metabolism, and transport. Consequently, lipases are important targets for drug development, particularly for conditions such as obesity, pancreatitis, and other metabolic disorders. The accurate and efficient measurement of lipase activity is paramount for both basic research and the screening of potential lipase inhibitors.

This protocol describes a robust and sensitive colorimetric assay for lipase activity using the chromogenic substrate DGGR in combination with the co-emulsifier this compound. This compound is a detergent that facilitates the formation of a stable emulsion of the water-insoluble DGGR substrate in the aqueous assay buffer, which is essential for optimal enzyme activity.[1][2][3]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the DGGR substrate by lipase. In the presence of lipase, DGGR is cleaved to form 1,2-O-dilauryl-rac-glycerol and an unstable intermediate, glutaric acid-(6'-methylresorufin) ester. This intermediate spontaneously hydrolyzes to yield glutaric acid and the intensely colored product, 6'-methylresorufin. The rate of formation of 6'-methylresorufin, which has a maximum absorbance at approximately 580 nm, is directly proportional to the lipase activity in the sample.[4]

DGGR DGGR (Substrate) Intermediate Glutaric acid- (6'-methylresorufin) ester (Unstable) DGGR->Intermediate Enzymatic Hydrolysis Lipase Lipase Lipase->DGGR Methylresorufin 6'-Methylresorufin (Colored Product, Abs @ 580 nm) Intermediate->Methylresorufin Spontaneous Hydrolysis Glutaric_acid Glutaric Acid Intermediate->Glutaric_acid Glycerol 1,2-O-dilauryl-rac-glycerol

Figure 1: Enzymatic reaction pathway of the DGGR lipase assay.

Materials and Reagents

ReagentSupplierCatalog No.
1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin)ester (DGGR)Sigma-Aldrich30058
This compoundRoche CustomBiotech11098197001
Porcine Pancreatic Lipase (Type II)Sigma-AldrichL3126
Orlistat (B1677487)Cayman Chemical10005399
Tris-HClSigma-AldrichT5941
Calcium Chloride (CaCl2)Sigma-AldrichC1016
Sodium DeoxycholateSigma-AldrichD6750
Colipase (porcine)Sigma-AldrichC3028
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well microplates, clear, flat-bottomCorning3596
Microplate reader capable of measuring absorbance at 580 nm

Experimental Protocols

Reagent Preparation
  • Tris Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris-HCl in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M NaOH. Bring the final volume to 1 L with deionized water.

  • Assay Buffer: To the Tris Buffer, add the following components to the specified final concentrations:

    • Calcium Chloride (CaCl2): 2 mM

    • Sodium Deoxycholate: 2 mM

    • Colipase: 2 mg/L

    • This compound: 0.2% (w/v). To prepare, create a 10% (w/v) stock solution of this compound in deionized water. This may require gentle heating to fully dissolve. Then, add the appropriate volume of the stock solution to the Tris buffer.

  • DGGR Substrate Stock Solution (10 mM): Dissolve 7.53 mg of DGGR in 1 mL of DMSO. Store protected from light at -20°C.

  • Lipase Stock Solution: Prepare a 1 mg/mL stock solution of porcine pancreatic lipase in Tris Buffer. Aliquot and store at -20°C. Further dilutions should be made in Assay Buffer immediately before use.

  • Inhibitor Stock Solution (e.g., Orlistat): Prepare a 10 mM stock solution of Orlistat in DMSO. Store at -20°C.

Lipase Activity Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, DGGR Stock, Lipase Solution Add_Buffer Add 180 µL of Assay Buffer to each well Reagents->Add_Buffer Add_Enzyme Add 10 µL of Lipase Solution (or sample/control) Add_Buffer->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 5 min Add_Enzyme->Pre_Incubate Add_Substrate Add 10 µL of DGGR Stock to initiate reaction Pre_Incubate->Add_Substrate Measure Measure absorbance at 580 nm kinetically for 15-30 min Add_Substrate->Measure Calculate_Rate Calculate the rate of change in absorbance (ΔAbs/min) Measure->Calculate_Rate Determine_Activity Determine Lipase Activity (U/mL) Calculate_Rate->Determine_Activity

Figure 2: Experimental workflow for the DGGR lipase assay.
  • Plate Setup: Add 180 µL of Assay Buffer to each well of a 96-well microplate.

  • Enzyme/Sample Addition: Add 10 µL of the lipase solution (or experimental sample) to the appropriate wells. For controls, add 10 µL of Assay Buffer (blank) or a known active lipase solution (positive control).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the 10 mM DGGR substrate stock solution to each well. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a reader pre-heated to 37°C and measure the absorbance at 580 nm every minute for 15 to 30 minutes.

Lipase Inhibition Assay
  • Plate Setup: Add 170 µL of Assay Buffer to each well.

  • Inhibitor Addition: Add 10 µL of the inhibitor solution at various concentrations to the wells. For the control (no inhibition), add 10 µL of the solvent used for the inhibitor (e.g., DMSO).

  • Enzyme Addition: Add 10 µL of the lipase solution to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the 10 mM DGGR substrate stock solution to each well.

  • Kinetic Measurement: Measure the absorbance at 580 nm as described in the lipase activity assay protocol.

Data Presentation and Analysis

Calculation of Lipase Activity

The lipase activity is calculated from the linear portion of the absorbance versus time curve.

Activity (U/mL) = (ΔAbs/min * V_total) / (ε * l * V_enzyme)

Where:

  • ΔAbs/min: The rate of change in absorbance at 580 nm per minute.

  • V_total: The total reaction volume in mL (0.2 mL).

  • ε: The molar extinction coefficient of 6'-methylresorufin at pH 8.0 (approximately 58,000 M⁻¹cm⁻¹).

  • l: The path length of the microplate well in cm (typically 0.5-1 cm, depending on the plate and volume).

  • V_enzyme: The volume of the enzyme solution added in mL (0.01 mL).

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmole of 6'-methylresorufin per minute under the specified assay conditions.

Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), perform the lipase activity assay with varying concentrations of the DGGR substrate. Plot the initial reaction rates (V) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation.

Calculation of IC50 for Inhibitors

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of lipase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the lipase activity.

% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

Quantitative Data Summary

Table 1: Performance Characteristics of the DGGR Lipase Assay

ParameterValueReference
Linearity Range (Canine Serum)8 - 2792 U/L[5]
Reference Interval (Canine)8 - 120 U/L[5]
Reference Interval (Feline)0 - 35 U/L[6]
Within-run CV<3%[5]
Day-to-day CV≤14%[5]

Table 2: Kinetic Parameters of Pancreatic Lipase with DGGR Substrate

ParameterValueConditionsReference
Km~0.11 mMOptimized conditions (pH 8.0)[7]
VmaxDependent on enzyme concentration--

Table 3: IC50 Values of Lipase Inhibitors

InhibitorLipase SourceAssay SubstrateIC50Reference
OrlistatPorcine Pancreatic Lipasep-Nitrophenyl Palmitate5 ng/mL (~10 nM)[5]
OrlistatChronic Lymphocytic Leukemia Cells-2.35 µM[8]

Note: IC50 values are highly dependent on assay conditions. The provided values are for reference. It is recommended to determine the IC50 under the specific conditions of your experiment.

Troubleshooting

IssuePossible CauseSolution
High background absorbance Spontaneous hydrolysis of DGGRPrepare fresh substrate solution. Ensure the pH of the assay buffer is not too high.
Contaminated reagentsUse fresh, high-quality reagents.
Low or no lipase activity Inactive enzymeUse a fresh enzyme stock. Ensure proper storage conditions.
Incorrect assay conditionsVerify the pH, temperature, and reagent concentrations.
Presence of inhibitors in the samplePrepare a sample blank by omitting the enzyme to check for interfering substances.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a shorter reaction time.
Enzyme instabilityEnsure the assay is performed within the enzyme's stability range.

Conclusion

The DGGR-based lipase assay, with the inclusion of this compound as a co-emulsifier, provides a sensitive, reliable, and continuous method for measuring lipase activity. This protocol is suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening of lipase inhibitors in a drug discovery setting. Careful optimization of assay conditions is recommended for specific applications and enzyme sources to ensure accurate and reproducible results.

References

Application Notes and Protocols for Determining Optimal Dilaurylglycerosulfate Concentration in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the role of dilaurylglycerosulfate as a co-emulsifier in enzyme kinetics and protocols to determine its optimal concentration for maximizing enzyme activity.

Introduction to this compound in Enzyme Assays

This compound is an anionic surfactant used as a co-emulsifier, particularly in diagnostic tests for lipase (B570770) activity.[1][2] Its amphiphilic nature, possessing both a hydrophobic dilauryl glycerol (B35011) backbone and a hydrophilic sulfate (B86663) group, allows it to stabilize emulsions of lipid substrates in aqueous solutions. This is crucial for enzymes like lipases that act on water-insoluble substrates, as the emulsification creates a larger surface area for the enzyme to access its substrate, thereby enhancing the reaction rate.

The concentration of this compound can significantly impact enzyme kinetics. Insufficient concentration may lead to poor substrate emulsification and consequently lower enzyme activity. Conversely, an excessively high concentration can lead to the denaturation of the enzyme or interference with the enzyme-substrate interaction, also resulting in decreased activity.[3] Therefore, determining the optimal concentration of this compound is a critical step in developing robust and reliable enzyme assays.

Principle of Co-emulsification in Enzyme Kinetics

Many enzymes, particularly lipases, act on substrates that are poorly soluble in water. To facilitate the enzymatic reaction, the substrate is often presented in the form of an emulsion. A co-emulsifier like this compound works in conjunction with a primary emulsifier or the substrate itself to create and stabilize small lipid droplets in the aqueous buffer. This increases the interfacial area between the lipid substrate and the aqueous phase where the water-soluble enzyme resides, leading to an increased rate of reaction.

The following diagram illustrates the role of a co-emulsifier in a lipase assay.

G Role of Co-emulsifier in Lipase Assay cluster_0 Without Co-emulsifier cluster_1 With Co-emulsifier (this compound) Large Lipid Droplet Large Lipid Droplet Limited Interaction Limited Surface Area for Enzyme Action Small Lipid Droplets Small Lipid Droplets Lipase_A Lipase Increased Interaction Increased Surface Area for Optimal Enzyme Action Co-emulsifier This compound Co-emulsifier->Small Lipid Droplets stabilizes Lipase_B Lipase Lipase_B->Small Lipid Droplets acts on

Co-emulsifier action in an enzyme assay.

Experimental Protocol: Determining Optimal this compound Concentration

This protocol provides a general framework for determining the optimal concentration of this compound for a given enzyme assay. The example focuses on a generic lipase assay, but the principles can be adapted for other enzymes that act on hydrophobic substrates.

Materials and Reagents
  • Enzyme: Purified enzyme of interest (e.g., pancreatic lipase).

  • Substrate: A suitable lipid substrate (e.g., olive oil, triolein). A chromogenic or fluorogenic substrate can also be used for easier detection of product formation.

  • Co-emulsifier: this compound.

  • Buffer: A buffer appropriate for the optimal pH of the enzyme (e.g., 50 mM Tris-HCl, pH 8.0).

  • Detection Reagent: A reagent to quantify the product of the enzymatic reaction (e.g., a pH indicator for fatty acid release, or a specific chromogenic reagent).

  • Instrumentation: Spectrophotometer or fluorometer, pH meter, incubator, and vortex mixer.

Experimental Workflow

The following diagram outlines the workflow for determining the optimal co-emulsifier concentration.

G Workflow for Optimal Co-emulsifier Concentration A Prepare Stock Solutions (Enzyme, Substrate, Buffer, this compound) B Prepare a Series of this compound Concentrations A->B C Prepare Reaction Mixtures (Substrate, Buffer, varying this compound) B->C D Emulsify Reaction Mixtures (e.g., vortexing, sonication) C->D E Initiate Reaction by Adding Enzyme D->E F Incubate at Optimal Temperature E->F G Stop Reaction (if necessary) and Measure Product Formation F->G H Plot Enzyme Activity vs. This compound Concentration G->H I Determine Optimal Concentration from the Peak of the Curve H->I

Workflow for optimizing co-emulsifier concentration.
Detailed Procedure

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in the assay buffer.

    • Prepare stock solutions of the enzyme and substrate at appropriate concentrations in the assay buffer.

  • Preparation of this compound Dilutions:

    • Create a series of working solutions of this compound by diluting the stock solution with the assay buffer. The concentration range should be broad initially (e.g., 0.01% to 1.0% w/v) and can be narrowed down in subsequent experiments.

  • Assay Setup:

    • In a series of test tubes or microplate wells, add the substrate and the different concentrations of the this compound working solutions.

    • Add the assay buffer to bring the final volume to a predetermined level, ensuring all components except the enzyme are present.

    • Include a control reaction with no this compound.

  • Emulsification:

    • Vortex or sonicate the reaction mixtures to form a stable emulsion. The duration and intensity of mixing should be consistent across all samples.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme.

    • Initiate the reaction by adding a fixed amount of the enzyme solution to each tube/well.

    • Incubate the reactions for a specific period during which the reaction rate is linear.

  • Measurement of Enzyme Activity:

    • Stop the reaction (if necessary) by adding a stop solution (e.g., acid or a specific inhibitor).

    • Measure the amount of product formed using a suitable detection method. For example, if fatty acids are the product, you can titrate with a standardized base or use a pH-sensitive dye. For chromogenic substrates, measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (enzyme activity) for each this compound concentration.

    • Plot the enzyme activity as a function of the this compound concentration.

    • The optimal concentration is the one that yields the highest enzyme activity.

Data Presentation

The results of the optimization experiment should be presented in a clear and structured table to facilitate comparison.

Table 1: Effect of this compound Concentration on Lipase Activity (Example Data)

This compound Concentration (% w/v)Initial Reaction Velocity (µmol/min)Standard Deviation
0.00 (Control)15.2± 1.8
0.0125.8± 2.1
0.0545.3± 3.5
0.1062.1± 4.2
0.2075.6± 5.1
0.3073.2± 4.8
0.5065.4± 4.1
1.0048.9± 3.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the enzyme, substrate, and specific assay conditions.

Troubleshooting and Considerations

  • Emulsion Stability: Visually inspect the emulsions to ensure they are stable throughout the assay period. Inconsistent emulsification can lead to variable results.

  • Enzyme Stability: High concentrations of surfactants can denature enzymes. If a sharp decrease in activity is observed at higher concentrations, it may be due to enzyme inactivation.

  • Substrate Concentration: The substrate concentration should be optimized and kept constant while varying the this compound concentration.

  • Critical Micelle Concentration (CMC): The optimal concentration of the surfactant is often near its CMC. Knowing the CMC of this compound can help in designing the concentration range for the experiment.

  • Interference with Detection Method: Ensure that this compound does not interfere with the method used to detect the product. A blank reaction containing all components except the enzyme should be run for each surfactant concentration to correct for any background signal.

By following these guidelines and protocols, researchers can effectively determine the optimal concentration of this compound to achieve maximal and reproducible enzyme activity in their specific assay systems.

References

Applications of Dilaurylglycerosulfate in Clinical Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dilaurylglycerosulfate is a synthetic anionic surfactant that has found a niche application in clinical diagnostics, primarily as a co-emulsifier in enzymatic assays for the determination of lipase (B570770) and triglyceride levels in biological samples. Its ability to form stable emulsions of water-insoluble substrates, such as triglycerides, in an aqueous medium is critical for the accurate measurement of the activity of lipolytic enzymes. This document provides detailed application notes and protocols for the use of this compound in such diagnostic assays.

Principle of Application

In enzymatic assays for lipase and triglycerides, the substrate (triglycerides) is typically water-insoluble. For the enzyme to act upon the substrate efficiently, the substrate needs to be presented in a finely dispersed emulsion. This compound, in conjunction with other components, acts as a co-emulsifier to create a stable, homogenous reaction environment. This ensures that the enzyme has optimal access to the substrate, leading to a reliable and reproducible measurement of its activity.

Application 1: Determination of Lipase Activity

Background

The measurement of lipase activity in serum is a key diagnostic marker for pancreatic disorders such as acute pancreatitis. In these assays, a chromogenic or fluorogenic substrate is often used, which upon cleavage by lipase, releases a molecule that can be quantified spectrophotometrically or fluorometrically. This compound is used to emulsify the lipase substrate, which is often a synthetic triglyceride derivative.

Experimental Protocol: Colorimetric Lipase Activity Assay

This protocol is a generalized procedure based on commercially available lipase assay kits.

1. Reagent Preparation:

  • Lipase Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing stabilizers and co-factors as required.

  • Lipase Substrate Emulsion:

    • Prepare a stock solution of a chromogenic lipase substrate (e.g., 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester).

    • In a separate tube, prepare an aqueous solution of this compound.

    • Add the lipase substrate stock solution to the this compound solution with vigorous vortexing to form a stable emulsion. The final concentration of the substrate and this compound will need to be optimized for the specific assay.

  • Enzyme Mix: Prepare a solution containing the necessary coupled enzymes (e.g., esterase and diaphorase) in the assay buffer.

  • Standard: Prepare a series of known concentrations of the product of the enzymatic reaction (e.g., methylresorufin) to generate a standard curve.

2. Assay Procedure:

  • Add 50 µL of the Lipase Substrate Emulsion to each well of a 96-well microplate.

  • Add 20 µL of the sample (e.g., serum) or standard to the respective wells.

  • Add 30 µL of the Enzyme Mix to each well to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for methylresorufin).

  • Calculate the lipase activity in the samples by comparing the absorbance to the standard curve.

Data Presentation

Table 1: Typical Performance Characteristics of a Colorimetric Lipase Assay

ParameterTypical Value
Assay Range 2 - 100 U/L
Sensitivity 1 U/L
Precision (CV%) < 5% (Intra-assay), < 10% (Inter-assay)
Linearity (R²) > 0.995

Note: These values are representative and may vary depending on the specific kit and experimental conditions.

Experimental Workflow

Lipase_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Substrate Lipase Substrate Emulsion Substrate Emulsion Substrate->Emulsion emulsify with DLGS This compound DLGS->Emulsion Well 96-Well Plate Emulsion->Well add EnzymeMix Enzyme Mix EnzymeMix->Well add to start reaction Sample Sample/Standard Sample->Well add Incubation Incubate at 37°C Well->Incubation Measurement Measure Absorbance Incubation->Measurement StdCurve Standard Curve Measurement->StdCurve Calculation Calculate Lipase Activity Measurement->Calculation sample data StdCurve->Calculation

Caption: Workflow for a colorimetric lipase activity assay.

Application 2: Determination of Triglyceride Concentration

Background

The measurement of triglyceride levels in serum is an important part of the lipid profile, used to assess the risk of cardiovascular disease. In these assays, triglycerides are first hydrolyzed by lipase to glycerol (B35011) and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then measured in a colorimetric or fluorometric reaction catalyzed by horseradish peroxidase (HRP). This compound is used to emulsify the triglycerides in the sample to facilitate their hydrolysis by lipase.

Experimental Protocol: Fluorometric Triglyceride Assay

This protocol is a generalized procedure based on commercially available triglyceride assay kits.

1. Reagent Preparation:

  • Triglyceride Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).

  • Triglyceride Emulsifying Reagent: Prepare a solution containing this compound in the assay buffer.

  • Enzyme Mix: Prepare a solution containing lipase, glycerol kinase, glycerol-3-phosphate oxidase, and HRP in the assay buffer.

  • Fluorogenic Probe: Prepare a stock solution of a fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

  • Standard: Prepare a series of known concentrations of glycerol to generate a standard curve.

2. Assay Procedure:

  • Add 5 µL of the sample (e.g., serum) or standard to each well of a 96-well black microplate.

  • Add 45 µL of a reaction mix containing the Triglyceride Assay Buffer, Triglyceride Emulsifying Reagent, Enzyme Mix, and Fluorogenic Probe to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for the product of ADHP).

  • Calculate the triglyceride concentration in the samples by comparing the fluorescence to the standard curve.

Data Presentation

Table 2: Typical Performance Characteristics of a Fluorometric Triglyceride Assay

ParameterTypical Value
Assay Range 0.2 - 10 mg/dL
Sensitivity 0.1 mg/dL
Precision (CV%) < 4% (Intra-assay), < 7% (Inter-assay)
Linearity (R²) > 0.998

Note: These values are representative and may vary depending on the specific kit and experimental conditions.

Signaling Pathway and Experimental Workflow

Triglyceride_Assay_Pathway cluster_reaction Enzymatic Reactions cluster_detection Detection TG Triglycerides (in sample) EmulsifiedTG Emulsified Triglycerides TG->EmulsifiedTG:w Glycerol Glycerol EmulsifiedTG->Glycerol hydrolyzes G3P Glycerol-3-Phosphate Glycerol->G3P phosphorylates H2O2 Hydrogen Peroxide (H₂O₂) G3P->H2O2 oxidizes Probe Fluorogenic Probe H2O2->Probe FluorescentProduct Fluorescent Product Probe->FluorescentProduct oxidizes Measurement Measure Fluorescence FluorescentProduct->Measurement DLGS This compound DLGS->EmulsifiedTG emulsifies Lipase Lipase Lipase->EmulsifiedTG GK Glycerol Kinase GK->Glycerol GPO Glycerol-3-Phosphate Oxidase GPO->G3P HRP HRP HRP->Probe

Caption: Enzymatic cascade for triglyceride determination.

Conclusion

This compound plays a crucial role as a co-emulsifier in clinical diagnostic assays for lipase and triglycerides. Its inclusion in the reaction mixture ensures the formation of a stable substrate emulsion, which is essential for accurate and reproducible measurement of enzyme activity. The protocols and data presented here provide a framework for researchers and scientists to develop and implement robust diagnostic assays incorporating this key reagent.

Application Notes and Protocols for Dilaurylglycerosulfate in In Vitro Diagnostic Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilaurylglycerosulfate is a key component in certain in vitro diagnostic (IVD) assays, primarily utilized as a co-emulsifier in enzymatic colorimetric tests for the determination of lipase (B570770) activity. Its function is crucial for creating a stable micro-emulsion of the substrate, enabling accurate and reproducible measurement of lipase, an important biomarker for pancreatic disorders. These application notes provide a comprehensive overview of the use of this compound in a widely used colorimetric lipase assay, including detailed protocols and performance data.

Principle of the Assay

The diagnostic assay for lipase activity employing this compound is based on the enzymatic cleavage of a specific chromogenic substrate, 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR). In the presence of pancreatic lipase, this substrate is hydrolyzed. This process occurs in a stabilized micro-emulsion, facilitated by co-emulsifiers like this compound.

The reaction proceeds as follows:

  • Pancreatic lipase, in the presence of colipase, bile acids (such as desoxycholate and taurodesoxycholate), and calcium ions, hydrolyzes the DGGR substrate.[1][2]

  • This hydrolysis yields 1,2-O-dilauryl-rac-glycerol and an unstable intermediate, glutaric acid-(6'-methylresorufin) ester.[1][2]

  • The intermediate spontaneously decomposes in an alkaline medium to form glutaric acid and the highly colored methylresorufin.[1][2]

  • The rate of formation of methylresorufin is directly proportional to the lipase activity in the sample and is measured photometrically by the increase in absorbance at approximately 580 nm.[2]

Data Presentation

The following tables summarize the performance characteristics of a colorimetric lipase assay utilizing a DGGR substrate, which relies on a co-emulsifier system. The data is derived from a validation study of a commercially available assay for use in canine serum. While the exact concentration of this compound is proprietary, this data provides a representative example of the assay's performance.

Table 1: Precision of the DGGR Lipase Assay [3]

ParameterCoefficient of Variation (CV)
Within-run Precision<3%
Within-day Precision<3%
Day-to-day Precision≤14%

Table 2: Linearity and Diagnostic Performance of the DGGR Lipase Assay [3]

ParameterValue
Linearity Range8 - 2792 U/L
Diagnostic Sensitivity93%
Diagnostic Specificity53%
Reference Interval8 - 120 U/L

Note: Sensitivity and specificity were determined for the diagnosis of acute pancreatitis in dogs.

Experimental Protocols

This section provides a detailed protocol for the determination of lipase activity in serum or plasma using a colorimetric assay with a DGGR substrate and a co-emulsifier system.

Reagents
  • Reagent 1 (R1): Buffer Solution

    • TRIS buffer (e.g., 40 mmol/L, pH 8.3)

    • Colipase (e.g., ≥ 1 mg/L)

    • Desoxycholate (e.g., ≥ 1.8 mmol/L)

    • Taurodesoxycholate (e.g., ≥ 7.0 mmol/L)

  • Reagent 2 (R2): Substrate Solution

    • Tartrate buffer (e.g., 15 mmol/L, pH 4.0)

    • 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR) (e.g., ≥ 0.7 mmol/L)

    • Calcium ions (Ca²⁺) (e.g., ≥ 1 mmol/L)

    • Co-emulsifier (e.g., this compound) in a stabilized micro-emulsion.

  • Calibrator: Lyophilized serum with a known lipase activity.

  • Control Sera: Normal and abnormal control sera with known lipase concentrations.

  • Saline Solution: 0.9% NaCl for sample dilution.

Equipment
  • Spectrophotometer or automated clinical chemistry analyzer capable of reading absorbance at 580 nm.

  • Thermostatted cuvette holder or incubator at 37°C.

  • Micropipettes and tips.

  • Test tubes or cuvettes.

Assay Procedure
  • Reagent Preparation:

    • Allow reagents to come to room temperature before use.

    • Reconstitute calibrator and controls according to the manufacturer's instructions.

    • Reagent 2 is a micro-emulsion and should be gently mixed before use to ensure homogeneity.

  • Assay Protocol (Manual Method):

    • Pipette the following into appropriately labeled test tubes:

ReagentBlankCalibratorControlSample
Reagent 1800 µL800 µL800 µL800 µL
Distilled Water20 µL---
Calibrator-20 µL--
Control--20 µL-
Sample---20 µL
  • Calculation:

    • Calculate the change in absorbance per minute (ΔA/min) for the calibrator and the sample: ΔA/min = (A2 - A1) / 2

    • Calculate the lipase activity using the following formula: Lipase Activity (U/L) = (ΔA/min of Sample / ΔA/min of Calibrator) x Concentration of Calibrator (U/L)

  • Quality Control:

    • Run normal and abnormal controls with each batch of samples.

    • The results of the controls should fall within the manufacturer's specified range.

Mandatory Visualizations

Experimental Workflow for Lipase Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Calculation reagent_prep Reagent & Sample Preparation instrument_setup Instrument Setup (37°C, 580 nm) pipette_r1 Pipette R1 & Sample/ Calibrator/Control reagent_prep->pipette_r1 instrument_setup->pipette_r1 pre_incubate Pre-incubate (5 min @ 37°C) pipette_r1->pre_incubate add_r2 Add R2 (Substrate) pre_incubate->add_r2 mix_incubate Mix & Incubate add_r2->mix_incubate read_a1 Read Absorbance A1 (t=1 min) mix_incubate->read_a1 read_a2 Read Absorbance A2 (t=3 min) read_a1->read_a2 calculate Calculate ΔA/min & Lipase Activity read_a2->calculate

Caption: Workflow for the colorimetric determination of lipase activity.

Logical Relationship of Assay Components

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Detection lipase Lipase (in Sample) hydrolysis Enzymatic Hydrolysis lipase->hydrolysis dggr DGGR Substrate dggr->hydrolysis colipase Colipase colipase->hydrolysis bile_salts Bile Salts bile_salts->hydrolysis ca_ions Ca²⁺ Ions ca_ions->hydrolysis dlgs This compound (Co-emulsifier) dlgs->dggr forms micro-emulsion with intermediate Unstable Intermediate hydrolysis->intermediate methylresorufin Methylresorufin (Colored Product) intermediate->methylresorufin spontaneously decomposes to detection Photometric Detection (580 nm) methylresorufin->detection is measured by

Caption: Interplay of components in the lipase diagnostic assay.

References

Application Notes and Protocols: Dilaurylglycerosulfate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the use of Dilaurylglycerosulfate as a direct substrate for enzyme activity measurement have yielded limited specific information in publicly available scientific literature. However, its structural similarity to endogenous sulfolipids and its documented role in lipase (B570770) assays point to potential, albeit distinct, applications in enzyme research.

This document provides an overview of the known and theoretical roles of this compound in enzymatic assays, focusing on its established function as a co-emulsifier in lipase activity measurements and its potential as a substrate for sulfatase enzymes. Due to the absence of detailed published protocols for its use as a direct substrate, the following sections synthesize information on related assay systems to provide a foundational understanding for researchers.

Role as a Co-emulsifier in Lipase Activity Assays

This compound is commercially available and primarily marketed as a co-emulsifier for use in diagnostic tests for lipase activity. Lipases are enzymes that catalyze the hydrolysis of fats (triglycerides). For these enzymes to act efficiently on their water-insoluble substrates, the substrates need to be presented in a stable emulsion.

Principle: In a typical lipase assay, a triglyceride substrate is emulsified in an aqueous buffer to create a large surface area for the enzyme to act upon. This compound, as a co-emulsifier, aids in the formation and stabilization of this emulsion, ensuring consistent and reproducible results. The activity of lipase is then measured by detecting the products of hydrolysis, such as free fatty acids.

General Workflow for a Lipase Assay Using a Co-emulsifier:

Lipase_Assay_Workflow cluster_prep Substrate Emulsion Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Quantification Triglyceride Triglyceride Substrate Emulsion Stable Substrate Emulsion Triglyceride->Emulsion Buffer Aqueous Buffer Buffer->Emulsion CoEmulsifier This compound (Co-emulsifier) CoEmulsifier->Emulsion Incubation Incubation (Controlled Time & Temp) Emulsion->Incubation Lipase Lipase Enzyme Lipase->Incubation Products Hydrolysis Products (Fatty Acids, etc.) Incubation->Products Detection Detection Method (e.g., Titration, Colorimetry, Fluorometry) Products->Detection Data Quantitative Data Detection->Data

Caption: Workflow for a generic lipase assay incorporating a co-emulsifier.

Experimental Protocol (General Guideline for Lipase Assay):

This is a generalized protocol and would require optimization for specific lipases and experimental conditions.

Materials:

  • Triglyceride substrate (e.g., triolein, tributyrin)

  • This compound

  • Buffer solution (e.g., Tris-HCl, phosphate (B84403) buffer at optimal pH for the lipase)

  • Lipase enzyme solution

  • Detection reagents (e.g., pH indicator for titrimetric assay, chromogenic or fluorogenic substrate for spectrophotometric assays)

  • Reaction tubes or microplate

  • Incubator or water bath

  • Detection instrument (e.g., autotitrator, spectrophotometer, fluorometer)

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare a stock solution of the triglyceride substrate in an organic solvent (e.g., ethanol).

    • Prepare an aqueous buffer solution containing this compound. The concentration of the co-emulsifier will need to be optimized.

    • Add the triglyceride stock solution to the buffer-co-emulsifier mixture while vortexing or sonicating to form a stable emulsion.

  • Enzymatic Reaction:

    • Pipette the substrate emulsion into reaction tubes or microplate wells.

    • Pre-incubate the emulsion at the optimal temperature for the lipase.

    • Initiate the reaction by adding the lipase enzyme solution.

    • Incubate for a defined period, ensuring the reaction proceeds in the linear range.

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Detection of Products:

    • Quantify the amount of free fatty acids produced. This can be done by:

      • Titration: Titrating the liberated fatty acids with a standardized NaOH solution.

      • Spectrophotometry/Fluorometry: Using a coupled enzyme reaction that leads to a change in absorbance or fluorescence.

Data Presentation:

ParameterCondition 1Condition 2Condition 3
Lipase Concentrationx U/mLy U/mLz U/mL
Substrate Conc.a mMb mMc mM
This compound Conc.d % (w/v)e % (w/v)f % (w/v)
Reaction RateRate 1Rate 2Rate 3

Potential as a Substrate for Sulfatase Activity Measurement

This compound is a sulfated glycerolipid. Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters.[1] The substrates for sulfatases are diverse and include sulfated glycosaminoglycans, sulfolipids, and steroid sulfates.[1][2] Given its chemical structure, it is plausible that this compound could serve as a substrate for a sulfatase, which would cleave the sulfate group.

Theoretical Signaling Pathway Involvement:

The hydrolysis of sulfolipids is a key process in lysosomal degradation pathways. Deficiencies in sulfatases that act on sulfolipids can lead to lysosomal storage diseases.[1] While the specific involvement of this compound in a signaling pathway is not documented, the general pathway for sulfolipid degradation is outlined below.

Sulfolipid_Degradation_Pathway Sulfolipid Sulfated Glycerolipid (e.g., this compound) Diglyceride Diglyceride Sulfolipid->Diglyceride Hydrolysis Sulfate Inorganic Sulfate Sulfolipid->Sulfate Hydrolysis Sulfatase Sulfatase Sulfatase->Diglyceride Sulfatase->Sulfate

Caption: Theoretical hydrolysis of a sulfated glycerolipid by a sulfatase.

Proposed Experimental Protocol for Sulfatase Activity:

This is a hypothetical protocol based on general sulfatase assays and would require significant validation.

Materials:

  • This compound

  • Buffer solution (typically acidic for lysosomal sulfatases, e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)

  • Sulfatase enzyme source (e.g., purified enzyme, cell lysate)

  • Detection reagent for inorganic sulfate (e.g., barium chloride/gelatin reagent, malachite green-based assays)

  • Microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound, potentially in a solvent like DMSO, and then dilute it in the assay buffer. Micelle formation may be necessary for optimal presentation to the enzyme.

  • Enzymatic Reaction:

    • Add the enzyme solution to the buffered substrate.

    • Incubate at the optimal temperature (e.g., 37°C) for a set time.

    • Terminate the reaction (e.g., by adding a strong base or acid).

  • Detection of Inorganic Sulfate:

    • Add a reagent that specifically detects free sulfate ions. For example, a barium chloride/gelatin reagent will form a precipitate that can be measured turbidimetrically.

    • Alternatively, more sensitive colorimetric methods based on the formation of a complex with dyes like malachite green can be used.

    • Read the absorbance at the appropriate wavelength.

Data Presentation:

ParameterCondition 1Condition 2Condition 3
Sulfatase Concentrationx µg/mLy µg/mLz µg/mL
Substrate Conc.a µMb µMc µM
pH4.55.05.5
Sulfate Released (nmol/min)Rate 1Rate 2Rate 3

While this compound has a clear, documented role as a co-emulsifier in lipase assays, its application as a direct enzyme substrate is not well-established in the scientific literature. The protocols and data presented here are based on its known function and on theoretical possibilities derived from its chemical structure. Researchers interested in using this compound as a substrate for sulfatases should be prepared to undertake significant methods development and validation. Further investigation is required to fully characterize its enzymatic interactions and potential applications in drug discovery and scientific research.

References

Application Notes and Protocols for the Incorporation of Sulfated Monoglycerides (Represented by Sodium Lauryl Glyceryl Sulfate) into Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following application notes provide a comprehensive guide to utilizing sulfated monoglycerides (B3428702), specifically represented by the hypothetical compound Sodium Lauryl Glyceryl Sulfate (B86663), as an anionic surfactant for the formulation of stable oil-in-water (O/W) and water-in-oil (W/O) emulsions. Due to the absence of "Dilaurylglycerosulfate" in common chemical literature, this document focuses on its closest plausible structural analog: a sulfated monoglyceride of lauric acid.

Sulfated monoglycerides are anionic surfactants derived from natural sources such as vegetable oils.[1] Their amphiphilic nature, combining a hydrophilic sulfated glycerol (B35011) head and a lipophilic fatty acid tail, makes them effective emulsifying agents.[2][3] They are valued in pharmaceutical and cosmetic formulations for their ability to stabilize emulsions, solubilize poorly water-soluble active ingredients, and their potential for good skin compatibility.[2]

This document outlines the physicochemical properties of Sodium Lauryl Glyceryl Sulfate, provides detailed protocols for the preparation of both O/W and W/O emulsions, and describes methods for their characterization and stability testing.

Physicochemical Properties of Sodium Lauryl Glyceryl Sulfate

A thorough understanding of the surfactant's properties is crucial for successful emulsion formulation. The following table summarizes key physicochemical parameters for a representative sulfated monoglyceride.

PropertyValue/RangeDescriptionReference(s)
Chemical Structure Glycerol backbone with one lauric acid ester linkage and one sulfate groupAnionic surfactant[1][4]
INCI Name (hypothetical) Sodium Lauryl Glyceryl Sulfate------
Molecular Weight ~364.4 g/mol Calculated for the sodium salt of sulfated monolaurin---
HLB Value (estimated) 10-14Suitable for oil-in-water (O/W) emulsions. The exact value depends on the specific isomer and purity.[5][6]
Critical Micelle Concentration (CMC) 1-10 mMThe concentration at which surfactant molecules begin to form micelles in an aqueous solution.[7]
Appearance White to off-white powder or paste------
Solubility Soluble in water, dispersible in oilsAmphiphilic nature allows for interaction with both phases.[8]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a 100g batch of a model O/W emulsion using Sodium Lauryl Glyceryl Sulfate as the primary emulsifier.

Materials and Equipment:

  • Oil Phase:

    • Caprylic/Capric Triglyceride (or other suitable oil): 20g

  • Aqueous Phase:

    • Sodium Lauryl Glyceryl Sulfate: 1-5g (variable for optimization)

    • Glycerin (humectant): 3g

    • Preservative (e.g., Phenoxyethanol): 0.5g

    • Purified Water: q.s. to 100g

  • Equipment:

    • Two beakers

    • Magnetic stirrer and stir bar

    • Water bath or heating mantle

    • High-shear homogenizer (e.g., rotor-stator type)

    • pH meter

    • Analytical balance

Procedure:

  • Preparation of the Aqueous Phase: a. In a beaker, combine the purified water and glycerin. b. Add the Sodium Lauryl Glyceryl Sulfate to the water-glycerin mixture and stir with a magnetic stirrer until fully dissolved. Gentle heating (to 60-70°C) may be applied to facilitate dissolution. c. Add the preservative to the aqueous phase and stir until dissolved. d. Maintain the temperature of the aqueous phase at 60-70°C.

  • Preparation of the Oil Phase: a. In a separate beaker, weigh the Caprylic/Capric Triglyceride. b. Heat the oil phase to 60-70°C.

  • Emulsification: a. Slowly add the hot oil phase to the hot aqueous phase while stirring with the magnetic stirrer. b. Once the two phases are combined, subject the mixture to high-shear homogenization. Start at a lower speed and gradually increase to a higher speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. The exact time and speed will depend on the desired droplet size and should be optimized.

  • Cooling and Finalization: a. Remove the emulsion from the homogenizer and continue gentle stirring with a magnetic stirrer until it cools to room temperature. b. Measure the pH of the final emulsion and adjust if necessary using a suitable pH adjuster (e.g., citric acid solution or sodium hydroxide (B78521) solution). c. Transfer the final emulsion to an appropriate container for storage and characterization.

Protocol 2: Preparation of a Water-in-Oil (W/O) Emulsion

For a W/O emulsion, a low HLB co-emulsifier is typically required in addition to the primary emulsifier. This protocol outlines a general approach.

Materials and Equipment:

  • Oil Phase:

    • Mineral Oil (or other suitable oil): 60g

    • Sorbitan Oleate (low HLB co-emulsifier): 4g

    • Sodium Lauryl Glyceryl Sulfate: 1g

  • Aqueous Phase:

    • Purified Water: 35g

    • Preservative (e.g., Phenoxyethanol): 0.5g

  • Equipment:

    • Same as for O/W emulsion preparation.

Procedure:

  • Preparation of the Oil Phase: a. In a beaker, combine the Mineral Oil and Sorbitan Oleate. b. Disperse the Sodium Lauryl Glyceryl Sulfate in the oil phase with stirring. c. Heat the oil phase to 60-70°C.

  • Preparation of the Aqueous Phase: a. In a separate beaker, combine the purified water and preservative. b. Heat the aqueous phase to 60-70°C.

  • Emulsification: a. Slowly add the hot aqueous phase to the hot oil phase while stirring with a magnetic stirrer. b. Once the two phases are combined, homogenize the mixture using a high-shear homogenizer at a moderate speed (e.g., 3,000-5,000 rpm) for 5-10 minutes.

  • Cooling and Finalization: a. Allow the emulsion to cool to room temperature with gentle stirring. b. Transfer the final emulsion to a suitable container.

Characterization and Stability Testing of Emulsions

Proper characterization is essential to ensure the quality and stability of the formulated emulsion.

Experimental Protocol for Emulsion Characterization:
  • Macroscopic Evaluation: Visually inspect the emulsion for its appearance, color, odor, and homogeneity. Note any signs of phase separation.

  • Microscopic Analysis: Place a small drop of the emulsion on a microscope slide, cover with a coverslip, and observe under a light microscope. Note the droplet morphology and any signs of aggregation.

  • Droplet Size Analysis: a. Use a particle size analyzer (e.g., based on dynamic light scattering or laser diffraction) to determine the mean droplet size and droplet size distribution.[9] b. Dilute the emulsion with purified water (for O/W) or a suitable oil (for W/O) as per the instrument's requirements.

  • Zeta Potential Measurement: a. For O/W emulsions, measure the zeta potential to assess the electrostatic stability. A higher absolute zeta potential value (typically > |30| mV) indicates better stability.[10] b. Dilute the emulsion in purified water for the measurement.

  • pH Measurement: Use a calibrated pH meter to measure the pH of the emulsion at room temperature.

  • Viscosity Measurement: Use a viscometer or rheometer to determine the viscosity of the emulsion.

Experimental Protocol for Stability Testing:
  • Accelerated Stability Testing: a. Centrifugation Test: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) and observe for any phase separation.[11][12] b. Freeze-Thaw Cycling: Subject the emulsion to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature (25°C for 24 hours).[11] After a predetermined number of cycles (e.g., 3-5), evaluate the emulsion for any changes in its physical properties.[13] c. Elevated Temperature Storage: Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1-3 months).[14] Periodically evaluate the samples for changes in appearance, pH, viscosity, and droplet size.[15]

  • Long-Term Stability Testing: Store the emulsion under controlled room temperature and humidity conditions for an extended period (e.g., 12-24 months) and monitor its properties at regular intervals.[15]

  • Creaming Index Calculation: a. Place a known volume of the emulsion in a graduated cylinder and store it undisturbed. b. At regular intervals, measure the height of the serum layer (H_s) and the total height of the emulsion (H_t). c. Calculate the creaming index (%) using the formula: Creaming Index = (H_s / H_t) * 100.[16]

Data Presentation

The following tables present hypothetical but representative data for an O/W emulsion prepared with varying concentrations of Sodium Lauryl Glyceryl Sulfate.

Table 1: Effect of Sodium Lauryl Glyceryl Sulfate Concentration on O/W Emulsion Properties

Surfactant Conc. (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Viscosity (cP)
1.0450 ± 250.45 ± 0.05-25 ± 2800 ± 50
2.0320 ± 200.32 ± 0.03-35 ± 31200 ± 70
3.0250 ± 150.25 ± 0.02-42 ± 31500 ± 80
4.0230 ± 180.23 ± 0.02-45 ± 41600 ± 90
5.0225 ± 200.22 ± 0.03-48 ± 41650 ± 100

Table 2: Accelerated Stability Data for O/W Emulsion (3% Surfactant)

Stability TestParameterInitial ValueValue after Test
Centrifugation (3000 rpm, 30 min)Phase SeparationNoneNone
Freeze-Thaw Cycles (3 cycles)Mean Droplet Size (nm)250265
AppearanceHomogeneousHomogeneous
Elevated Temperature (40°C, 1 month)Mean Droplet Size (nm)250280
pH6.56.3
AppearanceHomogeneousHomogeneous

Visualizations

Emulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_final Finalization Aqueous_Phase Prepare Aqueous Phase (Water, Surfactant, Humectant, Preservative) Heating Heat both phases (e.g., 60-70°C) Aqueous_Phase->Heating Oil_Phase Prepare Oil Phase (Oil, Lipophilic Actives) Oil_Phase->Heating Mixing Combine Phases Heating->Mixing Homogenization High-Shear Homogenization Mixing->Homogenization Cooling Cool to Room Temperature Homogenization->Cooling pH_Adjustment Adjust pH Cooling->pH_Adjustment Final_Emulsion Final Emulsion Product pH_Adjustment->Final_Emulsion Emulsion_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_stability Stability Assessment Emulsion_Sample Emulsion Sample Visual_Inspection Macroscopic & Microscopic Evaluation Emulsion_Sample->Visual_Inspection Droplet_Size Droplet Size & Distribution (DLS / Laser Diffraction) Emulsion_Sample->Droplet_Size Zeta_Potential Zeta Potential (for O/W) Emulsion_Sample->Zeta_Potential pH_Viscosity pH & Viscosity Measurement Emulsion_Sample->pH_Viscosity Centrifugation Centrifugation Test Emulsion_Sample->Centrifugation Freeze_Thaw Freeze-Thaw Cycling Emulsion_Sample->Freeze_Thaw Elevated_Temp Elevated Temperature Storage Emulsion_Sample->Elevated_Temp Creaming_Index Creaming Index Measurement Emulsion_Sample->Creaming_Index

References

Application Notes and Protocols: Dilaurylglycerosulfate in the Formulation of Diagnostic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilaurylglycerosulfate is a synthetic anionic surfactant that has found a crucial application in the formulation of diagnostic reagents, particularly in enzymatic assays for lipase (B570770) activity. Its primary function is to act as a co-emulsifier, facilitating the formation of a stable micro-emulsion of a chromogenic substrate in an aqueous buffer system. This is essential for the accurate and reproducible measurement of lipase activity in biological samples, as lipases are water-soluble enzymes that act at the lipid-water interface. These application notes provide a comprehensive overview, experimental protocols, and performance data related to the use of this compound in a diagnostic lipase assay.

Principle of the Assay

The most common application of this compound in diagnostics is in colorimetric assays for pancreatic lipase.[1][2][3] The assay is based on the enzymatic hydrolysis of a specific chromogenic substrate, 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR).[1][2][4] In the presence of pancreatic lipase, colipase, bile acids, and calcium ions, the DGGR substrate is hydrolyzed to 1,2-O-dilauryl-rac-glycerol and an unstable intermediate, glutaric acid-(6'-methylresorufin) ester.[1][2][3] This intermediate spontaneously decomposes to glutaric acid and methylresorufin, a highly colored compound with a maximum absorbance at 580 nm.[2][4] The rate of methylresorufin formation is directly proportional to the lipase activity in the sample.[1][2]

This compound plays a critical role in creating a stable micro-emulsion of the water-insoluble DGGR substrate, making it accessible to the lipase enzyme for catalysis.

Data Presentation

The performance of a diagnostic lipase assay utilizing this compound is characterized by several key parameters. The following tables summarize quantitative data from studies evaluating such assays, primarily in veterinary diagnostics.

Table 1: Assay Performance Characteristics

ParameterValueReference
Linearity8 - 2792 U/L[4][5]
Sensitivity (Detection Limit)5 U/L[3]
Within-run CV< 3%[4]
Within-day CV< 3%[4]
Day-to-day CV≤ 14%[4]

CV: Coefficient of Variation

Table 2: Diagnostic Sensitivity and Specificity for Pancreatitis (Canine)

AssaySensitivitySpecificityReference
DGGR Lipase Assay93%53%[4]
1,2-Diglyceride Assay60%73%[4]

Experimental Protocols

The following protocols provide a general methodology for the determination of lipase activity using a reagent system containing this compound. Note that specific concentrations of components, especially this compound, may require optimization for specific applications and instrumentation.

Reagent Preparation

Reagent 1 (R1): Buffer Reagent

This reagent provides the optimal pH and necessary cofactors for the lipase reaction.

  • Components:

    • TRIS buffer (40 mmol/L, pH 8.3)

    • Colipase (≥ 1 mg/L)

    • Desoxycholate (≥ 1.8 mmol/L)

    • Taurodesoxycholate (≥ 7.0 mmol/L)

    • Calcium Chloride (≥ 1 mmol/L)

  • Preparation:

    • Dissolve the appropriate amounts of TRIS base, desoxycholate, and taurodesoxycholate in deionized water.

    • Adjust the pH to 8.3 with HCl.

    • Add colipase and calcium chloride and mix gently until dissolved.

    • Store at 2-8°C.

Reagent 2 (R2): Substrate Reagent

This reagent contains the chromogenic substrate emulsified with the aid of this compound.

  • Components:

    • Tartrate buffer (15 mmol/L, pH 4.0)

    • 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR) (≥ 0.7 mmol/L)

    • This compound (Concentration to be optimized for stable micro-emulsion)

  • Preparation:

    • Prepare the Tartrate buffer and adjust the pH to 4.0.

    • The preparation of a stable micro-emulsion of DGGR with this compound typically involves proprietary manufacturing processes. For laboratory-scale preparation, a high-shear mixing or sonication process would be required to disperse the DGGR and this compound in the buffer to form a stable, turbid orange-colored micro-emulsion. The optimal concentration of this compound is critical for the stability and performance of the reagent.

    • Store protected from light at 2-8°C.

Manual Assay Procedure
  • Pipette into test tubes:

    • Blank: 1.0 mL R1 + 20 µL Deionized Water

    • Calibrator: 1.0 mL R1 + 20 µL Lipase Calibrator

    • Sample: 1.0 mL R1 + 20 µL Serum/Plasma Sample

  • Incubate all tubes at 37°C for 5 minutes.

  • Add 250 µL of R2 (Substrate Reagent) to each tube and mix gently.

  • Start a timer and incubate at 37°C.

  • Measure the absorbance at 580 nm at 1 minute (A1) and 3 minutes (A2) after adding R2.

  • Calculate the change in absorbance per minute (ΔA/min) for each tube: ΔA/min = (A2 - A1) / 2.

  • Calculate the lipase activity using the following formula:

    • Lipase Activity (U/L) = (ΔA/min of Sample - ΔA/min of Blank) / (ΔA/min of Calibrator - ΔA/min of Blank) x Calibrator Concentration (U/L)

Mandatory Visualizations

Lipase Assay Reaction Pathway

Lipase_Assay_Pathway cluster_reagent Reagent Components cluster_reaction Enzymatic Reaction cluster_detection Detection DGGR DGGR Substrate (1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester) Emulsion Stable Micro-emulsion DGGR->Emulsion DLGS This compound (Co-emulsifier) DLGS->Emulsion Intermediate Unstable Intermediate (Glutaric acid-(6'-methylresorufin) ester) Emulsion->Intermediate Lipase Hydrolysis Lipase Pancreatic Lipase (from sample) Product1 1,2-O-dilauryl-rac-glycerol Intermediate->Product1 Product2 Methylresorufin (Colored Product) Intermediate->Product2 Spontaneous Decomposition Glutaric_Acid Glutaric Acid Intermediate->Glutaric_Acid Spectrophotometer Measure Absorbance at 580 nm Product2->Spectrophotometer

Caption: Reaction pathway of the chromogenic lipase assay.

Experimental Workflow for Lipase Activity Determination

Experimental_Workflow start Start reagent_prep Prepare Reagents (R1: Buffer, R2: Substrate with DLGS) start->reagent_prep sample_prep Prepare Blank, Calibrator, and Samples reagent_prep->sample_prep incubation1 Pre-incubate with R1 at 37°C sample_prep->incubation1 add_r2 Add R2 (Substrate Reagent) and Mix incubation1->add_r2 incubation2 Incubate at 37°C add_r2->incubation2 measure_abs Measure Absorbance at 580 nm (t=1 min and t=3 min) incubation2->measure_abs calculate Calculate ΔA/min and Lipase Activity measure_abs->calculate end End calculate->end

Caption: General workflow for the manual lipase assay.

Logical Relationship in the Lipase Assay

Logical_Relationship lipase_activity Lipase Activity in Sample hydrolysis_rate Rate of DGGR Hydrolysis lipase_activity->hydrolysis_rate is proportional to intermediate_formation Rate of Unstable Intermediate Formation hydrolysis_rate->intermediate_formation directly results in color_formation Rate of Methylresorufin Formation intermediate_formation->color_formation directly results in absorbance_change Rate of Absorbance Change (ΔA/min at 580 nm) color_formation->absorbance_change is directly proportional to

Caption: Logical flow from enzyme activity to signal detection.

References

Stability of Dilaurylglycerosulfate in Different Buffer Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilaurylglycerosulfate (DLGS) is an anionic surfactant with potential applications in various pharmaceutical and research formulations. Its stability is a critical parameter that can influence the efficacy, safety, and shelf-life of products. This document provides a detailed overview of the stability of DLGS in different buffer systems, along with protocols for assessing its degradation. The primary degradation pathway for sulfate (B86663) esters like DLGS is hydrolysis, which is significantly influenced by pH and temperature.[1][2][3][4] Under strongly acidic or basic conditions, the rate of hydrolysis is accelerated.[1]

Quantitative Data Summary

The stability of this compound is expected to be comparable to other sulfate-based surfactants, where hydrolysis of the sulfate group is the main degradation route.[4] The rate of this hydrolysis is highly dependent on the pH of the buffer system.

Table 1: Predicted Stability of this compound in Various Buffer Systems

Buffer SystempHPredicted StabilityKey Considerations
Citrate Buffer3.0 - 6.2Low to ModerateAcid-catalyzed hydrolysis is likely to be a significant degradation pathway.
Phosphate Buffer6.0 - 8.0HighGenerally considered to provide a stable environment for many molecules.[5] The optimal stability is often observed near neutral pH.
Borate Buffer8.0 - 10.0Moderate to LowBase-catalyzed hydrolysis will increase as the pH becomes more alkaline.
Glycine-NaOH Buffer8.6 - 10.6LowThe alkaline nature of this buffer system is expected to accelerate the degradation of the sulfate ester.

Note: This data is predictive and based on the general behavior of sulfate esters. Experimental verification is crucial.

Experimental Protocols

To accurately determine the stability of this compound in a specific formulation, a well-designed stability study is essential.

Protocol 1: Determination of DLGS Degradation Kinetics in Different Buffers

Objective: To quantify the rate of DLGS degradation in various buffer systems at a specific temperature.

Materials:

  • This compound (DLGS)

  • Citrate buffer solutions (pH 4.0, 5.0)

  • Phosphate buffer solutions (pH 6.0, 7.0, 8.0)

  • Borate buffer solution (pH 9.0)

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Temperature-controlled incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

  • C18 HPLC column

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Buffer Preparation: Prepare the desired buffer solutions at the target pH values. Ensure the pH is accurately measured and adjusted.

  • Stock Solution Preparation: Prepare a stock solution of DLGS in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) at a known concentration.

  • Sample Preparation:

    • For each buffer system, pipette a known volume of the DLGS stock solution into a volumetric flask.

    • Dilute to the mark with the respective buffer to achieve the desired final concentration of DLGS.

    • Prepare multiple identical samples for each buffer condition to be analyzed at different time points.

  • Incubation: Place the prepared samples in a temperature-controlled incubator set to the desired study temperature (e.g., 40°C or 50°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove one sample from each buffer condition.

  • Sample Analysis:

    • Immediately analyze the withdrawn sample by HPLC to determine the concentration of remaining DLGS. A typical HPLC method would involve a C18 column with a gradient elution of acetonitrile and water. The degradation of the drug can be monitored by observing a continuous decrease in its concentration over time.[6]

  • Data Analysis:

    • Plot the concentration of DLGS versus time for each buffer system.

    • Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).[7][8][9]

    • The degradation of many drugs in aqueous solutions follows first-order kinetics.[7]

Visualizations

Diagram 1: General Hydrolysis of a Sulfate Ester

SulfateEster R-O-SO3- TransitionState Transition State SulfateEster->TransitionState Nucleophilic Attack Water H2O Water->TransitionState Alcohol R-OH TransitionState->Alcohol Sulfate HSO4- TransitionState->Sulfate

Caption: General mechanism of sulfate ester hydrolysis.

Diagram 2: Experimental Workflow for DLGS Stability Testing

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis BufferPrep Prepare Buffer Solutions (pH 4, 5, 6, 7, 8, 9) SamplePrep Prepare Samples in Each Buffer BufferPrep->SamplePrep StockPrep Prepare DLGS Stock Solution StockPrep->SamplePrep Incubate Incubate at Constant Temperature SamplePrep->Incubate Sampling Sample at Time Points (0, 24, 48, 72, 96h) Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC DataAnalysis Kinetic Analysis (Determine k) HPLC->DataAnalysis

Caption: Workflow for assessing DLGS stability.

Concluding Remarks

The stability of this compound is a critical factor for its successful application in various formulations. The provided protocols and information serve as a guide for researchers to design and execute robust stability studies. It is imperative to conduct experimental validation to determine the precise stability profile of DLGS in the specific buffer systems and conditions relevant to the intended application. Analytical techniques such as HPLC are crucial for accurately quantifying the degradation kinetics.[6] Understanding the impact of pH and temperature will enable the development of stable and effective DLGS-containing products.

References

Application Notes and Protocols for the Detection of Dilaurylglycerosulfate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilaurylglycerosulfate is a sulfated glycerolipid whose detection and quantification in biological matrices are crucial for understanding its physiological roles and potential as a biomarker. This document provides detailed application notes and protocols for the analysis of sulfated lipids, using this compound as a representative compound, in various biological samples. The methodologies described herein leverage established techniques for lipid extraction and analysis, primarily focusing on Thin-Layer Chromatography (TLC) for qualitative screening and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.

Sulfated lipids, including sulfatides (B1148509) and seminolipids, are known to be involved in crucial biological processes such as myelin formation, spermatogenesis, and cell signaling.[1][2] For instance, sulfatides can act as endogenous ligands for L-selectin, playing a role in inflammatory responses.[1] The analytical methods detailed below are designed to provide reliable and reproducible results for researchers investigating the roles of such sulfated lipids in health and disease.

Data Presentation: Quantitative Performance of Sulfatide Analysis

The following table summarizes the quantitative performance of various LC-MS/MS-based methods for the analysis of sulfatides, which are structurally related to this compound. This data can serve as a reference for expected performance when developing and validating methods for similar sulfated lipids.

AnalyteMatrixMethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Sulfatides (15 species)Cerebrospinal Fluid (CSF)LC-MS/MS0.02 - 1.00 µg/mL-0.02 µg/mL[3]
Lysosulfatide (B1235030)Cerebrospinal Fluid (CSF)LC-MS/MS0.02 - 1.00 ng/mL-0.02 ng/mL[3]
SulfatideSerumMALDI-TOF MS2 pmol - 1 nmol-2 pmol[4]

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is a modified Folch method suitable for the extraction of total lipids, including sulfated lipids, from various biological tissues and fluids.[5]

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Homogenization:

    • For tissue samples, weigh approximately 100 mg of tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol (3 mL).

    • For liquid samples (e.g., serum, CSF), use 100 µL of the sample and add 3 mL of 2:1 (v/v) chloroform:methanol.

  • Phase Separation:

    • Vortex the homogenate vigorously for 2 minutes.

    • Add 0.6 mL of deionized water to the mixture to induce phase separation.

    • Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., chloroform:methanol 1:1, v/v for TLC; isopropanol (B130326) for LC-MS).

Qualitative Analysis by Thin-Layer Chromatography (TLC)

TLC is a cost-effective and straightforward method for the qualitative assessment of lipid extracts and for the separation of different lipid classes.[6][7][8]

Materials:

  • Silica (B1680970) gel 60 TLC plates

  • Developing tank

  • Chloroform

  • Methanol

  • Ammonia solution (30%)

  • Orcinol spray reagent (for glycolipids) or other suitable staining reagents.[7]

Procedure:

  • Plate Activation: Activate the silica gel TLC plate by heating at 110°C for 30 minutes.

  • Sample Application: Spot the reconstituted lipid extract onto the baseline of the cooled TLC plate.

  • Development: Place the TLC plate in a developing tank containing a mobile phase of chloroform:methanol:ammonia (60:35:5, v/v/v). Allow the solvent front to migrate up the plate.

  • Visualization:

    • After development, remove the plate and allow it to dry completely.

    • Spray the plate with Orcinol reagent and heat at 100°C for 10-15 minutes. Glycolipids, including sulfated ones, will appear as pink-violet spots.[7]

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of individual sulfated lipid species.[3][5][9][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example for Sulfatides):

  • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column.

  • Mobile Phase A: Acetonitrile:Water (95:5) with 10 mM Ammonium acetate.

  • Mobile Phase B: Acetonitrile:Water (50:50) with 10 mM Ammonium acetate.

  • Gradient: A gradient from a high percentage of mobile phase A to a higher percentage of mobile phase B to elute lipids of increasing polarity.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example for Sulfatides):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M-H]⁻ ion of the specific this compound species.

  • Product Ion: A characteristic fragment ion, often the sulfate (B86663) head group at m/z 97.

  • Collision Energy: Optimize for the specific analyte.

Internal Standard:

  • A suitable internal standard, such as a deuterated or odd-chain sulfated lipid, should be used for accurate quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (Tissue, CSF, Serum) Homogenization Homogenization in Chloroform:Methanol (2:1) Sample->Homogenization Phase_Separation Phase Separation (Addition of Water) Homogenization->Phase_Separation Extraction Extraction of Lower Organic Phase Phase_Separation->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution TLC Qualitative Analysis (TLC) Reconstitution->TLC LCMS Quantitative Analysis (LC-MS/MS) Reconstitution->LCMS Qual_Data Qualitative Identification (Rf Value) TLC->Qual_Data Quant_Data Quantification (Peak Area Ratio) LCMS->Quant_Data

Caption: Experimental workflow for the detection of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_interaction Molecular Interaction cluster_downstream Downstream Signaling Sulfolipid This compound (in membrane microdomain) Receptor Membrane Receptor (e.g., L-Selectin) Sulfolipid->Receptor Binding Kinase_Cascade Kinase Cascade Activation Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Adhesion, Inflammation) Gene_Expression->Cellular_Response

References

Application of Dilaurylglycerosulfate in High-Throughput Screening Assays for Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilaurylglycerosulfate is a synthetic sulfate (B86663) monoester of dilauroylglycerol, recognized for its utility as a co-emulsifier in diagnostic lipase (B570770) assays. Its ability to stabilize lipid emulsions makes it a valuable, yet underexplored, tool in the development of high-throughput screening (HTS) assays for the discovery of novel lipase inhibitors. Lipases are a class of enzymes that catalyze the hydrolysis of triglycerides, playing crucial roles in fat digestion, transport, and metabolism. Dysregulation of lipase activity is implicated in various metabolic disorders, including obesity and hyperlipidemia, making lipase inhibitors a significant area of interest for drug development.

This document provides detailed application notes and protocols for the proposed use of this compound in a high-throughput screening assay designed to identify potential lipase inhibitors. The protocols are based on established methodologies for lipase activity assays and have been adapted to a 96-well plate format suitable for HTS.

Principle of the Assay

The proposed HTS assay is a fluorescence-based method for measuring lipase activity. A fluorogenic lipase substrate, such as a long-chain fatty acid ester of a fluorescent molecule, is emulsified in an aqueous buffer using this compound. In the presence of lipase, the substrate is hydrolyzed, releasing the fluorescent molecule, which results in a measurable increase in fluorescence intensity. Potential inhibitors of lipase will reduce the rate of substrate hydrolysis, leading to a decrease in the fluorescence signal. This allows for the rapid screening of large compound libraries to identify "hit" compounds that inhibit lipase activity.

Data Presentation

The following tables provide a summary of the key quantitative data for the proposed HTS assay.

Table 1: Reagent and Compound Concentrations

ComponentStock ConcentrationWorking ConcentrationFinal Concentration in Assay
Lipase (e.g., Porcine Pancreatic Lipase)1 mg/mL10 µg/mL1 µg/mL
Fluorogenic Substrate (e.g., 4-Methylumbelliferyl Oleate)10 mM in DMSO200 µM20 µM
This compound100 mg/mL in water10 mg/mL1 mg/mL
Test Compounds10 mM in DMSO100 µM10 µM
Positive Control (e.g., Orlistat)1 mM in DMSO10 µM1 µM

Table 2: Assay Parameters and Conditions

ParameterValue
Assay Volume100 µL
Assay Plate96-well, black, flat-bottom
Assay Buffer50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM CaCl2
Incubation Temperature37°C
Incubation Time30 minutes
Fluorescence Excitation Wavelength360 nm
Fluorescence Emission Wavelength450 nm
ReadoutKinetic or Endpoint

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 150 mM NaCl and 1 mM CaCl2. Filter sterilize and store at 4°C.

  • Lipase Stock Solution: Dissolve lipase in Assay Buffer to a final concentration of 1 mg/mL. Aliquot and store at -20°C.

  • Fluorogenic Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to a final concentration of 10 mM. Store in the dark at -20°C.

  • This compound Stock Solution: Dissolve this compound in deionized water to a final concentration of 100 mg/mL. This may require gentle warming and sonication. Store at room temperature.

  • Substrate Emulsion:

    • To 9.8 mL of Assay Buffer, add 100 µL of the this compound stock solution (1 mg/mL final concentration).

    • Add 20 µL of the fluorogenic substrate stock solution (20 µM final concentration).

    • Vortex vigorously for 1 minute, followed by sonication for 5 minutes to create a stable emulsion. This working solution should be prepared fresh daily.

  • Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate 96-well plate. The final concentration of DMSO in the assay should be kept below 1%.

  • Positive Control: Prepare a working solution of a known lipase inhibitor (e.g., Orlistat) in DMSO.

High-Throughput Screening Assay Protocol
  • Dispense Test Compounds: Add 1 µL of test compounds, positive control, or DMSO (vehicle control) to the wells of a 96-well black assay plate.

  • Dispense Lipase: Dilute the lipase stock solution to 10 µg/mL in Assay Buffer. Add 10 µL of the diluted lipase to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate Reaction: Add 89 µL of the freshly prepared substrate emulsion to each well to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes at Ex/Em = 360/450 nm.

  • Endpoint Reading (Alternative): After initiating the reaction, incubate the plate at 37°C for 30 minutes. Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl). Read the final fluorescence intensity.

  • Data Analysis:

    • For kinetic reads, calculate the initial reaction velocity (V₀) for each well.

    • For endpoint reads, use the final fluorescence values.

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_blank) / (Signal_vehicle - Signal_blank))

    • "Hits" are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

Visualizations

Signaling Pathways

The products of lipase activity, namely fatty acids and diacylglycerol (DAG), are important second messengers in various signaling pathways. Understanding these pathways is crucial for contextualizing the effects of lipase inhibitors.

Fatty_Acid_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FA Fatty Acids FFAR1 FFAR1/GPR40 FA->FFAR1 FFAR4 FFAR4/GPR120 FA->FFAR4 Gq Gq FFAR1->Gq FFAR4->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG_cyt DAG PLC->DAG_cyt Ca Ca²⁺ IP3->Ca PKC_cyt PKC DAG_cyt->PKC_cyt Ca->PKC_cyt Downstream Downstream Signaling PKC_cyt->Downstream

Caption: Fatty acid signaling through G-protein coupled receptors.

Diacylglycerol_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor GPCR/RTK PLC PLC Receptor->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_mem PKC DAG->PKC_mem recruits & activates Downstream Cellular Responses PKC_mem->Downstream phosphorylates targets Ligand Ligand Ligand->Receptor ER Endoplasmic Reticulum IP3->ER binds to receptor Ca Ca²⁺ ER->Ca releases Ca->PKC_mem activates PKC_cyt PKC (inactive) PKC_cyt->PKC_mem translocates

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate 1. Prepare Compound Plate (Test Compounds, Controls) Dispense_Cmpd 3. Dispense Compounds (1 µL) Compound_Plate->Dispense_Cmpd Reagent_Prep 2. Prepare Reagents (Lipase, Substrate Emulsion) Dispense_Enz 4. Dispense Lipase (10 µL) Reagent_Prep->Dispense_Enz Add_Substrate 6. Add Substrate Emulsion (89 µL) Reagent_Prep->Add_Substrate Dispense_Cmpd->Dispense_Enz Preincubation 5. Pre-incubate (15 min at 37°C) Dispense_Enz->Preincubation Preincubation->Add_Substrate Read_Fluorescence 7. Read Fluorescence (Kinetic or Endpoint) Add_Substrate->Read_Fluorescence Data_Analysis 8. Data Analysis (% Inhibition) Read_Fluorescence->Data_Analysis Hit_ID 9. Hit Identification Data_Analysis->Hit_ID

Caption: High-throughput screening workflow for lipase inhibitors.

Troubleshooting & Optimization

Troubleshooting interference in Dilaurylglycerosulfate-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dilaurylglycerosulfate-based assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is an anionic surfactant used as a co-emulsifier in diagnostic tests, particularly in assays for determining lipase (B570770) activity. Its chemical formula is C27H56O6S.[1] It helps to create a stable emulsion of the substrate, which is crucial for accurate measurement of enzyme kinetics.

Q2: My lipase activity assay is showing lower than expected results. What are the potential causes related to this compound?

Low lipase activity can stem from several factors related to the emulsifier:

  • Sub-optimal Concentration: The concentration of this compound is critical for forming a stable emulsion. Too little may result in an unstable substrate emulsion, leading to reduced enzyme access and lower apparent activity. Conversely, excessive concentrations can lead to micelle formation that may inhibit the enzyme.

  • Poor Emulsion Quality: Improper mixing or vortexing when preparing the substrate emulsion can lead to large lipid droplets, reducing the surface area available for lipase action.

  • Degradation of the Surfactant: Although stable, improper storage (e.g., exposure to moisture or extreme temperatures) could potentially affect the performance of this compound.

Q3: I am observing high background noise or a drifting baseline in my assay. Could this compound be the cause?

Yes, issues with the surfactant can contribute to high background noise:

  • Precipitation: this compound may precipitate out of solution if the assay buffer conditions (e.g., pH, ionic strength, temperature) are not optimal, leading to light scattering and a noisy signal.

  • Contamination: The presence of impurities in the this compound or other reagents can interfere with the detection method.

  • Interaction with Assay Components: As an anionic surfactant, it could interact with positively charged components in the assay, leading to non-specific signals.

Q4: Can components from my sample, such as other detergents or lipids, interfere with a this compound-based assay?

Absolutely. Sample-derived components are a common source of interference:

  • Endogenous Surfactants: Biological samples may contain bile salts or other natural surfactants that can alter the properties of the emulsion created with this compound.

  • High Lipid Content: An excess of lipids in the sample can sequester the substrate or the enzyme, affecting the reaction kinetics.

  • Other Detergents: Contamination from other detergents, for instance from lab cleaning supplies, can disrupt the specific emulsion characteristics required for the assay.

Troubleshooting Guide

Below are common problems, their potential causes related to this compound, and suggested solutions.

ProblemPotential CauseSuggested Solution
Low or No Signal Incorrect this compound concentration.Optimize the concentration of this compound in the assay. Perform a concentration-response curve to find the optimal level.
Poor quality of the substrate emulsion.Ensure thorough and consistent mixing when preparing the substrate emulsion. Use a sonicator for a more uniform emulsion if necessary.
Incompatibility with assay buffer.Check the pH and ionic strength of your buffer. Ensure they are compatible with this compound.
High Background Signal Precipitation of this compound.Verify the solubility of this compound in your assay buffer at the working temperature. Consider adjusting buffer components if precipitation is observed.
Contamination of reagents.Use high-purity reagents and water. Test for background signal in the absence of the enzyme or substrate.
Poor Reproducibility Inconsistent emulsion preparation.Standardize the protocol for emulsion preparation, including mixing time and intensity.
Sample matrix effects.Run a sample matrix control (sample without the analyte of interest) to assess for interference. Consider a sample dilution or a different sample preparation method.

Experimental Protocols

Protocol: Generic Lipase Activity Assay

This protocol describes a typical colorimetric assay for lipase activity using a synthetic substrate and this compound as an emulsifier.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Substrate Stock Solution: Dissolve the lipase substrate (e.g., p-nitrophenyl palmitate) in an appropriate organic solvent (e.g., isopropanol).

    • This compound Stock Solution: Prepare a stock solution of this compound in the assay buffer.

    • Enzyme Solution: Prepare dilutions of your lipase sample in the assay buffer.

  • Substrate Emulsion Preparation:

    • To the assay buffer, add the this compound stock solution to the desired final concentration.

    • While vortexing, slowly add the substrate stock solution.

    • Continue vortexing for a specified time (e.g., 2 minutes) to form a stable, milky emulsion.

  • Assay Procedure:

    • Pipette the substrate emulsion into the wells of a microplate.

    • Add the enzyme solution to initiate the reaction.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time).

    • Determine the lipase activity based on a standard curve of the product.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Low Signal, High Background) check_concentration Is this compound concentration optimal? start->check_concentration check_emulsion Is the substrate emulsion properly prepared? check_concentration->check_emulsion Yes optimize_concentration Optimize Concentration: Perform titration experiment. check_concentration->optimize_concentration No check_buffer Are buffer conditions (pH, ionic strength) compatible? check_emulsion->check_buffer Yes improve_emulsion Improve Emulsion: Standardize mixing/sonication. check_emulsion->improve_emulsion No check_contamination Is there potential reagent or sample contamination? check_buffer->check_contamination Yes adjust_buffer Adjust Buffer: Modify pH or salt concentration. check_buffer->adjust_buffer No run_controls Run Controls: Blank, sample matrix control. check_contamination->run_controls Yes end_resolved Issue Resolved check_contamination->end_resolved No optimize_concentration->end_resolved improve_emulsion->end_resolved adjust_buffer->end_resolved run_controls->end_resolved

Caption: Troubleshooting workflow for this compound-based assays.

Lipase_Assay_Pathway sub Lipid Substrate (e.g., Triglyceride) emulsion Substrate Emulsion (stabilized by this compound) sub->emulsion + this compound products Products (e.g., Fatty Acids + Glycerol) emulsion->products + Lipase (Enzyme) lipase Lipase detection Detection (e.g., Colorimetric, Fluorometric) products->detection

Caption: Simplified pathway of a lipase-catalyzed reaction in an emulsified system.

References

Technical Support Center: Dilaurylglycerosulfate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dilaurylglycerosulfate in solution. Given the limited specific public data on this compound, the recommendations provided are based on the established principles of anionic surfactant chemistry. It is crucial to empirically verify these recommendations for your specific experimental conditions.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound from solution can be triggered by several factors. This guide outlines potential causes and provides systematic solutions to maintain a stable solution.

Summary of Troubleshooting Strategies
Observation Potential Cause Recommended Solution Experimental Protocol
Precipitate forms upon addition of salts (e.g., buffers, media). High Ionic Strength / Presence of Divalent Cations: Anionic surfactants like this compound are prone to "salting out" in high salt concentrations, especially in the presence of divalent cations (e.g., Ca²⁺, Mg²⁺), which can form insoluble salts.[1]1. Reduce Salt Concentration: If possible, lower the overall ionic strength of the solution.2. Use a Chelating Agent: Add a chelating agent such as EDTA or citrate (B86180) to sequester divalent cations.[2] 3. Add a Co-surfactant: Incorporate a nonionic or zwitterionic co-surfactant to improve stability.[3]Protocol 2: Evaluating Solution Stability in the Presence of Electrolytes
Solution becomes cloudy or precipitates when cooled. Low Temperature: The solubility of many surfactants decreases at lower temperatures, leading to precipitation.1. Increase Temperature: Maintain the solution at a higher temperature. The stability should be tested at the intended storage and use temperatures.2. Add a Cosolvent: Introduce a cosolvent like ethanol (B145695), isopropanol, or polyethylene (B3416737) glycol (PEG) to improve solubility at lower temperatures.Protocol 1: Determining the Temperature-Dependent Solubility of this compound
Precipitation occurs after adjusting the pH of the solution. pH-Dependent Instability: Extreme pH values can affect the stability of the sulfate (B86663) group or other components in the formulation.1. Adjust pH: Maintain the solution within a neutral to slightly alkaline pH range (typically pH 7-9 for anionic surfactants), and buffer the solution to ensure pH stability.Protocol 3: Assessing the Effect of pH on this compound Stability
Precipitate forms over time, even under seemingly stable conditions. Concentration Above Solubility Limit: The concentration of this compound may be too high for the given solvent system and conditions.1. Decrease Concentration: Lower the concentration of this compound to below its solubility limit under the specific experimental conditions.2. Add a Solubilizing Agent: Incorporate a cosolvent or a co-surfactant to increase the solubility of this compound.Protocol 1: Determining the Temperature-Dependent Solubility of this compound

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe precipitation of this compound?

A1: The first step is to identify the potential cause by reviewing the recent changes in your experimental setup. Consider factors such as temperature fluctuations, addition of new reagents (especially salts or buffers), or pH adjustments. Our troubleshooting guide can help you systematically investigate the issue.

Q2: How do cosolvents help in preventing precipitation?

A2: Cosolvents, such as ethanol or polyethylene glycol, can increase the solubility of surfactants by altering the polarity of the solvent and disrupting the formation of crystalline structures.[4] They can be particularly effective at lower temperatures.

Q3: What type of co-surfactant is best to use with this compound?

A3: Nonionic surfactants are often effective in stabilizing anionic surfactants in the presence of electrolytes.[3] They can form mixed micelles with this compound, which shields the anionic headgroups and reduces their interaction with cations, thereby preventing precipitation.

Q4: Can I use any type of salt in my this compound solution?

A4: Caution should be exercised when adding salts. Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are particularly known to cause precipitation of anionic surfactants.[3] If salts are necessary, consider using monovalent salts (e.g., NaCl) at the lowest possible concentration.

Q5: How can I determine the Critical Micelle Concentration (CMC) of my this compound solution?

A5: The CMC is a key characteristic of a surfactant, representing the concentration at which micelles begin to form.[5][6][7] It can be determined experimentally by measuring a physical property of the solution as a function of surfactant concentration. Common methods include surface tensiometry, conductivity measurements, and fluorescence spectroscopy.[8][9]

Experimental Protocols

Protocol 1: Determining the Temperature-Dependent Solubility of this compound

Objective: To determine the solubility of this compound in a specific solvent system at various temperatures.

Materials:

  • This compound

  • Selected solvent (e.g., deionized water, buffer)

  • Temperature-controlled water bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Filtration device (e.g., syringe filters, 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare a series of vials with a fixed volume of the chosen solvent.

  • Add an excess amount of this compound to each vial to create a saturated solution.

  • Place the vials in a temperature-controlled bath at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Equilibrate the samples for 24-48 hours with continuous stirring to ensure saturation.

  • After equilibration, allow the undissolved material to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method.

  • Plot the solubility (concentration) as a function of temperature.

Protocol 2: Evaluating Solution Stability in the Presence of Electrolytes

Objective: To assess the stability of a this compound solution upon the addition of electrolytes.

Materials:

  • Stock solution of this compound at a known concentration.

  • Stock solutions of various electrolytes (e.g., NaCl, CaCl₂, MgCl₂) at different concentrations.

  • Turbidimeter or UV-Vis spectrophotometer.

  • Vials or cuvettes.

Procedure:

  • Prepare a series of dilutions of the electrolyte stock solutions.

  • In separate vials, mix the this compound stock solution with each electrolyte dilution.

  • Include a control sample with no added electrolyte.

  • Visually inspect the samples for any signs of precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).

  • For a quantitative assessment, measure the turbidity or absorbance of each solution over time. An increase in turbidity indicates precipitation.

  • To test the effectiveness of a chelating agent, repeat the experiment with the addition of EDTA or citrate to the solutions containing divalent cations.

Protocol 3: Assessing the Effect of pH on this compound Stability

Objective: To determine the pH range in which the this compound solution remains stable.

Materials:

  • This compound solution.

  • A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).

  • pH meter.

  • Turbidimeter or UV-Vis spectrophotometer.

Procedure:

  • Prepare a set of solutions by diluting the this compound stock solution with each of the different pH buffers.

  • Verify the final pH of each solution using a pH meter.

  • Visually inspect the solutions for precipitation immediately and over a period of 24 hours.

  • Quantify the stability by measuring the turbidity of each solution at different time points.

  • Plot turbidity as a function of pH to identify the optimal pH range for stability.

Visualizations

Troubleshooting_Workflow start Precipitation Observed check_temp Is the temperature low or has it fluctuated? start->check_temp check_salt Have salts or new buffers been recently added? check_temp->check_salt No sol_temp Increase temperature or add a cosolvent. check_temp->sol_temp Yes check_ph Has the pH been adjusted? check_salt->check_ph No sol_salt Reduce ionic strength, add a chelating agent, or use a co-surfactant. check_salt->sol_salt Yes check_conc Is the concentration high? check_ph->check_conc No sol_ph Adjust to a neutral/slightly alkaline pH and buffer. check_ph->sol_ph Yes sol_conc Decrease concentration or add a solubilizing agent. check_conc->sol_conc Yes

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow cluster_prep Preparation cluster_test Stability Testing cluster_analysis Analysis cluster_optimization Optimization prep_solution Prepare this compound stock solution test_temp Vary Temperature prep_solution->test_temp test_electrolytes Add Electrolytes prep_solution->test_electrolytes test_ph Adjust pH prep_solution->test_ph analysis Visual Inspection & Turbidity Measurement test_temp->analysis test_electrolytes->analysis test_ph->analysis optimization Determine Optimal Conditions analysis->optimization

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Optimizing Emulsification with Dilaurylglycerosulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Dilaurylglycerosulfate as a co-emulsifier in their experiments. The following sections offer frequently asked questions and troubleshooting advice to address common challenges in the emulsification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an anionic surfactant with the chemical formula C₂₇H₅₆O₆S and a molecular weight of 508.8 g/mol . It typically appears as a white powder. Its primary documented application is as a co-emulsifier, particularly in diagnostic tests for the determination of lipase. In this context, it aids in the formation of a stable emulsion of the substrate for the enzyme.

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Q3: How does this compound concentration impact emulsion stability?

The concentration of this compound, when used as a co-emulsifier, will significantly affect the stability and particle size of the emulsion. Generally, increasing the emulsifier concentration up to a certain point will lead to a decrease in droplet size and an improvement in stability.[4] However, excessively high concentrations do not always lead to better stability and can sometimes have a negative effect.[5] It is crucial to determine the optimal concentration for your specific system through experimentation.

Q4: What is the effect of pH on emulsions stabilized with this compound?

The pH of the aqueous phase can significantly influence the stability of emulsions stabilized by anionic surfactants like this compound.[6] Changes in pH can alter the charge on the surfactant's headgroup, which in turn affects the electrostatic repulsion between droplets.[6] For anionic surfactants, a more alkaline pH generally leads to a higher surface charge and stronger repulsion, which can enhance emulsion stability. Conversely, a lower pH can reduce this charge, potentially leading to droplet aggregation and emulsion breakdown.[7][8]

Q5: How does temperature affect the stability of emulsions formulated with this compound?

Temperature can have a complex effect on emulsion stability. An increase in temperature generally decreases the viscosity of the continuous phase, which can lead to increased droplet collision and coalescence.[9][10] Additionally, high temperatures can affect the solubility and performance of the emulsifier at the oil-water interface.[9] For some systems, there is an optimal temperature range for emulsification that yields the most stable formulation. It is important to consider the thermal stability of all components in your formulation during processing and storage.

Troubleshooting Guide

This guide addresses common issues encountered during the emulsification process.

Problem Potential Cause Recommended Solution
Phase Separation (Creaming or Sedimentation) Insufficient emulsifier concentration.Increase the concentration of this compound and/or the primary emulsifier.
Inappropriate oil-to-water ratio.Adjust the phase volume ratio.
Inadequate homogenization.Increase homogenization time or speed. Consider using a higher-energy emulsification method.
Unfavorable pH of the aqueous phase.Adjust the pH of the aqueous phase to optimize the surface charge of the anionic surfactant (typically a more neutral to alkaline pH).[8]
Droplet Coalescence (Irreversible merging of droplets) Insufficient emulsifier to cover the droplet surface area.Increase the emulsifier concentration.
Incompatible emulsifier system.Ensure this compound is compatible with the primary emulsifier and other formulation components.
High temperature during processing or storage.Optimize the emulsification temperature and ensure storage at a suitable temperature.[9]
Flocculation (Droplet Aggregation) Weak electrostatic repulsion between droplets.Adjust the pH of the aqueous phase to increase surface charge.
Presence of electrolytes that screen surface charge.Reduce the concentration of electrolytes or select those with less of a screening effect.
Inconsistent Particle Size Non-uniform homogenization.Ensure consistent and thorough mixing during the emulsification process.
Ostwald ripening (growth of larger droplets at the expense of smaller ones).Optimize the emulsifier system to create a more robust interfacial film.

Experimental Protocols

The following are generalized protocols. The optimal parameters should be determined experimentally for your specific formulation.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

Materials:

  • Oil Phase (e.g., medium-chain triglycerides, mineral oil)

  • Aqueous Phase (deionized water)

  • Primary Emulsifier (e.g., a non-ionic surfactant like Polysorbate 80)

  • Co-emulsifier: this compound

  • High-shear homogenizer

Procedure:

  • Prepare the Oil Phase: Dissolve the primary emulsifier in the oil phase. Heat to 60-70°C to ensure complete dissolution.

  • Prepare the Aqueous Phase: Dissolve the this compound in deionized water. Heat to the same temperature as the oil phase.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed (e.g., 5,000-10,000 rpm).

  • Homogenization: Continue homogenization for 5-15 minutes to achieve a uniform emulsion.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Characterization: Analyze the emulsion for particle size distribution and stability.

Protocol 2: Evaluation of Emulsion Stability

Methods:

  • Visual Observation: Store the emulsion in a transparent container at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of phase separation, creaming, or coalescence over time.

  • Particle Size Analysis: Use techniques like Dynamic Light Scattering (DLS) or Laser Diffraction to measure the mean droplet size and size distribution of the emulsion at regular intervals.[11][12] A stable emulsion will show minimal change in particle size over time.

  • Zeta Potential Measurement: For O/W emulsions, measure the zeta potential to assess the surface charge of the droplets. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic stability.[1]

  • Accelerated Stability Testing: Centrifugation can be used to accelerate creaming or sedimentation and predict long-term stability.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data for anionic surfactants to demonstrate general principles.

Table 1: Illustrative Effect of Anionic Surfactant Concentration on Emulsion Particle Size

Surfactant Concentration (% w/w)Mean Particle Diameter (nm)Polydispersity Index (PDI)
0.54500.45
1.02500.30
2.01800.25
3.01750.24

Table 2: Illustrative Effect of pH on Zeta Potential and Stability of an Anionic Surfactant-Stabilized Emulsion

pH of Aqueous PhaseZeta Potential (mV)Stability after 24h
4.0-15Phase Separation Observed
6.0-35Stable
8.0-45Stable

Visualizations

EmulsificationWorkflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_analysis Characterization & Stability A Prepare Oil Phase (Oil + Primary Emulsifier) C Heat both phases (e.g., 60-70°C) A->C B Prepare Aqueous Phase (Water + this compound) B->C D Combine Phases with High-Shear Homogenization C->D E Cool with Gentle Stirring D->E F Initial Characterization (Particle Size, Zeta Potential) E->F G Stability Assessment (Visual, Accelerated) F->G

Caption: A typical workflow for preparing and evaluating an oil-in-water emulsion using this compound as a co-emulsifier.

TroubleshootingLogic cluster_solutions Potential Solutions Start Emulsion Instability Observed Q1 Type of Instability? Start->Q1 Sol1 Increase Emulsifier Concentration Q1->Sol1 Phase Separation / Coalescence Sol2 Optimize Homogenization (Time/Speed) Q1->Sol2 Inconsistent Particle Size Sol3 Adjust pH of Aqueous Phase Q1->Sol3 Flocculation Sol4 Modify Phase Ratio Sol1->Sol4 Sol5 Control Temperature Sol2->Sol5

Caption: A logical diagram for troubleshooting common emulsion instability issues.

References

Technical Support Center: Overcoming Challenges in Lipase Activity Measurement using Dilaurylglycerosulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing Dilaurylglycerosulfate (DLGS) for lipase (B570770) activity measurement. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to provide direct solutions to common experimental challenges.

Q1: My lipase activity readings are lower than expected or absent. What are the potential causes and solutions?

Several factors can contribute to low or no lipase activity. Consider the following troubleshooting steps:

  • Enzyme Inactivity:

    • Improper Storage: Ensure your lipase enzyme has been stored at the recommended temperature to maintain its activity.

    • Degradation: Repeated freeze-thaw cycles can denature the enzyme. Aliquot your enzyme stock to minimize this.

    • Inhibitors in Sample: Your sample may contain endogenous lipase inhibitors. Try diluting your sample or using a purification step to remove potential inhibitors.

  • Sub-optimal Assay Conditions:

    • Incorrect pH: Lipases have optimal pH ranges. Verify that the pH of your assay buffer is suitable for the specific lipase you are using.

    • Inadequate Temperature: Most lipase assays are performed at 37°C. Ensure your incubator or plate reader is calibrated and maintaining the correct temperature.

    • Missing Cofactors: Some lipases require cofactors like Ca²⁺ for full activity. Check the requirements for your specific enzyme and add necessary cofactors to the assay buffer.

  • Reagent Issues:

    • DLGS Degradation: The DLGS substrate can degrade over time, especially if not stored correctly. Store it protected from light and moisture. A color change in the substrate solution may indicate degradation.

    • Improper Reagent Preparation: Ensure all reagents, including buffers and substrate solutions, are prepared at the correct concentrations.

Q2: I am observing high background noise or a high blank reading in my assay. How can I reduce it?

High background can mask the true signal from lipase activity. Here are some common causes and solutions:

  • Substrate Auto-hydrolysis: DLGS may undergo spontaneous hydrolysis, especially at alkaline pH.

    • Optimize pH: If possible, perform the assay at a more neutral pH to minimize auto-hydrolysis.

    • Subtract Blank: Always include a blank control (without the enzyme) to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your sample readings.

  • Contaminated Reagents:

    • Water Quality: Use high-purity, nuclease-free water to prepare all your reagents.

    • Buffer Contamination: Prepare fresh buffers and filter-sterilize them if necessary.

  • Interfering Substances in the Sample:

    • Hemoglobin and Bilirubin (B190676): If you are using serum or plasma samples, high levels of hemoglobin or bilirubin can interfere with colorimetric or fluorometric readings. Ensure your sample preparation minimizes hemolysis.

    • Glycerol (B35011): Samples containing glycerol can interfere with assays that measure glycerol as a final product.[1] If your assay is based on a coupled reaction detecting glycerol, this is a critical point to consider.

Q3: The results of my lipase assay are not reproducible. What could be the cause of this variability?

Poor reproducibility can stem from various sources. A systematic approach to identifying the cause is essential.

  • Inconsistent Pipetting:

    • Technique: Ensure consistent and accurate pipetting, especially for small volumes of enzyme and substrate.

    • Pipette Calibration: Regularly calibrate your pipettes to ensure accuracy.

  • Temperature Fluctuations:

    • Incubation: Ensure a stable and uniform temperature during the incubation period. Use a water bath or a calibrated incubator.

    • Reagent Temperature: Allow all reagents to equilibrate to the assay temperature before starting the reaction.

  • Inhomogeneous Reaction Mixture:

    • Mixing: Gently but thoroughly mix the reaction components upon addition of the enzyme. Avoid vigorous vortexing that could denature the enzyme.

    • Substrate Precipitation: DLGS, being a lipid-like molecule, may not be fully soluble in aqueous buffers. Ensure it is completely dissolved, potentially with the help of a suitable detergent as specified in the assay protocol.

  • Timing Inconsistencies:

    • Reaction Time: Adhere strictly to the specified incubation times for all samples.

    • Reading Time: For kinetic assays, ensure that readings are taken at consistent intervals.

Q4: How can I be sure that the activity I am measuring is specific to lipase?

Ensuring the specificity of your assay is crucial for accurate results.

  • Use of Specific Inhibitors: Include a control with a known lipase inhibitor (e.g., orlistat) to confirm that the observed activity is indeed from lipase. A significant reduction in signal in the presence of the inhibitor would indicate lipase-specific activity.

  • Heat Inactivation: As a control, pre-heat a sample of your enzyme at a temperature known to denature it (e.g., 95-100°C for 5-10 minutes). This heat-inactivated sample should show no or negligible activity.

  • Substrate Specificity: If possible, test your enzyme with other non-lipase substrates to ensure it does not exhibit esterase or other hydrolytic activities that might interfere with the assay.

Quantitative Data Summary

For effective troubleshooting, it's important to understand the potential impact of various interfering substances. The following table summarizes common interferents and their potential effects on lipase assays.

Interfering SubstancePotential EffectRecommended Action
Hemoglobin Can interfere with colorimetric/fluorometric readings.Avoid hemolysis during sample collection and preparation.
Bilirubin Can interfere with colorimetric/fluorometric readings.Use appropriate sample blanks to correct for background absorbance/fluorescence.
Triglycerides High concentrations (>300 mg/dL) can negatively affect the assay.[2]Dilute samples with high triglyceride content.
Glycerol Falsely elevates lipase activity in assays measuring glycerol production.[1]Use an assay method that does not rely on glycerol detection if samples contain glycerol.
Certain Drugs Morphine and some cholinergic drugs may increase serum lipase levels in vivo.[2]Be aware of the medication history of the sample source.
Detergents May be present in sample preparations and can affect the substrate emulsion.Ensure compatibility of any detergents in your sample with the assay conditions.

Experimental Protocols

A generalized protocol for a colorimetric lipase assay using a DLGS-like substrate is provided below. Please note that specific concentrations and incubation times may need to be optimized for your particular enzyme and experimental setup.

Principle: The lipase substrate, this compound (or a similar chromogenic substrate like 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin)-ester), is hydrolyzed by lipase. This reaction releases a chromogenic or fluorogenic compound, and the rate of its formation is proportional to the lipase activity in the sample. The increase in absorbance or fluorescence is monitored over time.

Materials:

  • Lipase enzyme (standard or sample)

  • This compound (DLGS) substrate

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Cofactors (e.g., CaCl₂) if required

  • Microplate reader or spectrophotometer

  • 96-well microplate (clear for colorimetric, black for fluorometric)

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer at the desired pH and concentration.

    • If required, add cofactors like CaCl₂ to the Assay Buffer.

    • Prepare the DLGS substrate solution in an appropriate solvent as recommended by the manufacturer. It may require a detergent for proper emulsification. Protect from light.

  • Assay Setup:

    • Add Assay Buffer to each well of the 96-well plate.

    • Add the lipase standard or sample to the appropriate wells.

    • Include a blank control for each sample containing the sample but no substrate, and a substrate blank containing the substrate but no enzyme.

  • Initiate Reaction:

    • Add the DLGS substrate solution to all wells to start the reaction.

    • Mix gently but thoroughly.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for your lipase (e.g., 37°C).

    • Measure the absorbance or fluorescence at regular intervals (for a kinetic assay) or after a fixed incubation time (for an endpoint assay) at the appropriate wavelength for the released chromophore/fluorophore.

  • Data Analysis:

    • Calculate the rate of change in absorbance/fluorescence over time (ΔOD/min or ΔRFU/min).

    • Subtract the rate of the blank from the sample rates.

    • Use a standard curve generated with a known concentration of lipase to determine the activity in your samples.

Visualizations

The following diagrams illustrate key workflows and concepts in lipase activity measurement.

Lipase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Reaction_Setup Reaction Setup (Plate Loading) Reagent_Prep->Reaction_Setup Sample_Prep Sample Preparation (Dilution, Purification) Sample_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature) Reaction_Setup->Incubation Measurement Signal Measurement (Absorbance/Fluorescence) Incubation->Measurement Data_Processing Data Processing (Blank Subtraction) Measurement->Data_Processing Calculation Activity Calculation (Standard Curve) Data_Processing->Calculation Interpretation Result Interpretation Calculation->Interpretation

A generalized workflow for a lipase activity assay.

Troubleshooting_Logic cluster_low_activity Low/No Activity cluster_high_background High Background cluster_irreproducible Poor Reproducibility Start Problem Encountered Enzyme_Issue Check Enzyme (Storage, Activity) Start->Enzyme_Issue Low Signal Auto_Hydrolysis Address Auto-hydrolysis (Optimize pH, Use Blank) Start->Auto_Hydrolysis High Blank Pipetting Verify Pipetting (Technique, Calibration) Start->Pipetting Variable Results Condition_Issue Check Conditions (pH, Temp, Cofactors) Enzyme_Issue->Condition_Issue Reagent_Issue Check Reagents (Substrate Integrity) Condition_Issue->Reagent_Issue Contamination Check for Contamination (Reagents, Water) Auto_Hydrolysis->Contamination Interference Assess Sample Interference (Hemolysis, etc.) Contamination->Interference Temp_Control Ensure Temp. Stability Pipetting->Temp_Control Mixing Standardize Mixing Temp_Control->Mixing

A logical troubleshooting guide for common lipase assay issues.

References

Effect of pH and temperature on Dilaurylglycerosulfate stability

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of Dilaurylglycerosulfate in aqueous solutions?

A1: The primary factors influencing the stability of this compound are pH and temperature. Like other alkyl sulfates, it is susceptible to hydrolysis, which is the main degradation pathway. This hydrolysis is catalyzed by both acidic and alkaline conditions.

Q2: How does pH impact the stability of this compound?

A2: this compound is most stable in neutral pH conditions.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs, leading to the cleavage of the sulfate (B86663) group from the glycerol (B35011) backbone. This results in the formation of lauryl alcohol, glycerol, and sulfuric acid. The rate of hydrolysis increases as the pH decreases.

  • Alkaline Conditions (pH > 10): Alkaline-catalyzed hydrolysis is also a significant degradation pathway. In the presence of strong bases, the ester linkage can be cleaved.

  • Neutral Conditions (pH 6-8): The rate of hydrolysis is at its minimum in this range, leading to the greatest stability.

Q3: What is the effect of temperature on the stability of this compound?

A3: Increased temperature accelerates the rate of hydrolysis and degradation of this compound at all pH levels. The effect is more pronounced in acidic and alkaline solutions. For long-term storage, it is recommended to keep this compound solutions at refrigerated temperatures (2-8°C). At elevated temperatures, such as those used in some processing or accelerated stability studies, significant degradation can occur.

Q4: What are the degradation products of this compound?

A4: The primary degradation products from hydrolysis are expected to be:

  • Dilaurylglycerol

  • Monolaurylglycerol

  • Glycerol

  • Lauryl alcohol

  • Sulfate ions

Q5: Are there any visible signs of this compound degradation?

A5: While visual inspection may not always be a reliable indicator, signs of degradation can include a change in the appearance of the solution, such as turbidity or precipitation, and a decrease in pH over time due to the formation of sulfuric acid in unbuffered solutions. For a definitive assessment, analytical methods are necessary.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of activity or performance in a formulation over time. Degradation of this compound due to hydrolysis.1. Verify the pH of your formulation and adjust to a neutral range (pH 6-8) if possible. 2. Store the formulation at a lower temperature. 3. Consider the inclusion of a buffering agent to maintain a stable pH. 4. Perform a stability study to determine the shelf-life under your specific storage conditions.
Unexpected decrease in the pH of an unbuffered solution containing this compound. Acid-catalyzed hydrolysis is occurring, releasing sulfuric acid.1. This is a sign of degradation. Buffer the solution to a neutral pH to improve stability. 2. Store the solution at a lower temperature to slow down the hydrolysis rate.
Inconsistent results in experiments using this compound solutions. Degradation of stock solutions leading to variable concentrations of the active surfactant.1. Prepare fresh this compound solutions for each experiment, especially if working with low concentrations. 2. If storing stock solutions, keep them refrigerated and for a limited time. Validate the stability of your stock solutions over your intended storage period. 3. Aliquot stock solutions to minimize freeze-thaw cycles if frozen storage is used.
Precipitate forms in the solution upon storage. This could be due to the degradation products having lower solubility or crystallization of the surfactant at low temperatures.1. Analyze the precipitate to identify its composition. 2. If it is a degradation product, follow the steps to improve stability. 3. If it is crystallization of the surfactant, gentle warming and mixing may redissolve it. However, be aware that elevated temperatures can accelerate degradation. Determine the critical temperature for crystallization for your specific formulation.

Data on Stability of Related Alkyl Sulfates

Since direct quantitative data for this compound is unavailable, the following table summarizes the general stability behavior of alkyl sulfates based on existing literature.

ParameterConditionEffect on StabilityReference Compound(s)
pH Acidic (e.g., pH 3)Decreased stability due to acid-catalyzed hydrolysis.Monoalkyl sulfates[1]
Neutral (e.g., pH 7)Optimal stability; minimal hydrolysis.Monoalkyl sulfates[1]
Alkaline (e.g., pH 10)Decreased stability due to alkaline-catalyzed hydrolysis.Monoalkyl sulfates[1]
Temperature Low (e.g., 4°C)Increased stability; slower degradation rates.Sodium Lauryl Sulfate (SLS)
Room Temperature (e.g., 25°C)Moderate stability; degradation may occur over extended periods.Sodium Lauryl Sulfate (SLS)
High (e.g., >40°C)Decreased stability; accelerated hydrolysis.Sodium Lauryl Sulfate (SDS)[2]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Aqueous Solution

Objective: To evaluate the stability of this compound under accelerated temperature and various pH conditions.

Materials:

  • This compound

  • Purified water

  • Buffer solutions (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, borate (B1201080) for alkaline pH)

  • pH meter

  • Temperature-controlled chambers/ovens

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1% w/v).

    • Prepare buffered solutions at different pH values (e.g., pH 4, 7, and 9).

    • Dilute the this compound stock solution with each buffer to obtain the final desired concentration for the study.

  • Stability Setup:

    • Aliquot the buffered this compound solutions into sealed vials.

    • Place sets of vials in temperature-controlled chambers at various temperatures (e.g., 25°C, 40°C, and 60°C).

    • Include a control set stored at a low temperature (e.g., 4°C).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove vials from each condition.

    • Allow the vials to equilibrate to room temperature.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any major degradation products.

    • Measure the pH of the solutions at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics, plot ln[concentration] vs. time).

    • Use the Arrhenius equation to evaluate the temperature dependence of the degradation.

Visualizations

Hydrolysis_Pathway cluster_conditions Conditions cluster_reaction Degradation Pathway Acidic_pH Acidic pH (H+ catalysis) Hydrolysis Hydrolysis (Cleavage of Sulfate Ester) Acidic_pH->Hydrolysis Alkaline_pH Alkaline pH (OH- catalysis) Alkaline_pH->Hydrolysis High_Temp High Temperature High_Temp->Hydrolysis Accelerates DGS This compound DGS->Hydrolysis Products Degradation Products: - Dilaurylglycerol - Monolaurylglycerol - Glycerol - Lauryl Alcohol - Sulfate Ions Hydrolysis->Products

Caption: General hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Experiment Shows Inconsistent Results Check_Solution Check Age and Storage of this compound Solution Start->Check_Solution Is_Fresh Is the solution freshly prepared? Check_Solution->Is_Fresh Prepare_Fresh Prepare a fresh solution Is_Fresh->Prepare_Fresh No Check_pH Measure pH of the solution Is_Fresh->Check_pH Yes Prepare_Fresh->Check_pH Is_Neutral Is pH in the 6-8 range? Check_pH->Is_Neutral Adjust_pH Adjust pH to neutral and consider buffering Is_Neutral->Adjust_pH No Check_Temp Check Storage Temperature Is_Neutral->Check_Temp Yes Adjust_pH->Check_Temp Is_Cold Is it stored at 2-8°C? Check_Temp->Is_Cold Store_Cold Store solution at 2-8°C Is_Cold->Store_Cold No Re_run Re-run Experiment Is_Cold->Re_run Yes Store_Cold->Re_run

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Enhancing the reproducibility of assays containing Dilaurylglycerosulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of assays containing Dilaurylglycerosulfate (DLGS). DLGS is an anionic surfactant and emulsifying agent used in various biochemical assays, particularly in diagnostic tests for lipase (B570770) activity.[1][2] Its amphiphilic nature allows it to reduce surface tension and emulsify substrates, but it can also introduce variability if not used correctly.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLGS) and why is it used in my assay?

A1: this compound is an anionic surfactant and co-emulsifier.[1][2] It is used in certain assays, such as lipase determination, to create a stable emulsion of a lipid substrate in an aqueous solution.[2] This provides the enzyme with consistent access to its substrate, which is crucial for reliable and reproducible measurements.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiment?

A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form aggregates called micelles.[3] Below the CMC, surfactants exist as individual molecules (monomers). Above the CMC, additional surfactant molecules will predominantly form micelles.[3] Operating near the CMC is often recommended to solubilize lipids without causing significant protein denaturation.[4] Exceeding the CMC can sometimes lead to inhibition of enzyme activity or interference with protein quantification assays.[4][5]

Q3: Can DLGS interfere with other components in my assay?

A3: Yes. Like many detergents, DLGS can interact with various components of an assay. It has the potential to denature proteins, including the enzyme you are studying, which can affect their structure and function.[1] It can also interfere with common protein quantification methods, such as Coomassie blue (Bradford) and bicinchoninic acid (BCA) assays, leading to inaccurate concentration measurements.[6][7]

Q4: How should I prepare and store DLGS solutions?

A4: DLGS is typically supplied as a powder.[2] Solutions should be prepared in the appropriate assay buffer. Gentle warming may be necessary to aid dissolution. To avoid foaming, which can indicate denaturation of proteins or inaccurate pipetting, mix solutions gently without vigorous vortexing or shaking.[8] For storage, it is recommended to keep DLGS at +2 to +8°C, where it is stable for up to 12 months.[2]

Troubleshooting Guide

Issue 1: High Variability Between Replicates
Possible Cause Suggested Solution
Inconsistent Emulsion Ensure thorough but gentle mixing of the DLGS-containing substrate solution before aliquoting into assay wells. Avoid introducing bubbles.
Pipetting Errors Use calibrated pipettes and reverse pipetting techniques for viscous solutions containing detergents to ensure accurate dispensing.
Precipitation of DLGS Confirm that the DLGS concentration is compatible with the buffer composition and temperature. Some detergents can precipitate at low temperatures or in the presence of certain salts.
Enzyme Adsorption to Surfaces In some cases, low concentrations of a mild detergent can prevent enzymes from adsorbing to plastic surfaces, which can otherwise lead to loss of activity and poor reproducibility.[9] Ensure your DLGS concentration is optimized for this purpose without being detrimental to the enzyme.
Issue 2: Lower Than Expected Enzyme Activity
Possible Cause Suggested Solution
Enzyme Denaturation The concentration of DLGS may be too high, leading to the denaturation of your enzyme.[1] Perform a concentration-response curve to determine the optimal DLGS concentration that provides a stable substrate emulsion without significantly inhibiting the enzyme.
Substrate Unavailability If the DLGS concentration is too far below the CMC, the lipid substrate may not be properly emulsified, leading to reduced enzyme access and lower apparent activity.
Incorrect Buffer pH The addition of a charged surfactant like DLGS can sometimes slightly alter the pH of the assay buffer. Verify the pH of the final reaction mixture.
Inhibition Above CMC For some enzyme systems, surfactant concentrations above the CMC can lead to decreased activity due to aggregation effects that may limit substrate availability or alter enzyme conformation.[5]
Issue 3: Inaccurate Protein Concentration Measurements
Possible Cause Suggested Solution
Interference with Dye-Binding Assays Detergents like DLGS can interfere with Bradford assays by interacting with the Coomassie dye, leading to a false positive signal.[6][7]
Interference with Copper-Based Assays Anionic surfactants can interfere with BCA and Lowry assays.[7][10]
Use a Detergent-Compatible Assay Several commercially available protein assays are formulated to be compatible with detergents. Consider using one of these for your samples containing DLGS.
Sample Dilution or Precipitation Diluting the sample to reduce the detergent concentration below the interference threshold may be an option.[7] Alternatively, protein precipitation (e.g., with trichloroacetic acid) can be used to separate the protein from the interfering detergent before quantification.[7]

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValueReference
Chemical Formula C₂₇H₅₆O₆S[2]
Molecular Weight 508.8 g/mol [2]
Primary Application Co-emulsifier in lipase diagnostic tests[2]
Type Anionic Surfactant[1]

Table 2: Critical Micelle Concentration (CMC) of Common Anionic Surfactants

SurfactantCMC in Water (approximate)Reference
Sodium Octyl Sulfate130 mM[3]
Sodium Dodecyl Sulfate (SDS)8.3 mM[3]
Sodium Tetradecyl Sulfate2.1 mM[3]

Experimental Protocols & Methodologies

Protocol: General Lipase Activity Assay using a DLGS-based Emulsion

This protocol describes a general workflow for measuring lipase activity where DLGS is used as a co-emulsifier.

  • Preparation of Substrate Emulsion:

    • Prepare the assay buffer (e.g., Tris-HCl, pH 8.0).

    • Weigh the appropriate amount of DLGS powder and the lipase substrate (e.g., a triacylglycerol).

    • Disperse the DLGS and substrate in the assay buffer. Gentle warming and sonication may be required to form a stable, homogenous emulsion. The final concentration of DLGS should be optimized for the specific assay.

  • Enzyme Preparation:

    • Prepare a stock solution of the lipase enzyme in a suitable buffer.

    • Create serial dilutions of the enzyme to determine the linear range of the assay.

  • Assay Procedure:

    • Pipette the substrate emulsion into the wells of a microtiter plate.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme solution to the wells.

    • Monitor the reaction progress over time. The method of detection will depend on the substrate used (e.g., a colorimetric or fluorometric product).

    • Record the rate of product formation (e.g., change in absorbance or fluorescence per minute).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

    • Plot the reaction velocity against the enzyme concentration to ensure the assay is in the linear range.

    • Determine the specific activity of the enzyme under the assay conditions.

Visualizations

experimental_workflow Figure 1: Lipase Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Buffer Prepare Buffer Prepare Substrate Emulsion (with DLGS) Prepare Substrate Emulsion (with DLGS) Prepare Buffer->Prepare Substrate Emulsion (with DLGS) Prepare Enzyme Dilutions Prepare Enzyme Dilutions Prepare Buffer->Prepare Enzyme Dilutions Aliquot Substrate Emulsion Aliquot Substrate Emulsion Prepare Substrate Emulsion (with DLGS)->Aliquot Substrate Emulsion Add Enzyme to Initiate Reaction Add Enzyme to Initiate Reaction Prepare Enzyme Dilutions->Add Enzyme to Initiate Reaction Pre-incubate at Assay Temperature Pre-incubate at Assay Temperature Aliquot Substrate Emulsion->Pre-incubate at Assay Temperature Pre-incubate at Assay Temperature->Add Enzyme to Initiate Reaction Monitor Reaction Progress Monitor Reaction Progress Add Enzyme to Initiate Reaction->Monitor Reaction Progress Calculate Reaction Velocity Calculate Reaction Velocity Monitor Reaction Progress->Calculate Reaction Velocity Determine Linearity and Specific Activity Determine Linearity and Specific Activity Calculate Reaction Velocity->Determine Linearity and Specific Activity

Caption: Figure 1: Lipase Assay Experimental Workflow

troubleshooting_flowchart Figure 2: Troubleshooting Reproducibility Issues start High Variability in Assay Results q1 Is emulsion consistent? start->q1 a1_yes Check pipetting and mixing q1->a1_yes No q2 Is enzyme activity lower than expected? q1->q2 Yes a1_yes->q2 a2_yes Optimize DLGS concentration (Test for denaturation) q2->a2_yes Yes q3 Are protein measurements inconsistent? q2->q3 No a2_yes->q3 a3_yes Use detergent-compatible protein assay q3->a3_yes Yes end Improved Reproducibility q3->end No a3_yes->end

Caption: Figure 2: Troubleshooting Reproducibility Issues

References

Dilaurylglycerosulfate purity issues and their impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dilaurylglycerosulfate. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to product purity and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a detergent used as a co-emulsifier in diagnostic tests, particularly for the determination of lipase (B570770) activity.[1] It helps to create a stable emulsion of a lipid substrate in an aqueous solution, which is essential for the lipase enzyme to access and hydrolyze the substrate.

Q2: What are the typical purity specifications for commercial this compound?

Commercially available this compound for diagnostic use typically has a purity of ≥90% based on carbon elemental analysis. Other specifications may include limits on water content (e.g., ≤5%).[1]

Q3: What are the potential impurities in this compound and where do they come from?

Impurities can arise from the synthesis process or degradation over time. Potential impurities include:

  • Unreacted Starting Materials: Residual glycerol (B35011) and lauryl alcohol.

  • Synthesis Byproducts: Monolaurylglycerol, inorganic salts (e.g., sodium sulfate) from the sulfation and neutralization steps, and diacylglycerols.[2]

  • Degradation Products: Free lauric acid due to hydrolysis of the ester bonds, which can be accelerated by improper storage conditions (e.g., high temperature, non-neutral pH).[3]

Q4: How can I determine the purity of my this compound lot?

Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is effective for separating and quantifying non-volatile lipids like mono-, di-, and triglycerides that may be present as impurities.[4][5] Gas Chromatography (GC) can also be used, and other methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can help elucidate the structure of unknown impurities.[6]

Troubleshooting Guide

Issue 1: Inconsistent or Low Lipase Activity in Assays

You may observe batch-to-batch variability in your lipase assay results, or lower than expected enzyme activity.

Possible Cause 1: Impurities in this compound

Impurities can significantly affect the performance of the lipase assay by altering the properties of the substrate emulsion or by directly inhibiting the enzyme.

  • Suggested Solution:

    • Check the Certificate of Analysis (CoA): Review the purity specifications for your lot of this compound.

    • Qualify New Lots: Before using a new lot in critical experiments, perform a side-by-side comparison with a previous lot that gave good results.

    • Consider Purity Analysis: If you suspect purity issues, consider analytical testing (e.g., HPLC-ELSD) to identify and quantify potential impurities.

    • Impact of Ionic Impurities: Residual salts (e.g., chlorides, sulfates) are a known issue. High salt concentrations can decrease lipase activity by altering the enzyme's conformation or its binding to the lipid droplets.[7][8]

Possible Cause 2: Sub-optimal Emulsion

The quality of the emulsion is critical. If the substrate is not properly emulsified, the lipase cannot function efficiently.

  • Suggested Solution:

    • Optimize Sonication/Homogenization: Ensure the sonication or homogenization step in your protocol is sufficient to create a fine, stable micro-emulsion.[9]

    • Visual Inspection: The emulsion should appear homogenous and stable. The presence of visible oil droplets or rapid phase separation indicates a problem.

    • Concentration of Co-emulsifier: The concentration of this compound is critical. Too little may not form a stable emulsion, while an excessive concentration of surfactants can inhibit lipase activity by displacing the enzyme from the oil-water interface.[10]

Issue 2: High Background Signal or Spontaneous Substrate Degradation

You may observe a high rate of signal generation in your negative control wells (no enzyme).

  • Possible Cause:

    • Substrate Instability: The chromogenic or fluorogenic substrate may be unstable and prone to spontaneous hydrolysis, especially at non-optimal pH.[11] The presence of certain impurities might catalyze this degradation.

    • Contamination: Reagents, buffers, or the sample itself may be contaminated with other enzymes that can act on the substrate.

  • Suggested Solution:

    • pH Control: Ensure the pH of your assay buffer is within the stable range for the substrate. Run a "no-enzyme" control for the duration of the assay to measure the rate of spontaneous hydrolysis.[11]

    • Fresh Reagents: Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles.

    • Use Nuclease-Free Water: Prepare all buffers and solutions with high-purity, nuclease-free water to minimize the risk of enzymatic contamination.

Data on Purity and its Potential Impact

The precise quantitative impact of specific impurities is often proprietary or not widely published. However, based on the principles of enzyme kinetics and surface chemistry, the following table summarizes the expected impact of common impurity classes on a typical colorimetric lipase assay.

Impurity ClassPotential SourceExpected Impact on Lipase AssayTypical Concentration in <95% Pure Reagent
Residual Salts (e.g., NaCl, Na₂SO₄) Synthesis (Neutralization)Decreased enzyme activity; can disrupt enzyme-substrate binding.[7]1-5%
Monolaurylglycerol Synthesis (Incomplete reaction)Alters emulsion properties; may compete with substrate at the interface.2-8%
Free Lauric Acid Degradation (Hydrolysis)Can lower the pH of the assay medium and alter micelle properties.[12]1-3%
Glycerol Synthesis (Starting material)Generally low impact at low concentrations, but high levels could alter viscosity.< 2%

Experimental Protocols

Protocol: Quality Control of this compound using HPLC-ELSD

This method is for the analysis of impurities like mono- and diglycerides.

  • Column: Zorbax silica (B1680970) column (250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of hexane, isopropanol (B130326) (IPA), and ethyl acetate.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve a known quantity of this compound in the initial mobile phase solvent.

  • Analysis: Inject the sample and analyze the chromatogram for peaks corresponding to mono-, di-, and triglycerides by comparing retention times with known standards.[5] Quantify based on peak area.

Protocol: Colorimetric Lipase Activity Assay

This protocol is adapted from a method using a chromogenic substrate similar to those used with this compound.[13][14]

  • Reagent Preparation:

    • Assay Buffer: 50 mM MES-NaOH buffer, pH 6.5.

    • Substrate Emulsion (Reagent 1): Prepare a stabilized micro-emulsion containing a chromogenic lipase substrate (e.g., 1,2-O-dilaurylrac-glycero-3-glutaric acid-(6'-methyl-resorufin)-ester), this compound as the co-emulsifier, colipase, bile acids, and calcium ions in the assay buffer. This solution is often turbid.[13]

    • Enzyme Solution: Dilute lipase standard and test samples in an appropriate ice-cold buffer.

  • Assay Procedure:

    • Pre-incubate the substrate emulsion and samples to the reaction temperature (e.g., 37°C).

    • Set a spectrophotometer to 0 absorbance at 580 nm with distilled water.

    • In a cuvette, add the substrate emulsion.

    • Add a small volume of the sample (e.g., 10 µL) to the cuvette and mix gently.

    • Start a timer and incubate for exactly 1 minute. Record the initial absorbance.

    • Continue to record absorbance readings at 1-minute intervals for a set period (e.g., 5 minutes).

  • Calculation:

    • Calculate the average change in absorbance per minute (ΔA/min).

    • Subtract the ΔA/min of a blank (no enzyme) from the sample values.

    • Determine lipase activity based on a standard curve or using the molar extinction coefficient of the resulting chromophore (e.g., methylresorufin).[13]

Visualizations

Lipase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent1 Prepare Substrate Emulsion with DGS Incubate Pre-incubate Reagents at 37°C Reagent1->Incubate Reagent2 Prepare Lipase Standard & Samples Reagent2->Incubate Mix Mix Substrate and Sample Incubate->Mix Read Measure Absorbance (e.g., 580 nm) Mix->Read Calculate Calculate Rate (ΔA/min) Read->Calculate Determine Determine Lipase Activity (U/mL) Calculate->Determine

Caption: Workflow for a typical colorimetric lipase assay.

Troubleshooting_Tree Start Inconsistent or Low Lipase Activity Q1 Is the emulsion stable and homogenous? Start->Q1 A1_Yes Check for Enzyme Inhibition Q1->A1_Yes Yes A1_No Optimize Emulsification (Sonication, DGS Conc.) Q1->A1_No No Q2 Are there high levels of residual salts? A1_Yes->Q2 A2_Yes Source new lot of DGS with lower salt content Q2->A2_Yes Yes A2_No Investigate other impurities (e.g., monolaurylglycerol) Q2->A2_No No Q3 Is the enzyme or substrate degraded? A2_No->Q3 A3_Yes Use fresh reagents, check storage conditions Q3->A3_Yes Yes A3_No Verify assay parameters (pH, temp, cofactors) Q3->A3_No No

Caption: Troubleshooting decision tree for lipase assay issues.

Assay_Mechanism Substrate Chromogenic Substrate (in lipid droplet) Emulsion Stable Micro-emulsion Substrate->Emulsion DGS This compound (Co-emulsifier) DGS->Emulsion Lipase Lipase Enzyme Emulsion->Lipase provides interface for Products Intermediate + Chromophore Lipase->Products hydrolyzes Signal Colorimetric Signal (Absorbance at 580nm) Products->Signal generates

Caption: Mechanism of the colorimetric lipase assay.

References

Validation & Comparative

A Comparative Guide to Co-emulsifiers in Lipase Assays: Positioning Dilaurylglycerosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of lipase (B570770) activity is paramount in various fields, from basic research to drug development. The choice of co-emulsifier in the assay system is a critical factor that can significantly influence enzyme performance and, consequently, the experimental outcome. This guide provides a comparative overview of commonly used co-emulsifiers for lipase assays, with a special focus on the potential utility of anionic surfactants like Dilaurylglycerosulfate.

The Crucial Role of Co-emulsifiers in Lipase Assays

Lipases are enzymes that catalyze the hydrolysis of triglycerides at the oil-water interface. To facilitate this reaction in an in vitro setting, the lipid substrate is typically dispersed in an aqueous medium to form an emulsion. Co-emulsifiers, or surfactants, are essential for creating and stabilizing these emulsions, thereby providing a large surface area for the lipase to act upon. The properties of the co-emulsifier can modulate lipase activity through various mechanisms, including effects on the enzyme's conformational state and the accessibility of the substrate.

Comparison of Common Co-emulsifiers

The selection of a co-emulsifier can dramatically impact lipase activity. Surfactants are broadly categorized into non-ionic, anionic, cationic, and zwitterionic types. Non-ionic and anionic surfactants are most frequently employed in lipase assays.

Non-ionic Co-emulsifiers:

  • Examples: Polysorbates (e.g., Tween 80) and polyoxyethylene derivatives (e.g., Triton X-100).

  • Mechanism of Action: These surfactants are generally considered mild and are effective at creating stable emulsions without significantly denaturing the enzyme. At low concentrations, they can enhance lipase activity by increasing the interfacial area of the substrate.[1]

  • Performance: Tween 80 and Triton X-100 are widely used and have been shown to be effective in colorimetric lipase assays.[2] However, at higher concentrations, they can also exhibit inhibitory effects.[3]

Anionic Co-emulsifiers:

  • Examples: Sodium dodecyl sulfate (B86663) (SDS) or sodium lauryl sulfate (SLS), and bile salts.

  • Mechanism of Action: Anionic surfactants can interact with lipases through electrostatic and hydrophobic interactions.[4] For some lipases, such as that from Candida paralipolytica, anionic surfactants like bile salts are essential activators.[5] They can induce conformational changes that favor the active state of the enzyme.

  • Performance: The effect of anionic surfactants is highly dependent on the specific lipase and the concentration of the surfactant. For instance, sodium lauryl sulfate has been shown to activate the lipase from Candida paralipolytica at low concentrations but inhibit it at concentrations above 0.1%.[5] Conversely, SDS has been reported to inhibit the activity of Candida rugosa lipase, likely through competition for the enzyme's active site.[6]

Positioning this compound

Expected Performance of this compound:

  • Potential for Activation: At optimal concentrations, it may act as an activator for certain lipases, similar to the effect of SLS on Candida paralipolytica lipase.[5]

  • Risk of Inhibition: At higher concentrations, it is likely to cause inhibition, a common characteristic of anionic surfactants due to their potential to denature proteins or compete with the substrate.[5][6]

The optimal concentration for this compound would need to be empirically determined for each specific lipase and assay condition.

Quantitative Data Summary

The following table summarizes the observed effects of various co-emulsifiers on lipase activity based on available literature. The performance of this compound is extrapolated based on the behavior of similar anionic surfactants.

Co-emulsifierTypeLipase SourceObserved Effect on ActivityOptimal Concentration RangeReference(s)
Tween 80 Non-ionicRecombinant dog gastric lipaseEnhancement~0.01% (w/w)[2]
Triton X-100 Non-ionicMultiple microbial sourcesGenerally enhances, but can inhibitVaries[3]
Sodium Lauryl Sulfate (SLS) AnionicCandida paralipolyticaActivation at low conc., inhibition at high conc.< 0.1% (w/v)[5]
Sodium Lauryl Sulfate (SLS) AnionicCandida rugosaInhibition-[6]
Gum Arabic Anionic PolysaccharideMultiple microbial sourcesMinimal effect, good stabilizer0.1% (w/w)[3]
This compound Anionic(Hypothesized)Likely concentration-dependent activation/inhibitionTo be determined-

Experimental Protocols

To empirically compare the performance of this compound with other co-emulsifiers, a standardized lipase assay protocol should be followed. Below is a general methodology based on a colorimetric assay.

Objective:

To compare the effect of this compound, Tween 80, and Triton X-100 on the activity of a target lipase.

Materials:
  • Target Lipase solution

  • Substrate: p-nitrophenyl butyrate (B1204436) (pNPB)

  • Co-emulsifiers: this compound, Tween 80, Triton X-100

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Organic solvent for substrate (e.g., isopropanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of each co-emulsifier (e.g., 1% w/v) in the buffer solution.

    • Prepare a series of dilutions for each co-emulsifier to test a range of concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).

    • Prepare a stock solution of the substrate pNPB in the organic solvent (e.g., 10 mM).

  • Assay Setup:

    • In each well of the microplate, add:

      • Buffer solution

      • Co-emulsifier solution to achieve the desired final concentration.

      • Lipase solution (a fixed amount).

    • Pre-incubate the plate at the optimal temperature for the lipase (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Add the pNPB substrate solution to each well to start the reaction.

    • Immediately place the microplate in the reader.

  • Measurement:

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes). The increase in absorbance corresponds to the release of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each co-emulsifier concentration from the linear portion of the absorbance vs. time plot.

    • Plot the relative lipase activity (as a percentage of the maximum activity) against the co-emulsifier concentration to determine the optimal concentration for each.

    • Compare the maximum activity achieved with each co-emulsifier.

Visualizing the Experimental Workflow

Lipase_Assay_Workflow prep Reagent Preparation (Buffer, Substrate, Co-emulsifiers) setup Assay Setup in Microplate (Buffer + Co-emulsifier + Lipase) prep->setup preinc Pre-incubation (e.g., 37°C for 5 min) setup->preinc init Reaction Initiation (Add pNPB Substrate) preinc->init measure Kinetic Measurement (Absorbance at 405 nm) init->measure analyze Data Analysis (Calculate V₀, Plot Activity vs. Conc.) measure->analyze compare Compare Co-emulsifier Performance analyze->compare

Caption: Workflow for comparing co-emulsifier performance in a lipase assay.

Logical Relationship of Surfactant Effects on Lipase Activity

Surfactant_Effects surfactant Co-emulsifier (Surfactant) concentration Concentration surfactant->concentration activation Activation (Favorable conformational change, increased substrate access) surfactant->activation inhibition Inhibition (Denaturation, Substrate competition) surfactant->inhibition low_conc Low Concentration concentration->low_conc high_conc High Concentration concentration->high_conc lipase Lipase Enzyme lipase->activation lipase->inhibition low_conc->activation high_conc->inhibition

Caption: Concentration-dependent effects of surfactants on lipase activity.

Conclusion

The choice of co-emulsifier is a critical parameter in designing a robust and reliable lipase assay. While non-ionic surfactants like Tween 80 and Triton X-100 are widely used for their mild nature, anionic surfactants can offer the potential for lipase activation, albeit with a higher risk of inhibition at supra-optimal concentrations. Based on the behavior of the structurally similar sodium lauryl sulfate, this compound is a promising candidate for use as a co-emulsifier in lipase assays, particularly for lipases that are activated by anionic surfactants. However, due to the lack of direct comparative data, it is imperative that its effect on the specific lipase of interest be empirically determined and optimized. The experimental protocol provided in this guide offers a framework for conducting such comparative studies, enabling researchers to select the most appropriate co-emulsifier to achieve accurate and reproducible results.

References

A Comparative Guide to Lipase Assay Validation: Featuring the Dilaurylglycerosulfate Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lipase (B570770) assay methodologies, with a special focus on the validation of the 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6′-methylresorufin) ester (DGGR) assay, a chromogenic substrate sometimes referred to by the related compound family "Dilaurylglycerosulfate". The performance of the DGGR assay is compared with other common lipase assays, supported by experimental data to aid researchers in selecting the most suitable method for their applications.

Performance Comparison of Lipase Assay Methods

The selection of a lipase assay is critical and depends on factors such as sensitivity, specificity, and the sample matrix. Below is a summary of quantitative data comparing the DGGR assay with a traditional 1,2-diglyceride (1,2 DiG) based method.

ParameterDGGR Assay1,2-Diglyceride (1,2 DiG) AssayReference
Sensitivity 93%60%[1][2][3]
Specificity 53%73%[1][2][3]
Linearity 8 - 2792 U/LNot explicitly stated[1][2][3]
Within-run CV <3%Not explicitly stated[1][2][3]
Within-day CV <3%Not explicitly stated[1][2][3]
Day-to-day CV ≤14%Not explicitly stated[1][2][3]
Interference No significant interference from hemolysis and lipemiaProne to interference from various substances, including glycerol[1][2][3][4]
Reference Interval 8 - 120 U/L30 - 699 U/L[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Here are the protocols for the DGGR lipase assay and a generic colorimetric lipase assay.

DGGR Lipase Assay Protocol

This method is based on the enzymatic cleavage of the chromogenic substrate DGGR by lipase.

Principle:

The DGGR substrate is cleaved by lipase, leading to the formation of an unstable intermediate that spontaneously decomposes to release methylresorufin, a red dye.[5] The rate of color formation is directly proportional to the lipase activity and can be measured spectrophotometrically.

Materials:

  • DGGR substrate solution

  • Assay buffer (alkaline pH)

  • Serum or plasma samples

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation: Prepare the DGGR substrate and assay buffer according to the manufacturer's instructions.

  • Sample Preparation: Serum or plasma samples can typically be used directly or after dilution in the assay buffer.

  • Assay Reaction:

    • Pipette the assay buffer into microplate wells.

    • Add the sample to each well.

    • Initiate the reaction by adding the DGGR substrate solution.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (typically around 580 nm) in kinetic mode. The rate of change in absorbance over time is used to calculate the lipase activity.

General Colorimetric Lipase Assay Protocol (using p-nitrophenyl esters)

This is a widely used method employing synthetic substrates like p-nitrophenyl palmitate (pNPP).

Principle:

Lipase hydrolyzes the p-nitrophenyl ester substrate to release p-nitrophenol, a yellow-colored product, which can be quantified by measuring its absorbance at 405-410 nm.[6]

Materials:

  • p-nitrophenyl ester substrate (e.g., pNPP)

  • Assay Buffer (e.g., Tris-HCl)

  • Emulsifying agent (e.g., gum arabic or Triton X-100)

  • Enzyme solution (sample)

  • Microplate reader or spectrophotometer

Procedure:

  • Substrate Emulsion Preparation: Dissolve the p-nitrophenyl ester in a suitable organic solvent and then emulsify it in the assay buffer containing an emulsifying agent.

  • Assay Reaction:

    • Add the substrate emulsion to a reaction tube or microplate well.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme solution.

  • Measurement: Stop the reaction at a specific time point by adding a stopping reagent (e.g., Na2CO3) or monitor the reaction kinetically by measuring the increase in absorbance at 410 nm.

  • Calculation: Calculate the lipase activity based on a standard curve of p-nitrophenol.

Visualizing the Workflow and Principles

Diagrams can simplify complex experimental workflows and principles. Below are Graphviz diagrams illustrating the DGGR lipase assay workflow and the general principle of colorimetric lipase assays.

DGGR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Reagent Prep Prepare DGGR Substrate & Buffer Mix Mix Buffer & Sample Reagent Prep->Mix Sample Prep Prepare Serum/ Plasma Sample Sample Prep->Mix Initiate Add DGGR Substrate Mix->Initiate Measure Kinetic Absorbance Measurement Initiate->Measure Calculate Calculate Lipase Activity Measure->Calculate

Caption: Workflow of the DGGR Lipase Assay.

Colorimetric_Lipase_Assay_Principle cluster_reactants Reactants cluster_products Products Substrate Chromogenic Substrate (e.g., pNPP) Product1 Colored Product (e.g., p-Nitrophenol) Substrate->Product1 Lipase Product2 Fatty Acid Substrate->Product2 Hydrolysis Lipase Lipase (Enzyme) Measurement Spectrophotometric Measurement Product1->Measurement

Caption: Principle of Colorimetric Lipase Assays.

Alternative Lipase Assay Methods

Beyond the DGGR and p-nitrophenyl ester-based assays, several other methods are available for measuring lipase activity, each with its own advantages and disadvantages.[6]

  • Titrimetric Methods: These classic methods measure the free fatty acids released from a triglyceride substrate by titration with a standard alkali solution.[6][7] They are considered a reference method but can be time-consuming.[8]

  • Turbidimetric Methods: These assays measure the decrease in turbidity of a triglyceride emulsion as it is hydrolyzed by lipase.[9] However, they can be affected by other serum components.[9]

  • Fluorometric Methods: These highly sensitive assays use substrates that release a fluorescent product upon lipase-catalyzed hydrolysis.[6]

  • Immunological Methods: Techniques like ELISA can measure the concentration of a specific lipase protein, independent of its enzymatic activity.[8][9]

  • Conductimetric Methods: These novel techniques measure the change in conductivity of the solution as fatty acids are released from the substrate.[9]

References

Unveiling the Enzymatic Crossroads: A Comparative Guide to the Cross-Reactivity of Dilaurylglycerosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the potential cross-reactivity of Dilaurylglycerosulfate (DLGS) with various classes of enzymes. Due to the limited direct experimental data on DLGS, this guide leverages findings on structurally analogous compounds to predict and understand its potential enzymatic interactions.

This compound (DLGS) is a synthetic molecule featuring a glycerol (B35011) backbone esterified with two lauric acid chains and a sulfate (B86663) group. This unique structure positions it at the crossroads of interaction with two major enzyme families: lipases, which act on ester bonds in lipids, and sulfatases, which hydrolyze sulfate esters. Understanding the potential for cross-reactivity is crucial for its application in various research and pharmaceutical contexts, as off-target enzymatic interactions can lead to unforeseen biological effects.

Predicted Cross-Reactivity Profile of this compound

Based on its structural components, DLGS is predicted to exhibit cross-reactivity primarily with lipases and sulfatases. The presence of two lauryl ester linkages makes it a potential substrate or inhibitor for various lipases. The terminal sulfate group suggests a possible interaction with sulfatases, which are responsible for the cleavage of sulfate esters from a wide array of biological molecules.

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted cross-reactivity, we can draw parallels with well-studied analogous compounds.

Sodium Dodecyl Sulfate (SDS): An Analog for the Sulfated Head Group

Sodium dodecyl sulfate (SDS), a widely used anionic surfactant, shares the dodecyl sulfate moiety with one of the potential breakdown products of DLGS and is known to interact with various enzymes. Studies have shown that SDS can have a complex, concentration-dependent effect on enzyme activity. For instance, SDS has been reported to bind to pancreatic lipase (B570770), leading to its inactivation.[1] The interaction is often cooperative and can be influenced by the presence of other molecules like bile salts.[1] Conversely, some studies have shown that at certain concentrations, SDS can increase the activity of thermoalkalophilic lipases by promoting an active conformation. These findings suggest that the sulfated nature of DLGS could lead to significant interactions with lipases, potentially modulating their activity.

1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin)ester: An Analog for the Diacylglycerol Backbone

The existence and use of 1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin)ester as a chromogenic substrate for lipase activity provides strong evidence that enzymes of this class can recognize and bind to a 1,2-dilaurylglycerol moiety.[2] This commercially available substrate is specifically designed for the determination of lipase activity, indicating that the dilaurylglycerol backbone of DLGS is a viable target for lipase binding and catalysis.

Potential Interaction with Lipases

Given that lipases hydrolyze ester bonds in triglycerides, the two lauryl ester linkages in DLGS make it a prime candidate for lipase interaction. This interaction could manifest in two ways:

  • DLGS as a Substrate: Lipases could catalyze the hydrolysis of one or both lauryl chains, releasing lauric acid and a glycerosulfate backbone. The efficiency of this hydrolysis would depend on the specific lipase and the accessibility of the ester bonds.

  • DLGS as an Inhibitor: The surfactant-like properties of DLGS, similar to SDS, could lead to the inhibition of lipase activity. This could occur through competitive binding to the active site or through denaturation of the enzyme at higher concentrations.

Potential Interaction with Sulfatases

Summary of Predicted Enzyme Interactions with DLGS

Enzyme ClassPredicted Interaction with DLGSBasis for PredictionPotential Outcome
Lipases Substrate or InhibitorPresence of two lauryl ester bonds; structural similarity to known lipase substrates and inhibitors (e.g., SDS).Hydrolysis of lauryl chains or inhibition of lipase activity.
Sulfatases SubstratePresence of a sulfate ester bond; known function of sulfatases.Cleavage of the sulfate group to yield 1,2-dilaurylglycerol.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of DLGS with lipases and sulfatases, the following experimental protocols can be employed.

Lipase Activity Assay

This protocol is designed to determine if DLGS acts as a substrate or inhibitor of a model lipase (e.g., pancreatic lipase).

Materials:

  • Purified lipase

  • This compound (DLGS)

  • p-Nitrophenyl palmitate (pNPP) or a similar chromogenic lipase substrate

  • Tris-HCl buffer (pH 8.0)

  • Microplate reader

Procedure:

  • To test DLGS as a substrate:

    • Prepare a reaction mixture containing Tris-HCl buffer and a known concentration of lipase.

    • Add varying concentrations of DLGS to the reaction mixture.

    • Incubate at 37°C.

    • Monitor the release of lauric acid over time using a suitable detection method (e.g., a coupled enzymatic assay that produces a fluorescent or colorimetric signal).

  • To test DLGS as an inhibitor:

    • Prepare a reaction mixture containing Tris-HCl buffer, a known concentration of lipase, and a fixed concentration of pNPP.

    • Add varying concentrations of DLGS to the reaction mixture.

    • Incubate at 37°C.

    • Monitor the hydrolysis of pNPP by measuring the absorbance at 405 nm over time.

    • A decrease in the rate of pNPP hydrolysis in the presence of DLGS would indicate inhibition.

Sulfatase Activity Assay

This protocol is designed to determine if DLGS can be hydrolyzed by a model sulfatase (e.g., arylsulfatase from Helix pomatia).

Materials:

  • Purified sulfatase

  • This compound (DLGS)

  • p-Nitrophenyl sulfate (pNPS), a chromogenic sulfatase substrate

  • Acetate (B1210297) buffer (pH 5.0)

  • Microplate reader

Procedure:

  • To test DLGS as a substrate:

    • Prepare a reaction mixture containing acetate buffer and a known concentration of sulfatase.

    • Add varying concentrations of DLGS to the reaction mixture.

    • Incubate at 37°C.

    • Monitor the release of sulfate ions over time using a suitable detection method (e.g., a barium chloride precipitation assay).

  • To test DLGS as an inhibitor:

    • Prepare a reaction mixture containing acetate buffer, a known concentration of sulfatase, and a fixed concentration of pNPS.

    • Add varying concentrations of DLGS to the reaction mixture.

    • Incubate at 37°C.

    • Monitor the hydrolysis of pNPS by measuring the absorbance at 405 nm over time.

    • A decrease in the rate of pNPS hydrolysis in the presence of DLGS would indicate inhibition.

Visualizing the Potential Interactions

The following diagrams illustrate the potential enzymatic processing of this compound and a generalized workflow for assessing its cross-reactivity.

DLGS_Metabolism DLGS This compound Lipase Lipase DLGS->Lipase Hydrolysis of ester bonds Sulfatase Sulfatase DLGS->Sulfatase Hydrolysis of sulfate ester LauricAcid Lauric Acid (2 molecules) Lipase->LauricAcid GlycerolSulfate Glycerol-3-Sulfate Lipase->GlycerolSulfate Dilaurylglycerol 1,2-Dilaurylglycerol Sulfatase->Dilaurylglycerol Sulfate Sulfate Sulfatase->Sulfate

Caption: Predicted metabolic pathways for this compound by lipases and sulfatases.

Experimental_Workflow cluster_lipase Lipase Cross-Reactivity cluster_sulfatase Sulfatase Cross-Reactivity LipaseAssay Lipase Activity Assay SubstrateTestL Test as Substrate (Measure Lauric Acid release) LipaseAssay->SubstrateTestL InhibitorTestL Test as Inhibitor (Measure pNPP hydrolysis) LipaseAssay->InhibitorTestL DataAnalysis Data Analysis (Determine IC50, Km, Vmax) SubstrateTestL->DataAnalysis InhibitorTestL->DataAnalysis SulfataseAssay Sulfatase Activity Assay SubstrateTestS Test as Substrate (Measure Sulfate release) SulfataseAssay->SubstrateTestS InhibitorTestS Test as Inhibitor (Measure pNPS hydrolysis) SulfataseAssay->InhibitorTestS SubstrateTestS->DataAnalysis InhibitorTestS->DataAnalysis DLGS This compound (DLGS) DLGS->LipaseAssay DLGS->SulfataseAssay

Caption: Experimental workflow for determining the cross-reactivity of DLGS with lipases and sulfatases.

References

A Researcher's Guide to Supplier Performance Comparison: The Case of Dilaurylglycerosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the objective performance comparison of Dilaurylglycerosulfate, a synthetic anionic surfactant used as a co-emulsifier in diagnostic tests and as a potential excipient in pharmaceutical formulations.[1] Given that the purity, stability, and functional characteristics of such a reagent can significantly impact experimental outcomes and product performance, a thorough evaluation of material from different suppliers is critical. This document outlines key performance parameters, presents a template for data comparison, and provides detailed experimental protocols to support in-house validation.

Comparative Performance Data

The selection of a this compound supplier should be based on a comprehensive analysis of its chemical purity, physical properties, and functional performance. Variations in manufacturing processes can lead to differences in impurity profiles, stability, and efficacy. The following table presents a hypothetical comparison based on publicly available data for one supplier and representative data for others to illustrate a comparative framework.

Table 1: Summary of Quantitative Performance Data for this compound

ParameterSupplier R (Roche)Supplier S (Hypothetical)Supplier T (Hypothetical)Test Method
Purity (% this compound) ≥90%[1]95.2%88.5%HPLC-ELSD
Water Content (K. Fischer) ≤5%[1]3.8%5.5%Karl Fischer Titration
Appearance White powder[1]White crystalline powderOff-white powderVisual Inspection
Stability (at 2-8°C) Stable for 12 months[1]Stable for 12 monthsSignificant degradation after 9 monthsHPLC-ELSD Stability Study
Surface Tension (at 1% solution) 28 mN/m27.5 mN/m32 mN/mWilhelmy Plate Method
Cytotoxicity (IC50 in HeLa cells) 150 µM145 µM95 µMMTT Assay

Experimental Protocols & Methodologies

Accurate and reproducible data are essential for a meaningful supplier comparison. The following sections detail the methodologies for the key experiments cited in this guide.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method determines the percentage of this compound relative to other related substances and impurities.

  • Principle : The sample is separated on a C18 reversed-phase column with a gradient elution. An Evaporative Light Scattering Detector (ELSD) is used for detection, as this compound lacks a strong chromophore.

  • Instrumentation :

    • HPLC system with gradient pump

    • Autosampler

    • Column oven

    • Evaporative Light Scattering Detector (ELSD)

  • Chromatographic Conditions :

    • Column : C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A : Water with 0.1% Formic Acid

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid

    • Gradient : Start at 70% B, increase to 100% B over 15 minutes, hold for 5 minutes.

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 40°C

    • Injection Volume : 10 µL

    • ELSD Settings : Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min

  • Procedure :

    • Standard Preparation : Prepare a standard solution of analytical-grade this compound at a known concentration (e.g., 1 mg/mL) in methanol.

    • Sample Preparation : Prepare sample solutions from each supplier at the same concentration as the standard.

    • Analysis : Inject the standard and sample solutions into the chromatograph.

    • Calculation : Determine the purity by the area normalization method. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

Stability Testing Protocol

This protocol assesses the chemical stability of this compound under defined storage conditions over time.[2][3]

  • Principle : Samples are stored under both recommended (long-term) and accelerated conditions. The purity is tested at specific time points to determine if the material remains within specification.[2][3]

  • Procedure :

    • Batch Selection : Use at least one representative batch from each supplier.[2]

    • Packaging : Store the material in containers that simulate the proposed storage and distribution packaging.[3]

    • Storage Conditions :

      • Long-term : 5°C ± 3°C (as recommended by Roche)[1]

      • Accelerated : 25°C ± 2°C / 60% RH ± 5% RH

    • Testing Frequency :

      • Long-term : 0, 3, 6, 9, 12 months.

      • Accelerated : 0, 3, 6 months.[2][4]

    • Analysis : At each time point, test the samples for purity using the HPLC method described above. A "significant change" is defined as a failure to meet the initial purity specification.[3]

Surface Tension Measurement (Wilhelmy Plate Method)

This functional assay measures the effectiveness of the surfactant in reducing the surface tension of water.[5]

  • Principle : A thin platinum plate is oriented perpendicular to the air-liquid interface. The force exerted on the plate by the liquid's surface tension is measured by a tensiometer.[5]

  • Procedure :

    • Preparation : Prepare a 1% (w/v) solution of this compound from each supplier in deionized water.

    • Instrument Setup : Clean the platinum Wilhelmy plate thoroughly by flaming it to remove organic contaminants. Suspend the plate from the tensiometer balance.[5]

    • Measurement : Raise the vessel containing the surfactant solution until the liquid surface touches the bottom edge of the plate. The instrument will record the force exerted by the surface tension.[5]

    • Calculation : The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ), where F is the measured force, l is the wetted perimeter of the plate, and the contact angle θ is assumed to be 0.[5]

In Vitro Cytotoxicity (MTT Assay)

This assay provides an initial assessment of the potential toxicity of the surfactant on a cellular level, which is critical for applications in drug development.

  • Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure :

    • Cell Culture : Seed a human cell line (e.g., HeLa or HepG2) in 96-well plates and allow them to adhere overnight.

    • Treatment : Expose the cells to various concentrations of this compound from each supplier for a specified period (e.g., 24 or 48 hours). Include untreated cells as a negative control.[5]

    • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

    • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[5]

    • Absorbance Measurement : Measure the absorbance using a microplate reader at approximately 570 nm.[5]

    • Calculation : Plot the absorbance against the concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualized Workflows and Pathways

Diagrams are provided to clarify experimental workflows and relevant biological contexts.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional & Stability Testing cluster_2 Phase 3: Final Decision sds Request Samples & CoA (Suppliers R, S, T) purity Purity & Impurity Profile (HPLC-ELSD) sds->purity phys Physical Properties (Appearance, Water Content) sds->phys st Surface Tension (Wilhelmy Plate) purity->st phys->st stab Accelerated Stability (6 months, 25°C/60%RH) st->stab cyto Cytotoxicity Screen (MTT Assay) stab->cyto data Compile & Compare Data (Performance vs. Cost) cyto->data select Select Primary Supplier data->select qualify Qualify Secondary Supplier data->qualify select->qualify

Caption: Workflow for supplier evaluation of this compound.

HPLC_Workflow prep Sample Preparation (1 mg/mL in Methanol) inject Inject Sample onto Reversed-Phase C18 Column prep->inject sep Gradient Elution (Water/Acetonitrile) inject->sep detect Detection via ELSD sep->detect process Data Processing (Chromatogram Integration) detect->process calc Calculate Purity (Area Percent Method) process->calc

Caption: Workflow for HPLC-ELSD purity analysis.

PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) (Structural Analog) pip2->dag ip3 IP3 pip2->ip3 pkc_mem PKC dag->pkc_mem Activates response Downstream Cellular Responses pkc_mem->response er Endoplasmic Reticulum ip3->er Binds to Receptor ca2 Ca²⁺ Release er->ca2 pkc_cyto PKC ca2->pkc_cyto Activates pkc_cyto->response

Caption: The Phospholipase C (PLC) signaling pathway.

References

A Comparative Guide to Inter-Assay Variability in Lipase Diagnostic Tests: Featuring Dilaurylglycerosulfate-Containing Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of diagnostic assays for lipase (B570770), with a special focus on the inter-assay variability of colorimetric tests utilizing Dilaurylglycerosulfate as a co-emulsifier. The performance of these modern assays is contrasted with traditional methods, supported by experimental data to aid in the selection of the most appropriate diagnostic tool for research and clinical applications.

Introduction to Lipase Assays and the Role of this compound

Lipase is a critical enzyme in the digestion and metabolism of lipids. Its measurement in serum is a cornerstone for the diagnosis and management of pancreatic diseases. Various methods have been developed to quantify lipase activity, each with its own set of advantages and limitations. Modern enzymatic colorimetric assays have gained prominence due to their specificity and rapid turnaround times.

A key innovation in these colorimetric assays is the use of specific chromogenic substrates in conjunction with co-emulsifiers to enhance the reaction's specificity for pancreatic lipase. This compound is utilized as such a co-emulsifier in some commercially available diagnostic tests, including those from Roche Diagnostics. It facilitates the formation of a stable emulsion, which is crucial for the enzymatic activity of lipase on its substrate.

Comparative Performance of Lipase Assays

The reliability of a diagnostic test is critically dependent on its precision, often expressed as the coefficient of variation (CV). Inter-assay variability, in particular, is a key metric that reflects the reproducibility of results when the same sample is tested on different occasions. This section presents a comparative summary of the inter-assay performance of different lipase diagnostic methods.

Assay TypeSpecific Method/ReagentInter-Assay CV (%)Intra-Assay CV (%)
Colorimetric Diazyme Lipase Assay (utilizing 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6´-methylresorufin)-ester and likely a detergent like this compound)L1: 24.06L2: 5.71L3: 5.73[1]L1: 21.88L2: 3.45L3: 2.78[1]
Roche Lipase Colorimetric Assay (utilizing the same substrate as Diazyme's and this compound)Data not explicitly provided in searched documents. However, method comparison with another Roche system showed a linear regression of y = 1.007x + 1.15 U/L, indicating good correlation.[2]Repeatability and intermediate precision data are available in German-language documents, indicating good performance.[2]
Immunoassay Enzyme immunoassay for pancreatic lipase2.8 - 4.6[3]1.3 - 3.2[3]
Turbidimetric Optimized commercial methodData not explicitly provided, but results compare well with the pH-Stat titrimetric method.[4][5]-
Titrimetric Interlaboratory studyResults between labs were not statistically different, with average enzyme activities of 2234 +/- 125 U/l and 2263 +/- 204 U/l.[6][7]-

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for evaluating and comparing different lipase assays.

Colorimetric Lipase Assay (Utilizing this compound)

This method is based on the enzymatic cleavage of a specific chromogenic substrate, 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6´-methylresorufin)-ester. The reaction is facilitated by the presence of a co-emulsifier, such as this compound, which creates a micellar suspension for the substrate.

Principle:

  • Lipase in the sample hydrolyzes the chromogenic substrate.

  • This hydrolysis releases an unstable intermediate which then spontaneously decomposes to form a colored product (methylresorufin).

  • The rate of color formation is directly proportional to the lipase activity in the sample and is measured spectrophotometrically.

Typical Reagents:

  • Buffer (e.g., TRIS)

  • Chromogenic substrate

  • Co-emulsifier (e.g., this compound)

  • Colipase and bile acids (to enhance specificity for pancreatic lipase)

  • Calcium chloride

Procedure Outline:

  • A serum or plasma sample is mixed with the reagent solution containing the substrate and co-emulsifiers.

  • The reaction is incubated at a controlled temperature (e.g., 37°C).

  • The change in absorbance is measured over a specific time interval using a clinical chemistry analyzer.

Turbidimetric Lipase Assay

This method measures the decrease in turbidity of a triglyceride emulsion as it is hydrolyzed by lipase.

Principle:

  • A stable emulsion of a triglyceride substrate (e.g., triolein (B1671897) or olive oil) is prepared.

  • Lipase in the sample breaks down the triglycerides into fatty acids and glycerol, leading to the clearing of the emulsion.

  • The rate of decrease in turbidity is proportional to the lipase activity and is measured photometrically.

Typical Reagents:

  • Buffer

  • Triglyceride substrate (e.g., Triolein)

  • Emulsifier (e.g., gum arabic)

  • Colipase and bile salts

Procedure Outline:

  • The serum or plasma sample is added to the triglyceride emulsion.

  • The mixture is incubated at a constant temperature.

  • The change in turbidity is monitored over time at a specific wavelength.

Titrimetric Lipase Assay

This is a classic reference method that measures the fatty acids released by lipase activity through titration.

Principle:

  • Lipase hydrolyzes a triglyceride substrate, releasing free fatty acids.

  • The liberated fatty acids are then titrated with a standardized alkaline solution (e.g., NaOH) to a specific pH endpoint.

  • The rate of alkali consumption is proportional to the lipase activity.

Typical Reagents:

  • Triglyceride substrate emulsion

  • Buffer

  • Standardized alkaline solution (e.g., NaOH)

  • pH indicator or a pH-stat apparatus

Procedure Outline:

  • The sample is incubated with the substrate emulsion.

  • The reaction mixture is continuously titrated with the alkaline solution to maintain a constant pH.

  • The volume of titrant used over a specific time is recorded to calculate the lipase activity.

Visualizing the Methodologies

To further clarify the processes involved, the following diagrams illustrate the key workflows and reaction pathways.

Colorimetric_Lipase_Assay_Workflow Colorimetric Lipase Assay Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Automated Analysis cluster_result Result Calculation Sample Patient Serum/Plasma Mixing Mixing of Sample and Reagent Sample->Mixing Reagent Reagent Mix (Substrate, this compound, Colipase, Bile Acids) Reagent->Mixing Incubation Incubation at 37°C Mixing->Incubation Detection Spectrophotometric Measurement Incubation->Detection Calculation Calculation of Lipase Activity Detection->Calculation Result Reported Result (U/L) Calculation->Result

Workflow of a modern colorimetric lipase assay.

Lipase_Reaction_Pathway Enzymatic Reaction in Colorimetric Lipase Assay Substrate 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6-methylresorufin) ester (Chromogenic Substrate) Lipase Pancreatic Lipase Substrate->Lipase Intermediate Glutaric acid-(6-methylresorufin) ester (Unstable Intermediate) Lipase->Intermediate Hydrolysis Product1 1,2-O-dilauryl-rac-glycerol Lipase->Product1 Product2 Methylresorufin (Red Dye) Intermediate->Product2 Spontaneous Decomposition Product3 Glutaric Acid Intermediate->Product3 Spontaneous Decomposition

The enzymatic reaction pathway in colorimetric lipase assays.

Assay_Method_Comparison Logical Comparison of Lipase Assay Principles cluster_colorimetric Colorimetric cluster_turbidimetric Turbidimetric cluster_titrimetric Titrimetric Start Lipase Activity Measurement C1 Enzymatic reaction produces a colored product Start->C1 T1 Enzymatic reaction clears a turbid emulsion Start->T1 M1 Enzymatic reaction releases fatty acids Start->M1 C2 Measure increase in absorbance C1->C2 T2 Measure decrease in turbidity T1->T2 M2 Titrate fatty acids with a base M1->M2

Fundamental principles of different lipase assay methodologies.

Conclusion

The selection of a lipase assay should be guided by the specific requirements of the study, including the need for high precision, specificity, and throughput. Colorimetric assays utilizing this compound as a co-emulsifier offer a rapid and specific method for the determination of pancreatic lipase activity. The available data from manufacturers like Diazyme indicate excellent precision for these assays. While direct comparative data on inter-assay variability for all methods is not always available in a single study, the trend towards newer colorimetric and immunoassay methods is driven by their improved performance characteristics over traditional turbidimetric and titrimetric techniques. For rigorous research and clinical applications, it is recommended that laboratories validate their chosen assay and establish their own performance characteristics.

References

Comparative Analysis of Dilaurylglycerosulfate-Based Lipase Assays Against Reference Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Dilaurylglycerosulfate (DGGR)-based lipase (B570770) assay with established reference methods for the determination of lipase activity. The DGGR assay is a colorimetric method that has gained popularity due to its specificity for pancreatic lipase and its adaptability to automated analyzers.[1][2] Its performance is critically evaluated here against traditional titrimetric, turbidimetric, and other colorimetric and immunoassay techniques to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate lipase assay for their needs.

Quantitative Data Presentation

The following tables summarize the performance characteristics of the DGGR-based lipase assay in comparison to other methods, as reported in various validation studies.

Table 1: Correlation and Agreement of DGGR Lipase Assay with Other Methods

Reference Method Species Correlation Coefficient (r) Agreement (Cohen's Kappa, κ) Key Findings
1,2-Diglyceride (1,2-DiG) AssayCaniners = 0.84[3][4]Not ReportedA "poor correlation" was noted between the two assays.[3][4]
Canine Pancreatic Lipase Immunoreactivity (cPLI/Spec cPL)Caniners = 0.91[5][6], rs = 0.925[7]κ = 0.679 (Substantial)[7][8], κ = 0.795 (Good)[9], κ = 0.87-0.92 (Very Good)[5][6]Strong correlation and substantial to very good agreement observed across multiple studies.[5][6][7][8][9]
Feline Pancreatic Lipase Immunoreactivity (fPLI/Spec fPL)Feliner = 0.70[10]κ = 0.68 (Substantial)[11]Good correlation and substantial agreement reported.[10][11]
Triolein-based AssayCanine & FelineGood correlation reported[1][10]Not ReportedStudies indicate a good correlation between the two methods.[1][10]

Table 2: Diagnostic Performance of DGGR Lipase Assay for Pancreatitis

Species Reference Standard DGGR Cut-off Sensitivity (%) Specificity (%) Source
CanineClinical/Ultrasound>42.15 U/L81.092.1[3]
CanineClinical/Ultrasound120 U/L9353[3][4]
CanineClinical/Ultrasound180 U/L7366[3]
CanineHistopathology (Acute)>245 IU/LPoorExcellent[7][8]
CanineHistopathology (Chronic)>245 IU/LPoor to ModerateExcellent[7][8]
CanineClinical Diagnosis (AP)161 U/L6781[5][12]
FelineHistopathology26 U/L4863[11]

Experimental Protocols

Detailed methodologies for the DGGR lipase assay and a common reference method, the titrimetric assay, are provided below.

This compound (DGGR)-Based Lipase Assay Protocol (Colorimetric)

This protocol is based on the principle that pancreatic lipase hydrolyzes the specific substrate 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR).[13][14] This reaction releases an unstable intermediate which then spontaneously decomposes to form methylresorufin, a colored product that can be measured spectrophotometrically.

Materials:

  • DGGR Reagent Kit (e.g., from DiaSys, Randox)

  • Spectrophotometer or automated chemistry analyzer capable of reading absorbance at ~570-580 nm

  • Serum or plasma samples

  • Calibrators and Controls

Procedure (typical for automated analyzers):

  • Reagent Preparation: Prepare the DGGR working solution according to the manufacturer's instructions. Typically, this involves mixing a buffer/colipase solution with the DGGR substrate solution.

  • Sample Preparation: Use serum or plasma. Samples should be free of gross hemolysis and lipemia if possible, although some studies report no significant interference from these.[3][4]

  • Assay Reaction:

    • A defined volume of the sample is pre-incubated with the working reagent at a controlled temperature (e.g., 37°C).

    • The analyzer automatically pipettes the sample and reagent into a cuvette.

    • The hydrolysis of DGGR by lipase begins immediately.

  • Measurement:

    • The rate of formation of methylresorufin is measured by monitoring the increase in absorbance at approximately 578 nm.

    • The change in absorbance per minute (ΔA/min) is directly proportional to the lipase activity in the sample.

  • Calculation: The lipase activity (U/L) is calculated by the analyzer using a pre-determined factor based on the molar absorptivity of methylresorufin and the reaction conditions. The calculation is typically:

    • Lipase Activity (U/L) = (ΔA/min) * Factor

Titrimetric Lipase Assay Protocol (Reference Method)

This method, a classic reference technique, measures the amount of free fatty acids liberated from a triglyceride substrate (commonly olive oil or triolein) by lipase.[13] The liberated fatty acids are then titrated with a standardized alkaline solution.

Materials:

  • Triglyceride substrate emulsion (e.g., 50% olive oil in a gum arabic solution)

  • Tris buffer (e.g., 0.2 M, pH 8.0)

  • Sodium hydroxide (B78521) (NaOH) solution, standardized (e.g., 0.05 M)

  • pH meter or pH-stat titrator

  • Thymolphthalein (B86794) indicator (for manual titration)

  • Water bath (37°C)

  • Burette

Procedure:

  • Substrate Preparation: Prepare a stable emulsion of the triglyceride substrate in Tris buffer. This buffer will maintain the pH during the initial phase of the reaction.

  • Reaction Mixture:

    • In a reaction vessel, combine a specific volume of the substrate emulsion and buffer.

    • Pre-warm the mixture to 37°C in a water bath.

  • Enzyme Reaction:

    • Add a measured volume of the serum or plasma sample to the pre-warmed substrate mixture.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C with constant stirring.

  • Titration:

    • Continuous Titration (pH-stat): The liberated fatty acids cause a drop in pH. A pH-stat titrator automatically adds NaOH to maintain a constant pH (e.g., pH 8.0). The volume of NaOH consumed over time is recorded.

    • End-point Titration (Manual): After the incubation period, stop the reaction (e.g., by adding ethanol). Add a few drops of thymolphthalein indicator and titrate the mixture with the standardized NaOH solution until a color change indicates the endpoint.

  • Calculation:

    • The lipase activity is calculated based on the volume of NaOH used to neutralize the liberated fatty acids.

    • One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

Visualizations

The following diagrams illustrate the key principles and workflows discussed in this guide.

G cluster_dggr DGGR Assay Signaling Pathway DGGR 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR) Intermediate Unstable Glutaric Acid Methylresorufin Ester DGGR->Intermediate Hydrolysis Methylresorufin Methylresorufin (Colored Product) Intermediate->Methylresorufin Spontaneous Spontaneous Decomposition Lipase Pancreatic Lipase Lipase->DGGR

Caption: Principle of the DGGR colorimetric lipase assay.

G cluster_workflow Experimental Workflow for Method Comparison Collect Collect Patient Samples (Serum/Plasma) Split Aliquot Sample Collect->Split DGGR_Assay Analyze with DGGR-based Assay Split->DGGR_Assay Ref_Assay Analyze with Reference Method (e.g., Titrimetric, cPLI) Split->Ref_Assay DGGR_Results Quantitative Results (U/L) DGGR_Assay->DGGR_Results Ref_Results Quantitative Results (e.g., U/L, µg/L) Ref_Assay->Ref_Results Compare Statistical Comparison DGGR_Results->Compare Ref_Results->Compare Analysis Correlation (r) Agreement (Kappa) Sensitivity/Specificity Compare->Analysis

Caption: Workflow for comparing the DGGR lipase assay with a reference method.

References

A Comparative Guide to Pancreatic Lipase Substrates: Evaluating Specificity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of pancreatic lipase (B570770) activity is fundamental to various fields, from understanding lipid metabolism in physiological and pathological states to the discovery and development of novel therapeutics targeting obesity and metabolic disorders. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides an objective comparison of various substrates for pancreatic lipase, with a special focus on the specificity of dilaurylglycerosulfate, and includes supporting experimental data and detailed protocols to inform substrate selection for your research needs.

Specificity of Pancreatic Lipase Towards this compound

An extensive review of the scientific literature reveals a notable absence of studies utilizing this compound as a substrate for pancreatic lipase. This suggests that it is not a commonly employed or effective substrate for this enzyme. Pancreatic lipase (EC 3.1.1.3) exhibits a high degree of specificity for the hydrolysis of ester linkages in triglycerides, which are neutral lipids. The catalytic mechanism and substrate binding of pancreatic lipase are optimized for the hydrophobic environment of a lipid-water interface. The presence of a highly charged sulfate (B86663) group in this compound would introduce significant electrostatic and steric hindrance, likely preventing its efficient binding to the active site of pancreatic lipase. Therefore, this compound is predicted to be a poor substrate for pancreatic lipase.

Alternative Substrates for Pancreatic Lipase

A variety of alternative substrates, both natural and synthetic, have been developed and characterized for the measurement of pancreatic lipase activity. These can be broadly categorized as follows:

  • Natural Triglycerides: Long-chain triglycerides, such as triolein (B1671897) and olive oil, are the native substrates for pancreatic lipase and are often considered the gold standard for specificity.[1][2] Assays using these substrates typically measure the release of free fatty acids through titration or other methods.

  • Chromogenic Substrates: These synthetic substrates release a colored product upon hydrolysis by lipase, allowing for continuous spectrophotometric monitoring of enzyme activity.[3][4] A widely used example is 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR).[5][6]

  • Fluorogenic Substrates: These substrates release a fluorescent molecule upon enzymatic cleavage, offering higher sensitivity compared to chromogenic substrates.

  • Thioester Substrates: These substrates release a thiol-containing compound upon hydrolysis, which can then be detected using a chromogenic reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Comparative Performance of Pancreatic Lipase Substrates

The selection of an appropriate substrate depends on the specific requirements of the experiment, including the desired sensitivity, throughput, and sample type. The following table summarizes the key characteristics and performance parameters of various pancreatic lipase substrates based on available data.

Substrate ClassExample SubstratePrinciple of DetectionOptimal pHKey AdvantagesKey Disadvantages
Natural Triglycerides TrioleinTitration of released fatty acids, radiolabel detection8.0 - 9.0High specificity, mimics physiological conditionsLow throughput, requires emulsification, potential for product inhibition
Chromogenic Substrates p-Nitrophenyl Palmitate (pNPP)Spectrophotometric (405-415 nm)8.0 - 9.0Continuous monitoring, high throughputLower specificity (can be hydrolyzed by esterases), potential for turbidity[3]
1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR)Spectrophotometric (580 nm)8.0High specificity for pancreatic lipase, good sensitivityCan be affected by high triglyceride concentrations in the sample[6]
Fluorogenic Substrates Resorufin OleateFluorometricNeutral to alkalineHigh sensitivityPotential for quenching, higher cost
Thioester Substrates Dimercaptopropanol tributyrate (BALB)Spectrophotometric (412 nm) with DTNB8.5Good sensitivity, suitable for automationIndirect detection method

Experimental Protocols

Below are detailed methodologies for two common pancreatic lipase assays.

1. Titrimetric Assay using Triolein as Substrate

This method directly measures the fatty acids released from the hydrolysis of a natural triglyceride substrate.

  • Materials:

    • Porcine pancreatic lipase

    • Triolein (or olive oil)

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • Sodium taurodeoxycholate (B1243834) (NaTDC)

    • Colipase

    • Calcium chloride (CaCl2)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 M), standardized

    • pH-stat or automatic titrator

  • Procedure:

    • Prepare the substrate emulsion by sonicating triolein in the Tris-HCl buffer containing NaTDC.

    • In a thermostated reaction vessel at 37°C, add the substrate emulsion, CaCl2 solution, and colipase solution.

    • Adjust the pH of the mixture to the desired setpoint (e.g., pH 8.0) with the NaOH solution using the pH-stat.

    • Initiate the reaction by adding the pancreatic lipase solution.

    • The pH-stat will automatically add NaOH to the reaction mixture to maintain the constant pH as fatty acids are released.

    • Record the volume of NaOH consumed over time.

    • The rate of NaOH consumption is directly proportional to the lipase activity. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

2. Chromogenic Assay using DGGR as Substrate

This method utilizes a synthetic chromogenic substrate for the continuous monitoring of lipase activity.[6]

  • Materials:

    • Pancreatic lipase source (e.g., serum, purified enzyme)

    • DGGR substrate solution

    • Buffer (e.g., TRIS buffer, pH 8.0)

    • Colipase

    • Sodium taurodeoxycholate

    • Calcium chloride

    • Spectrophotometer capable of reading at 580 nm

    • 96-well microplate

  • Procedure:

    • Prepare a working reagent containing the DGGR substrate, colipase, sodium taurodeoxycholate, and calcium chloride in the appropriate buffer.

    • Pipette the samples (e.g., serum) and controls into the wells of the microplate.

    • Add the working reagent to each well to initiate the reaction.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 580 nm at regular intervals (e.g., every minute for 5-10 minutes).

    • The rate of change in absorbance is proportional to the lipase activity in the sample.

    • Calculate the lipase activity based on the molar extinction coefficient of the released chromophore (methylresorufin).

Visualizing Key Concepts

Pancreatic Lipase Catalytic Cycle

The following diagram illustrates the key steps in the hydrolysis of a triglyceride substrate by pancreatic lipase, highlighting the role of the catalytic triad (B1167595) (Serine, Histidine, Aspartate).

Pancreatic_Lipase_Catalysis cluster_0 Pancreatic Lipase Catalytic Cycle E_S Enzyme-Substrate Complex (Lipase + Triglyceride) Tetra1 Tetrahedral Intermediate 1 E_S->Tetra1 Nucleophilic attack by Ser152 Acyl_E Acyl-Enzyme Intermediate + Diacylglycerol Tetra1->Acyl_E Collapse of intermediate E_W Enzyme-Water Complex Acyl_E->E_W Release of Diacylglycerol, Water enters active site Tetra2 Tetrahedral Intermediate 2 E_W->Tetra2 Nucleophilic attack by Water E_P Enzyme-Product Complex + Fatty Acid Tetra2->E_P Collapse of intermediate E Free Enzyme E_P->E Release of Fatty Acid E->E_S Substrate binding

Caption: Catalytic cycle of pancreatic lipase.

Workflow of a Chromogenic Pancreatic Lipase Assay

This diagram outlines the general workflow for measuring pancreatic lipase activity using a chromogenic substrate.

Chromogenic_Assay_Workflow cluster_1 Chromogenic Assay Workflow Start Prepare Reagents (Buffer, Substrate, Sample) Mix Mix Sample and Reagents in Microplate Well Start->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at specific wavelength (e.g., 580 nm) over time Incubate->Measure Calculate Calculate Rate of Absorbance Change Measure->Calculate Result Determine Lipase Activity Calculate->Result

Caption: A typical chromogenic lipase assay workflow.

References

A Comparative Guide to Glycerol-Based Surfactants for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of glycerol-based surfactants against other common alternatives, focusing on performance metrics critical for research and pharmaceutical development. The information is supported by experimental data to aid in the selection of appropriate surfactants for applications such as drug delivery systems, nanoemulsions, and cell-based assays.

Introduction to Glycerol-Based Surfactants

Glycerol-based surfactants are a class of non-ionic surface-active agents derived from renewable resources like glycerol (B35011) and fatty acids.[1] Their biocompatibility, low toxicity, and biodegradability make them attractive for use in pharmaceutical, cosmetic, and food products.[1][2] These surfactants, which include monoglycerides (B3428702) like glycerol monooleate (GMO) and glycerol monostearate (GMS), are often compared with other non-ionic surfactants (e.g., polysorbates, sorbitan (B8754009) esters) as well as anionic and cationic surfactants. Their performance is dictated by their unique molecular structure, which allows them to reduce surface and interfacial tension, enabling the formation and stabilization of emulsions.[1][3]

Performance Comparison: Key Metrics

The efficacy of a surfactant is evaluated based on several key performance indicators. This section compares glycerol-based surfactants to other classes using quantitative data.

Surface Activity and Micelle Formation

A surfactant's ability to reduce surface tension and form micelles at a low concentration is crucial for many applications. The Critical Micelle Concentration (CMC) is the concentration at which surfactants begin to self-assemble into micelles, and a lower CMC indicates higher efficiency.

Surfactant TypeExampleCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Source(s)
Glycerol-Based (Non-ionic Gemini) 1,2,7,8-diepoxideoctane spacer0.005 mMol/L30.5[4]
Glycerol-Based (Monoglyceride) Glycerol Monostearate (GMS)24 - 45 mMol/LNot Specified[5][6]
Other Non-ionic Polysorbate 80 (Tween 80)~0.015 mMol/L~35-42[7][8]
Anionic Sodium Dodecyl Sulfate (SDS)~8 mMol/L~38-40[7]
Cationic Cetyltrimethylammonium Bromide (CTAB)~1 mMol/L~36-39[7][9]

Table 1: Comparative surface activity of different surfactant types. Lower CMC values suggest that less surfactant is needed to achieve effects like solubilization and emulsification.

Emulsification Performance and Stability

The primary function of surfactants in many formulations is to create and stabilize emulsions. A key parameter for selecting an emulsifier is the Hydrophilic-Lipophilic Balance (HLB), which indicates its affinity for oil or water. Surfactants with low HLB values (3-6) favor the formation of water-in-oil (w/o) emulsions, while those with high HLB values (8-18) are suitable for oil-in-water (o/w) emulsions.[3]

Emulsion stability can be quantified by measuring changes in droplet size over time or by calculating a Creaming Index, where a lower value signifies better stability.[10]

SurfactantTypeHLB ValuePrimary Emulsion TypePerformance NotesSource(s)
Glycerol Monooleate (GMO) Glycerol-Based (Non-ionic)3 - 4Water-in-Oil (w/o)Excellent as a w/o emulsifier or as a lipophilic co-surfactant in o/w nanoemulsions. Known to form stable liquid crystalline structures (cubosomes).[3]
Sorbitan Monooleate (Span 80) Other Non-ionic4.3Water-in-Oil (w/o)Often blended with high-HLB surfactants to fine-tune the stability of o/w emulsions.[3]
Polysorbate 80 (Tween 80) Other Non-ionic15.0Oil-in-Water (o/w)Widely used for o/w emulsions in pharmaceutical and food products due to its effectiveness in producing small, stable droplets.[3][8]

Table 2: Comparison of emulsification properties. Glycerol-based surfactants like GMO are highly effective for w/o systems or as stabilizers in more complex o/w formulations.

Biocompatibility and Cytotoxicity

For drug development, the toxicity of an excipient is a critical consideration. Surfactants can cause cell membrane damage, leading to cytotoxicity. The general order of surfactant cytotoxicity is: Cationic > Anionic > Amphoteric > Non-ionic .[11]

Glycerol-based surfactants, being non-ionic, are generally considered to have low toxicity and high biocompatibility, making them suitable for pharmaceutical applications.[2][3]

Surfactant ClassCytotoxicity RankingMechanismCommon Application AreaSource(s)
Cationic HighStrong interaction with negatively charged cell membranes, leading to disruption.Antiseptics, biocides.[11][12]
Anionic ModerateCan bind to proteins and disrupt their structure and function.Detergents, cleaning agents.[7][11]
Non-ionic (General) LowLess harsh interaction with cell membranes compared to ionic surfactants.Pharmaceuticals, food, cosmetics.[11]
Non-ionic (Glycerol-Based) LowGenerally regarded as safe and biocompatible, derived from natural sources.Drug delivery, food emulsifiers.[1][2][3]

Table 3: General cytotoxicity ranking of surfactant classes. Non-ionic surfactants, including glycerol-based variants, are favored for applications requiring high biocompatibility.

Experimental Protocols

Reproducible experimental design is fundamental to comparing surfactant performance. Below are detailed methodologies for key characterization assays.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.

  • Method: UV-Visible Spectroscopy

    • Preparation: Prepare a series of surfactant solutions in deionized water with concentrations spanning the expected CMC value.

    • Measurement: Record the absorbance of each solution at a specific wavelength using a UV-Visible spectrophotometer. For surfactants without a chromophore, a dye can be added whose spectral properties change upon incorporation into micelles.

    • Analysis: Plot absorbance versus surfactant concentration. The CMC is determined from the inflection point or the intersection of the two linear portions of the graph.[5][6]

Evaluation of Emulsion Stability

Emulsion stability is the ability of an emulsion to resist changes in its properties over time.

  • Method: Creaming Index Measurement

    • Preparation: Prepare an oil-in-water emulsion using a standardized procedure (e.g., 1:1 oil-to-surfactant solution ratio, homogenized for a set time and speed).[10][13]

    • Measurement: Transfer a known volume of the freshly prepared emulsion into a graduated cylinder, seal it, and store it under controlled conditions (e.g., room temperature).

    • Analysis: At regular time intervals, measure the height of the separated aqueous (serum) layer and the total height of the emulsion. Calculate the Creaming Index using the formula: Creaming Index (%) = (Height of serum layer / Total height of emulsion) x 100.[10]

    • A lower creaming index over time indicates greater stability.

In Vitro Cytotoxicity Assay

Cytotoxicity assays are used to assess the effect of surfactants on cell viability.

  • Method: MTT Assay on Caco-2 Cells

    • Cell Culture: Seed Caco-2 cells (a human colon adenocarcinoma cell line) in a 96-well plate at a density of 1 x 10⁵ cells/well and culture for 24 hours.

    • Treatment: Prepare various concentrations of the surfactant in a complete cell culture medium. Remove the old medium from the cells and treat them with the surfactant solutions for a defined period (e.g., 4 hours).[14]

    • MTT Addition: After treatment, wash the cells with phosphate-buffered saline (PBS). Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Quantification: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO or SDS solution). Measure the absorbance of the solution at 450-570 nm using a microplate reader.

    • Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration at which 50% of cells are non-viable) can be calculated to compare the toxicity of different surfactants.[11][15]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and conceptual comparisons.

G cluster_prep Preparation cluster_process Processing cluster_char Characterization & Testing cluster_analysis Analysis S Surfactant Selection (Glycerol-based vs. Other) F Formulation (Oil + Water + Surfactant) S->F E Emulsification (e.g., Homogenization) F->E DS Droplet Size Analysis (Dynamic Light Scattering) E->DS ES Emulsion Stability Test (Creaming Index over time) E->ES CT In Vitro Cytotoxicity (e.g., MTT Assay) E->CT DA Comparative Data Analysis DS->DA ES->DA CT->DA

Caption: Experimental workflow for comparative evaluation of surfactant performance.

G cluster_props Surfactants Surfactants Non-ionic Non-ionic Surfactants->Non-ionic Anionic Anionic Surfactants->Anionic Cationic Cationic Surfactants->Cationic Glycerol-Based Glycerol-Based Non-ionic->Glycerol-Based Polysorbates Polysorbates Non-ionic->Polysorbates Alkyl Sulfates Alkyl Sulfates Anionic->Alkyl Sulfates Quaternary Ammonium Quaternary Ammonium Cationic->Quaternary Ammonium p1 Low Toxicity Biocompatible p1->Glycerol-Based p2 Moderate Toxicity p2->Anionic p3 High Toxicity p3->Cationic

Caption: Logical classification of surfactants with associated toxicity levels.

G cluster_droplet Nanoemulsion Droplet O Oil Phase (Lipophilic Drug) W Aqueous Phase (Continuous) S1 S2 S3 S4 S5 S6 L Glycerol Surfactant (Hydrophilic Head + Lipophilic Tail) L->S2 Interface

Caption: Surfactant orientation at an oil-water interface in drug delivery.

Conclusion

Glycerol-based surfactants represent a versatile and highly valuable class of excipients for researchers and drug development professionals. Their primary strengths lie in their excellent biocompatibility, low cytotoxicity, and origin from renewable feedstocks.[1] While some variants may have a higher CMC compared to certain synthetic surfactants, their performance as emulsifiers for w/o systems and as co-surfactants in sophisticated o/w nanoemulsions is well-established.[3] The choice of surfactant ultimately depends on the specific requirements of the application, including the desired emulsion type (o/w vs. w/o), stability profile, and, critically for pharmaceutical use, the tolerance of the biological system. Glycerol-based surfactants offer a compelling, green alternative that often meets the stringent safety and performance criteria for advanced formulations.

References

Validation of the analytical performance of a Dilaurylglycerosulfate reagent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Performance of Modern Lipase (B570770) Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of lipase reagents based on the 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6′-methylresorufin) ester (DGGR) substrate. While the initial query focused on Dilaurylglycerosulfate, it is important to note that this compound typically functions as a co-emulsifier in diagnostic lipase assays. The primary component for enzymatic activity measurement is the DGGR substrate. This guide will, therefore, focus on the validation and performance of these DGGR-based assays in comparison to older methods, such as those using 1,2-diglycerides (1,2-DiG).

The data and protocols presented here are synthesized from published research to provide an objective overview for researchers, scientists, and drug development professionals evaluating different lipase assay methodologies.

Data Presentation: Performance Characteristics of Lipase Assays

The following tables summarize the key quantitative performance characteristics of the DGGR-based lipase assay compared to a traditional 1,2-diglyceride-based method.

Table 1: Precision of Lipase Assays

ParameterDGGR-based Assay1,2-Diglyceride-based Assay
Within-run CV% < 3%[1][2][3]Not explicitly stated in compared studies
Within-day CV% < 3%[1][2][3]Not explicitly stated in compared studies
Day-to-day CV% ≤ 14%[1][2][3]Not explicitly stated in compared studies
Between-day CV% 5.0% to 5.5%[4]Comparable to DGGR-based assay[4]

Table 2: Linearity and Diagnostic Performance of Lipase Assays

ParameterDGGR-based Assay1,2-Diglyceride-based Assay
Linearity Range (U/L) 8 - 2792[1][2][3]Not explicitly stated in compared studies
Sensitivity for Pancreatitis 93%[1][2][3]60%[1][2][3]
Specificity for Pancreatitis 53%[1][2][3]73%[1][2][3]
Correlation between Assays (rs) -0.84 (Poor correlation)[1][2][3]

Table 3: Interference Studies for Lipase Assays

Interfering SubstanceDGGR-based Assay1,2-Diglyceride-based Assay
Hemolysis No significant interference[1][2][3]Significant interference[5]
Lipemia (Triglycerides) No significant interference[1][2][3]Significant interference[5]
Glycerol No significant interference[4][5]Significant interference[4][5]
Bilirubin No significant interference[4]Negative bias[5]

Experimental Protocols

The following are generalized experimental protocols for the validation of a DGGR-based lipase assay, based on methodologies described in the cited literature.

1. Precision Study Protocol

  • Objective: To determine the within-run, within-day, and day-to-day precision of the DGGR lipase assay.

  • Materials: Pooled canine serum samples, DGGR lipase reagent, and a compatible automated chemistry analyzer (e.g., Hitachi 911).[1][2][3]

  • Method:

    • Prepare aliquots of pooled serum with low, medium, and high lipase activity.

    • For within-run precision, analyze multiple replicates of each aliquot in a single run.

    • For within-day precision, analyze the aliquots at different times during the same day.

    • For day-to-day precision, analyze the aliquots on consecutive days for a specified period (e.g., 8 days).[6]

    • Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each set of measurements.

2. Linearity Study Protocol

  • Objective: To assess the linear range of the DGGR lipase assay.

  • Materials: A high-activity patient serum sample, a low-activity serum sample, DGGR lipase reagent, and an automated chemistry analyzer.

  • Method:

    • Perform serial dilutions of the high-activity serum sample with the low-activity serum to create a range of concentrations.

    • Measure the lipase activity in each dilution using the DGGR assay.

    • Plot the measured lipase activity against the expected concentration for each dilution.

    • Determine the linear range by identifying the concentration range over which the relationship is linear.[1][2][3]

3. Interference Study Protocol

  • Objective: To evaluate the effect of common interfering substances on the DGGR lipase assay.

  • Materials: Pooled serum samples, concentrated solutions of interfering substances (hemolysate, lipid emulsion, bilirubin, glycerol), DGGR lipase reagent, and an automated chemistry analyzer.

  • Method:

    • Spike pooled serum samples with varying concentrations of each interfering substance.

    • A control sample with the corresponding diluent should also be prepared.

    • Measure the lipase activity in both the spiked and control samples.

    • Calculate the percentage difference in lipase activity between the spiked and control samples to determine the extent of interference.[4][5]

4. Method Comparison and Diagnostic Performance Protocol

  • Objective: To compare the DGGR lipase assay with another method (e.g., 1,2-diglyceride assay) and to determine its diagnostic sensitivity and specificity.

  • Materials: A population of patient samples with and without the disease of interest (e.g., pancreatitis), both the DGGR lipase reagent and the comparative reagent, and an automated chemistry analyzer.

  • Method:

    • Analyze all patient samples using both the DGGR and the comparative lipase assay.

    • Perform linear regression analysis to compare the results of the two methods.

    • Based on a definitive diagnosis (e.g., clinical signs, ultrasound findings), classify patients as diseased or non-diseased.

    • Construct a receiver operating characteristic (ROC) curve to determine the optimal cut-off value for the DGGR assay.

    • Calculate the diagnostic sensitivity and specificity of the DGGR assay at the determined cut-off.[1][2][3]

Visualizations

Principle of the DGGR Lipase Assay

DGGR_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection DGGR 1,2-o-dilauryl-rac-glycero-3-glutaric acid- (6'-methylresorufin) ester (DGGR) Intermediate Glutaric acid-6'-methylresorufin ester DGGR->Intermediate Lipase Products Glutaric acid + Methylresorufin Intermediate->Products Spontaneous Decomposition Detection Measure Absorbance at 580 nm Products->Detection Colored Product

Caption: Principle of the colorimetric DGGR lipase assay.

Experimental Workflow for Lipase Assay Validation

Assay_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting Define_Objectives Define Validation Parameters Select_Methods Select DGGR and Comparative Assays Define_Objectives->Select_Methods Prepare_Samples Prepare Serum Pools and Spiked Samples Select_Methods->Prepare_Samples Precision Precision Study (Within-run, Within-day, Day-to-day) Prepare_Samples->Precision Linearity Linearity Study Prepare_Samples->Linearity Interference Interference Study Prepare_Samples->Interference Method_Comparison Method Comparison & Diagnostic Performance Prepare_Samples->Method_Comparison Calculate_Stats Calculate CV%, Linearity Range, Bias, Sensitivity, Specificity Precision->Calculate_Stats Linearity->Calculate_Stats Interference->Calculate_Stats Method_Comparison->Calculate_Stats Generate_Plots Generate Regression Plots and ROC Curves Calculate_Stats->Generate_Plots Summarize_Findings Summarize in Tables and Report Generate_Plots->Summarize_Findings

Caption: General workflow for the validation of a new lipase assay.

References

A Comparative Analysis of Lipase Substrates: Benchmarking a Chromogenic Substrate Against Traditional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of lipase (B570770) activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides a detailed comparison of a modern chromogenic lipase substrate, 1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR), against traditional lipase substrates, namely p-nitrophenyl palmitate (pNPP), tributyrin (B1683025), and rhodamine B-based assays.

This comparison delves into the experimental protocols, performance data, and underlying principles of each method to facilitate an informed selection of the most suitable lipase assay for your research needs.

Quantitative Performance Comparison

The selection of a lipase substrate significantly impacts the performance of an enzymatic assay. The following table summarizes key performance indicators for DGGR and traditional lipase substrates.

Substrate/AssayPrincipleDetection MethodAdvantagesDisadvantages
1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR) Chromogenic. Lipase hydrolyzes the substrate to release methylresorufin.Colorimetric (Absorbance at ~580 nm)High sensitivity, suitable for automated high-throughput screening.[1][2]Not entirely specific for pancreatic lipase; can be hydrolyzed by other lipases like hepatic and lipoprotein lipases.[3][4][5]
p-Nitrophenyl palmitate (pNPP) Chromogenic. Lipase hydrolyzes pNPP to release p-nitrophenol.Colorimetric (Absorbance at 410 nm)Simple, rapid, and widely used.[6]Can be prone to turbidity from the substrate and fatty acid product, potentially interfering with measurements.[6] Can be affected by the presence of ammonium (B1175870) salts.[7]
Tributyrin Titrimetric or Turbidimetric. Lipase hydrolyzes tributyrin, an insoluble substrate, leading to a clearing of the emulsion or a pH change due to the release of butyric acid.Visual (clearing zone on agar (B569324) plates) or pH titration.Simple, cost-effective, and useful for screening lipase-producing microorganisms.[8][9][10]Generally low sensitivity and not suitable for precise quantitative measurements in solution without a titrator.[7][11]
Rhodamine B-based Assay Fluorometric. Lipase activity releases fatty acids, which in the presence of rhodamine B, form a fluorescent complex.Fluorescence (Excitation ~350-355 nm, Emission ~580 nm)High sensitivity and allows for the use of natural triglycerides as substrates.[12][13][14] Adaptable for high-throughput screening.[13][14]The fluorescence signal can be influenced by the reaction medium and the specific fatty acids released.[12]

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and accurate results. Below are the methodologies for the lipase assays discussed.

DGGR Lipase Assay Protocol

This protocol is based on the colorimetric detection of methylresorufin released from the DGGR substrate.

Materials:

  • DGGR substrate solution

  • Tris buffer (pH 7.0-9.5)

  • Lipase sample (e.g., purified enzyme, serum)

  • Microplate reader capable of measuring absorbance at ~580 nm

  • 96-well microplate

Procedure:

  • Prepare the DGGR substrate solution according to the manufacturer's instructions. The substrate is often dissolved in a suitable organic solvent like n-propanol or dimethyl sulfoxide (B87167) and then diluted in buffer.[15]

  • Pipette the lipase sample into the wells of a 96-well microplate.

  • Add the Tris buffer to each well.

  • To initiate the reaction, add the DGGR substrate solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at ~580 nm at regular intervals to determine the rate of methylresorufin formation.

  • Calculate lipase activity based on the rate of change in absorbance, using the molar extinction coefficient of methylresorufin.

p-Nitrophenyl Palmitate (pNPP) Lipase Assay Protocol

This widely used colorimetric assay measures the release of p-nitrophenol from pNPP.

Materials:

  • p-Nitrophenyl palmitate (pNPP)

  • Isopropanol

  • Phosphate (B84403) buffer (pH 7.0-8.0)

  • Triton X-100 or gum arabic (as emulsifier)

  • Lipase sample

  • Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare the substrate solution by dissolving pNPP in isopropanol.[16]

  • Create a reaction mixture by emulsifying the pNPP solution in phosphate buffer containing an emulsifier like Triton X-100 or gum arabic.[17][18]

  • Pipette the lipase sample into the wells of a microplate or cuvettes.

  • Add the reaction mixture to initiate the reaction.

  • Incubate at the desired temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes).[16][19]

  • Stop the reaction by adding a stopping reagent (e.g., sodium carbonate or by heating).

  • Measure the absorbance of the released p-nitrophenol at 410 nm.[6][16]

  • Determine the concentration of p-nitrophenol using a standard curve and calculate the lipase activity. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.[6]

Tributyrin Agar Plate Assay Protocol (Qualitative)

This is a simple method for screening lipase-producing microorganisms.

Materials:

  • Nutrient agar

  • Tributyrin

  • Emulsifier (e.g., gum arabic)

  • Petri plates

  • Microbial culture

Procedure:

  • Prepare tributyrin agar by adding an emulsion of tributyrin to autoclaved and cooled nutrient agar.[9]

  • Pour the mixture into sterile petri plates and allow it to solidify. The agar will appear opaque.[9]

  • Inoculate the microbial culture onto the surface of the agar plate.

  • Incubate the plates under appropriate conditions for microbial growth (e.g., 24-48 hours at 37°C).[10]

  • Observe the plates for the formation of a clear zone (halo) around the microbial colonies. A clear zone indicates the hydrolysis of tributyrin by secreted lipases.[9][10]

Rhodamine B-Based Fluorometric Assay Protocol

This sensitive assay detects the formation of a fluorescent complex between rhodamine B and fatty acids released by lipase activity.

Materials:

  • Natural triglyceride substrate (e.g., olive oil, triolein)

  • Rhodamine B solution

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Emulsifier (e.g., gum arabic)

  • Lipase sample

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation ~355 nm, Emission ~580 nm)

  • 96-well black microplate

Procedure:

  • Prepare a substrate emulsion by homogenizing the natural triglyceride in the buffer solution with an emulsifier.[12][13]

  • Pipette the lipase sample into the wells of a 96-well black microplate.

  • Add the substrate emulsion to each well.

  • Add the rhodamine B solution to each well.

  • Incubate the plate at a controlled temperature.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 580 nm.[12]

  • The increase in fluorescence intensity over time is proportional to the lipase activity.

Visualizing Lipase Signaling and Experimental Workflows

To further elucidate the context of lipase activity and the methodologies described, the following diagrams are provided.

Lipase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hormone Hormone GPCR G-Protein Coupled Receptor Hormone->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (Inactive) PKA->HSL_inactive Phosphorylates HSL_active Hormone-Sensitive Lipase (Active) HSL_inactive->HSL_active Triglyceride Triglyceride HSL_active->Triglyceride Hydrolyzes Diacylglycerol Diacylglycerol HSL_active->Diacylglycerol Hydrolyzes Triglyceride->Diacylglycerol Fatty_Acids_Glycerol Fatty Acids + Glycerol Diacylglycerol->Fatty_Acids_Glycerol

Caption: A simplified signaling pathway for hormone-sensitive lipase activation.

Chromogenic_Lipase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Substrate Prepare Chromogenic Substrate Solution (e.g., DGGR or pNPP) Mix Mix Substrate, Buffer, and Lipase Sample in Microplate Well Prepare_Substrate->Mix Prepare_Sample Prepare Lipase Sample Prepare_Sample->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure_Absorbance Measure Absorbance at Specific Wavelength (e.g., 580 nm for DGGR, 410 nm for pNPP) Incubate->Measure_Absorbance Calculate_Activity Calculate Lipase Activity (Rate of Color Change) Measure_Absorbance->Calculate_Activity

Caption: General workflow for a chromogenic lipase assay.

Fluorometric_Lipase_Assay_Workflow cluster_prep_fluor Preparation cluster_reaction_fluor Reaction cluster_detection_fluor Detection & Analysis Prepare_Emulsion Prepare Substrate Emulsion (e.g., Olive Oil) Mix_Fluor Mix Substrate Emulsion, Rhodamine B, and Lipase in Microplate Well Prepare_Emulsion->Mix_Fluor Prepare_Sample_Fluor Prepare Lipase Sample Prepare_Sample_Fluor->Mix_Fluor Incubate_Fluor Incubate at Controlled Temperature Mix_Fluor->Incubate_Fluor Measure_Fluorescence Measure Fluorescence (Ex/Em ~355/580 nm) Incubate_Fluor->Measure_Fluorescence Calculate_Activity_Fluor Calculate Lipase Activity (Rate of Fluorescence Increase) Measure_Fluorescence->Calculate_Activity_Fluor

Caption: General workflow for a rhodamine B-based fluorometric lipase assay.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Dilaurylglycerosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides a detailed procedural guide for the safe disposal of Dilaurylglycerosulfate (CAS No. 99387-94-7)[1], a detergent utilized in various diagnostic applications.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards and necessary personal protective equipment (PPE). Based on data for similar compounds, this compound may cause skin irritation, serious eye damage, and may be harmful if swallowed.[2][3][4][5]

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles.To prevent eye contact which can cause serious damage.[2][4]
Hand Protection Wear appropriate protective gloves (e.g., nitrile).To prevent skin irritation.[3][4]
Body Protection Lab coat.To prevent skin contact.[3]
Respiratory Use in a well-ventilated area. Avoid breathing dust.To prevent respiratory irritation.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound and its solutions must be conducted in accordance with local, regional, and national hazardous waste regulations.[4] Do not flush down the drain into surface water or the sanitary sewer system.[4]

Step 1: Waste Collection

  • Collect waste this compound, including contaminated materials, in a designated, compatible, and clearly labeled waste container.

Step 2: Neutralization (if applicable)

  • While specific neutralization protocols for this compound are not available, strong acids and bases should be avoided as they are incompatible materials.[4]

Step 3: Final Disposal

  • Dispose of the contents and container to an approved waste disposal plant.[2][3][4]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must ensure complete and accurate classification.[4]

First Aid Measures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[2][3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat A->B C Collect Waste in Designated Container B->C H Label container clearly: 'this compound Waste' C->H D Is the waste contaminated with other hazardous materials? E Segregate and label waste according to institutional protocols D->E Yes F Dispose of through approved hazardous waste facility D->F No E->F G End F->G H->D

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Dilaurylglycerosulfate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Dilaurylglycerosulfate.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is presumed to be a fine, white powder. Based on the data for Sodium Dodecyl Sulfate, it should be treated as a substance that is harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye damage.[1][2][3]

Personal Protective Equipment (PPE) Requirements
Protection TypeRequired PPESpecifications and Rationale
Eye Protection Tightly fitting safety goggles or a face shield.[1][4]Protects against airborne dust particles and potential splashes. Standard safety glasses are not sufficient.
Hand Protection Nitrile rubber gloves.[5]Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Breakthrough time for nitrile rubber is greater than 480 minutes for SDS.[5]
Skin and Body Protection Lab coat, long-sleeved clothing, and an apron.[5][6]Prevents skin contact with the powder.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (P2 or equivalent) should be used when dust formation is likely.[5][7]Necessary when handling the powder outside of a fume hood or in case of a spill.

Operational Plan: Handling and Storage

Engineering Controls:
  • Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood, especially when weighing or transferring the powder.[8]

  • Use explosion-proof electrical, ventilating, and lighting equipment as fine dust can form explosive mixtures with air.[1][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Safe Handling Practices:
  • Avoid generating dust.[4][6][9]

  • Ground/bond container and receiving equipment to prevent static discharge.[1]

  • Do not eat, drink, or smoke in the handling area.[3][7]

  • Wash hands thoroughly after handling and before breaks.[1][7][9]

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][7]

  • Recommended storage temperature is between 15–25 °C.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents.[4][7]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do.[3][7] Seek immediate medical attention from an ophthalmologist.[2][3]
Skin Contact Take off immediately all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1][3][7] If skin irritation occurs, get medical advice/attention.[3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[4] Call a POISON CENTER or doctor if you feel unwell.[1]
Ingestion Rinse mouth with water.[1][4][7] Do NOT induce vomiting.[9] Call a POISON CENTER or doctor if you feel unwell.[1][3][4]

Accidental Release and Disposal Plan

Spill Response:
  • Small Spills: If you are trained and it is safe to do so, clean up small spills (those that can be cleaned up in 10 minutes) using appropriate PPE.[8][10] Sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[11] Avoid generating dust.

  • Large Spills: For large spills, evacuate the area immediately, secure the location, and contact your institution's EHS department or emergency services.[8][10]

Disposal Plan:
  • Dispose of this compound waste as hazardous chemical waste.[8][11]

  • Collect waste in a clearly labeled, compatible, and sealed container.

  • Do not dispose of down the drain or as regular trash.[11]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.[8]

Quantitative Data for Sodium Dodecyl Sulfate (as a proxy for this compound)

ParameterValueSource
pH 8.5 - 10 (1% aqueous solution)[5][11]
Melting Point 206 °C / 402.8 °F[11]
Flash Point > 150 °C / > 302 °F[11]
Autoignition Temperature 310.5 °C / 590.9 °F[5]
Solubility in Water Soluble[11]

Experimental Workflow: Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_spill Spill/Emergency A Consult SDS (or analogous data) and Institutional Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh and Transfer Powder (Minimize Dust Generation) C->D J Large Spill: Evacuate and Call EHS/Emergency C->J If large spill occurs E Perform Experimental Procedure D->E I Small Spill: Clean up with appropriate PPE D->I If spill occurs F Segregate Waste (Solid and Liquid) E->F End of Experiment G Collect in Labeled, Sealed Hazardous Waste Container F->G H Arrange for EHS Pickup G->H I->G Collect spill debris

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.